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  • Product: Dodecyldimethyltetradecylammonium bromide
  • CAS: 70755-46-3

Core Science & Biosynthesis

Foundational

critical micelle concentration (CMC) of Dodecyldimethyltetradecylammonium bromide

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Dodecyldimethyltetradecylammonium Bromide Abstract This technical guide provides a comprehensive framework for the characterization of the critic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Dodecyldimethyltetradecylammonium Bromide

Abstract

This technical guide provides a comprehensive framework for the characterization of the critical micelle concentration (CMC) of Dodecyldimethyltetradecylammonium Bromide, an asymmetric double-chain quaternary ammonium surfactant. Recognizing the limited specific literature for this precise molecule, this document serves as a foundational blueprint for its empirical determination. We delve into the core principles of micellization, predict the physicochemical behavior of this surfactant based on established structure-property relationships, and provide detailed, field-proven protocols for three primary analytical methods: surface tensiometry, conductometry, and fluorescence spectroscopy. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical workflows necessary for the robust characterization of novel or asymmetric surfactant systems.

Introduction: The Significance of an Asymmetric Cationic Surfactant

Dodecyldimethyltetradecylammonium bromide belongs to the class of cationic "gemini" or dimeric surfactants, distinguished by its two different hydrophobic chains—one dodecyl (C12) and one tetradecyl (C14)—attached to a single dimethylammonium hydrophilic head group.[1] Such asymmetric structures are of significant interest in materials science and drug delivery, as the disparity in chain length can introduce unique packing parameters and functionalities compared to their symmetric counterparts.[2]

The critical micelle concentration (CMC) is the cornerstone parameter of any surfactant. It is the concentration at which individual surfactant monomers spontaneously self-assemble into larger aggregates, known as micelles.[3][4] This transition triggers abrupt changes in numerous physical properties of the solution, including surface tension, conductivity, and osmotic pressure.[3] For professionals in drug development, an accurate CMC value is paramount; it governs a formulation's capacity to solubilize poorly aqueous-soluble compounds, its interaction with biological membranes, and its overall stability.[5][6] Operating above the CMC is often essential to leverage the full potential of a surfactant's functionality.[6]

This guide will equip the reader with the necessary tools to accurately determine the CMC of Dodecyldimethyltetradecylammonium Bromide or similarly structured amphiphiles.

Physicochemical Profile and Predicted Behavior

Chemical Structure

The putative structure of Dodecyldimethyltetradecylammonium Bromide is shown below. It features a positively charged quaternary nitrogen atom, which classifies it as a cationic surfactant, with two methyl groups, a C12 alkyl chain, and a C14 alkyl chain.

Structure: CH₃(CH₂)₁₁-N⁺(CH₃)₂-(CH₂)₁₃CH₃ Br⁻

Structure-Property Relationships

The behavior of a surfactant is dictated by its molecular structure. Key factors influencing its CMC include:

  • Hydrophobic Chain Length : The primary driver for micellization is the hydrophobic effect. Longer alkyl chains have a greater thermodynamic incentive to minimize contact with water, thus leading to a lower CMC.[7][8] For Dodecyldimethyltetradecylammonium Bromide, the presence of both a C12 and a C14 chain suggests its CMC will be lower than that of single-chain surfactants with a C12 tail (like Dodecyltrimethylammonium Bromide, DTAB) and potentially higher than or close to that of a single-chain C14 surfactant (Tetradecyltrimethylammonium Bromide, TTAB).

  • Hydrophilic Head Group : As a cationic surfactant, the positively charged head groups experience electrostatic repulsion. This repulsion opposes the aggregation into micelles, generally resulting in higher CMCs compared to non-ionic surfactants with equivalent hydrophobic tails.[7][9]

  • Asymmetry : The difference in chain length can lead to less efficient packing within the micellar core compared to a symmetric double-chain surfactant like Didodecyldimethylammonium bromide (DDAB), which may influence the aggregation number and the precise CMC value.

Based on these principles, we can contextualize the expected CMC by examining related, well-documented surfactants.

Surfactant Name (Abbreviation)StructureTypical CMC in Water (mM)
Dodecyltrimethylammonium Bromide (DTAB)C12H25-N⁺(CH₃)₃ Br⁻~15-20
Tetradecyltrimethylammonium Bromide (TTAB)C14H29-N⁺(CH₃)₃ Br⁻~3.5-4.5
Hexadecyltrimethylammonium Bromide (CTAB)C16H33-N⁺(CH₃)₃ Br⁻~0.9-1.0
Didodecyldimethylammonium Bromide (DDAB)(C12H25)₂-N⁺(CH₃)₂ Br⁻< 0.1 (vesicle formation)

Note: These are approximate values at ~25°C and can vary with purity and experimental conditions.[10][11]

Given this data, a reasonable starting hypothesis is that the CMC for Dodecyldimethyltetradecylammonium Bromide will lie in the low millimolar range, likely between that of TTAB and CTAB, but this must be confirmed empirically.

Experimental Methodologies for CMC Determination

For an ionic surfactant such as Dodecyldimethyltetradecylammonium Bromide, several methods are highly effective. We will detail the three most robust and widely accepted techniques.[5][12]

Method 1: Surface Tensiometry

Principle: This is a direct and classical method applicable to all surfactant types.[13] Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the interface becomes saturated. Beyond this point—the CMC—any additional monomers form micelles in the bulk solution, and the surface tension remains relatively constant.[4][14] The CMC is identified as the inflection point in the plot of surface tension versus the logarithm of surfactant concentration.[14]

Expertise & Causality: Surface tensiometry is often considered the gold standard due to its direct measurement of surface activity, the defining characteristic of a surfactant. It provides an unambiguous endpoint. The choice of the Du Noüy ring or Wilhelmy plate method depends on available instrumentation; both are reliable.[6] However, cationic surfactants can sometimes adsorb onto platinum surfaces, potentially complicating measurements. Using a paper Wilhelmy plate can circumvent this issue.[15] Meticulous cleaning of the probe between measurements is critical to prevent cross-contamination.[14]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 50 mM) of Dodecyldimethyltetradecylammonium Bromide in high-purity deionized water.

  • Serial Dilutions: Create a series of dilutions from the stock solution. It is advisable to space the concentrations logarithmically to ensure sufficient data points around the inflection point.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's specifications, typically using high-purity water of a known surface tension.

  • Measurement Sequence: Begin with the most dilute solution to minimize contamination effects.

  • Equilibration: Pour the solution into the sample vessel and allow it to equilibrate thermally. Allow sufficient time for the surfactant monomers to migrate to the interface and establish equilibrium before each measurement.[16]

  • Surface Tension Measurement: Measure the surface tension using a clean Du Noüy ring or Wilhelmy plate.[14]

  • Probe Cleaning: Thoroughly clean and dry (or flame) the probe between each different concentration measurement.

  • Data Collection: Repeat steps 5-7 for each concentration in the series.

Data Analysis:

  • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

  • The resulting graph will display two distinct linear regions.[14]

  • The CMC is determined from the concentration at the intersection of the two extrapolated lines from these regions.[14]

Visualization: Surface Tensiometry Workflow

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep1 Prepare Surfactant Stock Solution prep2 Create Log-Spaced Serial Dilutions prep1->prep2 cal Calibrate Tensiometer prep2->cal measure Measure Surface Tension (Dilute to Concentrated) cal->measure clean Clean Probe Between Each Measurement measure->clean plot Plot Surface Tension vs. Log [Concentration] measure->plot clean->measure cmc Determine CMC at Intersection of Linear Fits plot->cmc

Caption: Workflow for CMC determination by surface tensiometry.

Method 2: Conductivity Measurement

Principle: This method is highly effective for ionic surfactants.[3] In a dilute solution (below the CMC), the surfactant acts as a strong electrolyte, and the specific conductivity increases linearly with concentration. When micelles form, the overall mobility of the charge carriers changes. The larger, slower-moving micelles, along with their bound counter-ions, are less efficient at carrying charge than the free monomers.[17] This results in a distinct change in the slope of the conductivity versus concentration plot. The breakpoint corresponds to the CMC.[18]

Expertise & Causality: Conductometry is a simple, rapid, and precise method that measures a bulk property of the solution, making it less susceptible to surface contaminants than tensiometry.[13] Its primary requirement is that the surfactant be ionic. Since Dodecyldimethyltetradecylammonium Bromide is a cationic salt, this method is ideally suited. Temperature control is critical, as conductivity is highly temperature-dependent.[6]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant in high-purity water with very low intrinsic conductivity.

  • Instrumentation Setup: Use a calibrated conductivity meter and a clean conductivity cell. Place a known volume of high-purity water in a thermostated vessel equipped with a magnetic stirrer.

  • Titration Method: Immerse the conductivity cell in the water. Allow the temperature and initial conductivity reading to stabilize.

  • Aliquot Addition: Add small, precise aliquots of the concentrated stock solution directly into the water, allowing the solution to mix and equilibrate after each addition.

  • Record Conductivity: Record the stable conductivity value after each aliquot is added.

  • Data Collection: Continue this process until the surfactant concentration is well above the expected CMC.

Data Analysis:

  • Calculate the surfactant concentration after each aliquot addition.

  • Plot the specific conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis.

  • The plot will show two linear regions with different slopes.

  • The CMC is the concentration at the intersection of the lines fitted to these two regions.[18]

Visualization: Conductivity Measurement Workflow

G cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Analysis prep1 Prepare Surfactant Stock Solution prep2 Place Known Volume of Pure Water in Thermostated Vessel prep1->prep2 start Immerse Probe & Equilibrate Temperature prep2->start add Add Aliquot of Stock Solution start->add mix Mix & Stabilize add->mix record Record Conductivity mix->record record->add plot Plot Conductivity vs. [Concentration] record->plot cmc Determine CMC at Slope Breakpoint plot->cmc

Caption: Workflow for CMC determination by conductivity.

Method 3: Fluorescence Spectroscopy with a Hydrophobic Probe

Principle: This method leverages the change in the microenvironment of a fluorescent probe, most commonly pyrene, to detect micelle formation.[16] Pyrene has a fluorescence emission spectrum whose fine structure is highly sensitive to the polarity of its surroundings. In a polar aqueous solution (below the CMC), the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is high. When micelles form, the hydrophobic pyrene molecules partition into the non-polar, hydrocarbon-like core of the micelles.[16] This change in environment causes a significant decrease in the I₁/I₃ ratio.

Expertise & Causality: Fluorescence spectroscopy is an exceptionally sensitive technique, making it ideal for determining very low CMCs, which might be the case for a double-chain surfactant.[19] The method requires only a small amount of sample. However, it is an indirect method, and one must be cautious that the probe itself does not significantly alter the micellization process.[20] Keeping the probe concentration extremely low (<10⁻⁶ M) is essential.[20]

Experimental Protocol:

  • Probe Stock Solution: Prepare a stock solution of pyrene (e.g., 10⁻³ M) in a volatile organic solvent like acetone or methanol.

  • Sample Preparation: a. Prepare a series of surfactant solutions in high-purity water, bracketing the expected CMC. b. To a set of clean vials, add a small, identical aliquot of the pyrene stock solution. c. Completely evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven, leaving a thin film of pyrene. This step is critical to avoid solvent interference.[16] d. Add the prepared surfactant solutions to the vials containing the pyrene film.

  • Equilibration: Seal the vials and allow them to equilibrate, typically overnight with gentle agitation, to ensure complete dissolution of the pyrene into the solutions and partitioning into any micelles.[16]

  • Fluorescence Measurement: a. Set the excitation wavelength of the fluorometer to ~335 nm. b. Scan the emission spectrum from approximately 350 nm to 500 nm for each sample. c. Record the intensities of the first (~373 nm) and third (~384 nm) vibronic peaks.

Data Analysis:

  • Calculate the intensity ratio I₁/I₃ for each surfactant concentration.

  • Plot the I₁/I₃ ratio on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

  • The data will typically form a sigmoidal curve. The CMC is often determined from the midpoint of this transition.[5]

Visualization: Fluorescence Spectroscopy Workflow

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep1 Prepare Surfactant Solutions prep3 Add Surfactant Solutions to Vials prep1->prep3 prep2 Coat Vials with Pyrene Probe & Evaporate Solvent prep2->prep3 prep4 Equilibrate Overnight prep3->prep4 measure Measure Fluorescence Emission Spectrum (Ex: ~335nm) prep4->measure record Record Intensities of I1 and I3 Peaks measure->record plot Plot I1/I3 Ratio vs. Log [Concentration] record->plot cmc Determine CMC from Sigmoidal Curve Midpoint plot->cmc

Sources

Exploratory

Molecular Architecture and Physicochemical Dynamics of Dodecyldimethyltetradecylammonium Bromide

A Technical Guide for Advanced Vesicular Delivery and Antimicrobial Systems Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Core Rationale In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Advanced Vesicular Delivery and Antimicrobial Systems Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Core Rationale

In the landscape of synthetic lipidic excipients, Dodecyldimethyltetradecylammonium bromide (CAS 70755-46-3) occupies a highly specialized niche. As an asymmetric, double-tailed quaternary ammonium compound (QAC), it features a deliberate carbon chain mismatch (C12 and C14). While symmetric QACs like didodecyldimethylammonium bromide (DDAB) or ditetradecyldimethylammonium bromide (DTDAB) are standard in liposomal formulations, the structural asymmetry of this C12-C14 variant fundamentally alters its thermodynamic packing parameters. This guide deconstructs its physicochemical profile, self-assembly mechanics, and practical workflows for engineering highly stable catanionic vesicles and broad-spectrum antimicrobial delivery systems.

Physicochemical Profiling & Quantitative Data

Understanding the baseline molecular metrics is critical for stoichiometric calculations in mixed-lipid systems and for predicting phase behavior in aqueous environments.

PropertyValue / Description
IUPAC Name Dodecyl-dimethyl-tetradecylazanium bromide
Common Nomenclature Dodecyldimethyltetradecylammonium bromide; C12-C14 DAB
CAS Registry Number 70755-46-3
Molecular Formula C₂₈H₆₀BrN
Molecular Weight 490.69 g/mol
Canonical SMILES CCCCCCCCCCCCCC(C)CCCCCCCCCCCC.[Br-]
Structural Features Permanently charged quaternary nitrogen (cationic headgroup); Asymmetric hydrophobic tails (12-carbon and 14-carbon)

Data sourced from verified chemical registries[1].

Structural Causality: The Asymmetric Chain Advantage

The self-assembly of amphiphilic molecules is governed by the critical packing parameter


, where 

is the hydrophobic volume,

is the headgroup area, and

is the hydrophobic chain length.

Symmetric double-chain lipids (e.g., C14/C14 DTDAB) form highly ordered, rigid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 gel phases at room temperature due to perfect van der Waals interlocking between identical tails. By introducing a C12/C14 mismatch, Dodecyldimethyltetradecylammonium bromide creates a controlled degree of structural disorder ("frustrated packing") within the hydrophobic core.

Causality in Formulation: This steric mismatch increases the free volume in the bilayer, effectively lowering the gel-to-liquid crystalline phase transition temperature (


) compared to pure symmetric analogs[2]. In drug delivery, this enhanced bilayer fluidity is highly advantageous. When co-formulated with sterols like cholesterol, the asymmetric chains allow for better accommodation of the rigid sterol ring, significantly enhancing the physical stability of the resulting vesicles and preventing long-term structural disintegration (a common failure point in symmetric catanionic vesicles)[3].

Mechanistic Insights: Vesicle Assembly Pathways

When dispersed in aqueous media, the hydrophobic effect drives the C12 and C14 tails away from water, while the cationic dimethylammonium headgroups face the aqueous phase. The electrostatic repulsion between the positively charged headgroups prevents aggregation, stabilizing the resulting unilamellar or multilamellar vesicles.

G A Monomeric C12-C14 QAC B Hydration > Tm (Chain Melting) A->B Aqueous Buffer C Spontaneous Bilayer Formation B->C Hydrophobic Effect D Extrusion / Sonication C->D Mechanical Energy E Unilamellar Vesicles (LUVs) D->E Size Homogenization

Fig 1. Thermodynamic self-assembly pathway of asymmetric QACs into unilamellar vesicles.

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: Fabrication of Cationic Vesicles via Thin-Film Hydration
  • Lipid Dissolution: Dissolve Dodecyldimethyltetradecylammonium bromide (and any co-lipids like cholesterol) in a 2:1 (v/v) chloroform/methanol mixture. Causality: This specific solvent ratio ensures complete molecular mixing of both the polar headgroups and hydrophobic tails.

  • Thin-Film Formation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C, followed by overnight vacuum desiccation. Causality: Residual organic solvents alter the lipid packing parameter and induce severe cellular toxicity in downstream in vitro assays.

  • Thermal Hydration: Hydrate the dry lipid film with a physiological buffer (e.g., PBS, pH 7.4) at a temperature at least 10°C above the lipid's

    
    . Causality: Hydrating below the 
    
    
    
    results in rigid, non-closing lipid sheets rather than thermodynamically stable spherical vesicles[2].
  • Size Homogenization: Extrude the resulting multilamellar suspension exactly 11 or 15 times through a polycarbonate membrane (e.g., 100 nm pore size) using a heated mini-extruder. Causality: An odd number of passes ensures the final extrusion exits the "clean" side of the extruder block, preventing contamination with larger, unextruded multilamellar vesicles.

Protocol B: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Determining the exact


 of your specific formulation is critical for defining storage and processing conditions[4].
  • Sample Preparation: Concentrate the extruded vesicle suspension to at least 10 mg/mL to ensure an adequate thermodynamic signal-to-noise ratio.

  • Equilibration: Load 20 µL of the sample into a hermetically sealed aluminum DSC pan, using pure hydration buffer as the reference cell. Equilibrate the system at 5°C for 15 minutes.

  • Thermal Cycling: Heat the sample from 5°C to 60°C at a strict scan rate of 1°C/min, then cool at the same rate. Causality: A slow, controlled scan rate ensures thermal equilibrium across the entire sample volume, preventing artificial broadening or shifting of the

    
     peak[4].
    

Antimicrobial Efficacy & Membrane Disruption Mechanisms

Beyond drug delivery, Dodecyldimethyltetradecylammonium bromide is a potent biocide. The efficacy of QACs is heavily dictated by their alkyl chain lengths. Extensive structure-activity relationship (SAR) studies demonstrate that C12 and C14 chain lengths are the absolute optimal lengths for penetrating and disrupting bacterial phospholipid bilayers[5],[6].

The asymmetric C12-C14 configuration allows the molecule to rapidly intercalate into the bacterial membrane. The cationic headgroup binds electrostatically to the anionic bacterial cell wall, while the hydrophobic tails wedge into the lipid core, causing a loss of osmotic integrity, cytoplasmic leakage, and ultimately, cell death.

G A Cationic Headgroup (N+) B Electrostatic Attraction to Bacterial Wall A->B C Asymmetric Alkyl Tails (C12 & C14) B->C D Insertion into Phospholipid Bilayer C->D Hydrophobic Interaction E Membrane Disruption & Cytoplasmic Leakage D->E Loss of Osmotic Integrity

Fig 2. Mechanistic pathway of bacterial membrane disruption by C12-C14 QACs.

References

  • American Chemical Suppliers. "tetradecyl dimethyl suppliers USA (CAS 70755-46-3)". 1

  • Feitosa, E., et al. "The effect of chain length on the melting temperature and size of dialkyldimethylammonium bromide vesicles." Chemistry and Physics of Lipids. PubMed. 2

  • Adati, R. D., & Feitosa, E. "The assembly of dialkyldimethylammonium bromide cationic lipids as vesicles or monolayers in presence of poly(ethylene glycol)." UNESP. 4

  • Wu, C. J., et al. "Fabrication of positively charged catanionic vesicles from ion pair amphiphile with double-chained cationic surfactant." National Cheng Kung University (NCKU).7

  • Lee, C. H., et al. "Enhanced Physical Stability of Mixed Ion Pair Amphiphile/Double-chained Cationic Surfactant Vesicles in the Presence of Cholesterol." J-Stage. 3

  • Zheng, G., et al. "Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern." PMC. 5

  • "US7973081B2 - Emulsion compositions containing quaternary ammonium compounds." Google Patents. 6

Sources

Foundational

Thermodynamic Parameters of Asymmetric Quaternary Ammonium Salts: A Mechanistic Guide for Drug Development and Surface Chemistry

Asymmetric quaternary ammonium salts (AQAS) represent a highly versatile class of cationic amphiphiles characterized by a central nitrogen atom bonded to four structurally distinct alkyl, aryl, or functionalized groups....

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric quaternary ammonium salts (AQAS) represent a highly versatile class of cationic amphiphiles characterized by a central nitrogen atom bonded to four structurally distinct alkyl, aryl, or functionalized groups. Unlike their symmetric counterparts, the structural asymmetry in AQAS disrupts crystalline packing, lowers melting points, and profoundly alters their thermodynamic behavior in solution. In drug development and advanced materials science, AQAS are indispensable as active pharmaceutical ingredients (APIs), lipophilic delivery vehicles, and chiral phase-transfer catalysts (PTCs).

Understanding the thermodynamic parameters of AQAS—specifically the Gibbs free energy (


), enthalpy (

), and entropy (

) of micellization and interfacial binding—is critical for optimizing their efficacy. This whitepaper provides an authoritative, in-depth analysis of AQAS thermodynamics, detailing the causality behind experimental methodologies and the mechanistic role of these parameters in pharmaceutical applications.

The Thermodynamic Pillars of AQAS Self-Assembly

The self-assembly (micellization) and binding affinity of AQAS are governed by a delicate balance of hydrophobic interactions, electrostatic repulsion, and solvation dynamics. The thermodynamic signature of this process is defined by three core parameters:

Entropy-Driven Spontaneity ( )

At room temperature, the micellization of AQAS is primarily an entropy-driven process[1]. When the asymmetric hydrophobic chains of the monomeric salts are exposed to water, they induce the formation of highly structured, ice-like water cages (clathrates). As the concentration reaches the Critical Micelle Concentration (CMC), the monomers aggregate, releasing these structured water molecules into the bulk solvent. This massive entropic gain (


) overcomes the electrostatic repulsion between the cationic headgroups, driving the spontaneous formation of micelles.
Enthalpy-Entropy Compensation ( )

The enthalpy of micellization (


) for AQAS exhibits strong temperature dependence. At lower temperatures, the process is often endothermic (

) due to the energy required to break the hydrogen bonds of the structured water. However, as temperature increases,

decreases strongly, eventually passing through zero and becoming exothermic (

)[2]. This phenomenon, known as enthalpy-entropy compensation, is a hallmark of AQAS systems. The compensation temperature—where the process transitions from entropy-driven to enthalpy-driven—typically ranges between 310 K and 313 K for asymmetric surfactants[1].
Counterion Binding and Gibbs Free Energy ( )

The Gibbs free energy of micellization (


) is consistently negative, confirming the spontaneity of the process[2]. However, its magnitude is heavily modulated by the degree of counterion binding (

). Asymmetric structures, such as hexameric AQAS (e.g., Tz-6C12QC), possess unique charge densities and tighter branched-chain entanglement, which alter their counterion ionization (

) and binding (

) compared to traditional monomeric surfactants[3].

Asymmetric Phase-Transfer Catalysis (APTC) in Drug Synthesis

In the synthesis of chiral drugs, AQAS (such as cinchona alkaloid derivatives) serve as premier asymmetric phase-transfer catalysts. The thermodynamic binding equilibrium between the AQAS cation and an anionic reactant (e.g., an enolate) at the liquid-liquid interface dictates both the reaction rate and enantioselectivity.

The catalyst must effectively decrease the interfacial tension to facilitate the transfer of the enolate into the organic phase—a purely thermodynamic phenomenon[4]. The catalytic activity correlates strongly with the lipophilicity of the asymmetric chains. Ion transfer voltammetry studies reveal that the water-organic partition coefficients (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of AQAS are highly dependent on molecular structure and charge, directly tying the structural asymmetry to the Gibbs energy of transfer (

) across the phase boundary.

Mechanism A Aqueous Phase: Anionic Reactant C Liquid-Liquid Interface A->C B Organic Phase: Substrate B->C E Thermodynamic Ion-Pairing (ΔG < 0) C->E Electrostatic Binding D AQAS Catalyst (Asymmetric Cation) D->C Interfacial Adsorption F Chiral Transition State Assembly E->F Steric Direction by Asymmetric Chains G Enantioselective Product Release F->G Catalyst Regeneration

Thermodynamic binding equilibrium of AQAS in asymmetric phase-transfer catalysis.

Self-Validating Experimental Workflows

To extract reliable thermodynamic data, a multi-modal approach is required. Relying solely on the van 't Hoff equation applied to surface tension data is flawed because it assumes


 is temperature-independent—an assumption invalidated by the large heat capacity changes (

) inherent to AQAS micellization. Therefore, a self-validating system combining Conductometry and Isothermal Titration Calorimetry (ITC) is the gold standard.
Protocol: Multi-Modal Thermodynamic Characterization

Step 1: Preparation and Environmental Control Synthesize and purify the target AQAS to >99% purity. Prepare solutions using ultra-pure 18.2 MΩ·cm water to prevent trace ionic interference, which can artificially screen the electrostatic repulsion of the cationic headgroups.

Step 2: Conductometry (Determination of CMC and


) 
  • Measure the specific conductivity (

    
    ) of the AQAS solution across a concentration gradient (e.g., 0.1 mM to 50 mM) at multiple isothermal setpoints (298.15 K to 323.15 K).
    
  • Causality : Plot

    
     versus concentration. The intersection of the two linear segments (pre-micellar and post-micellar) identifies the CMC. The ratio of the slopes above and below the CMC yields the degree of counterion dissociation (
    
    
    
    ). The counterion binding parameter is calculated as
    
    
    [3].

Step 3: Surface Tension Cross-Validation

  • Measure the surface tension (

    
    ) of the identical concentration gradient using a Wilhelmy plate or Du Noüy ring tensiometer.
    
  • Causality : The break-point in the

    
     vs. 
    
    
    
    plot must align with the conductometric CMC. This cross-validates the data, ensuring that the conductometric break-point is truly micellization and not a pre-micellar aggregation artifact[3].

Step 4: Isothermal Titration Calorimetry (Direct


 Measurement) 
  • Load a concentrated AQAS solution (10× CMC) into the ITC syringe and titrate into the sample cell containing pure solvent.

  • Causality : ITC directly measures the heat of demicellization (

    
    ) with each injection. Integrating the heat pulses yields the true enthalpy of micellization (
    
    
    
    ), completely bypassing the mathematical approximations of the van 't Hoff equation[2].

Step 5: Thermodynamic Derivation Calculate the standard Gibbs free energy and entropy of micellization using the derived parameters:

  • 
     (where 
    
    
    
    is the mole fraction of the surfactant at CMC).
  • 
    [3].
    

Workflow A AQAS Synthesis & Purification B Isothermal Titration Calorimetry (ITC) A->B Direct Heat Measurement C Conductometry & Surface Tension A->C Concentration Gradient F Determine ΔH_mic & ΔS_mic B->F Direct ΔH Integration D Determine CMC & Counterion Binding (β) C->D Break-point Analysis E Calculate ΔG_mic D->E Gibbs Isotherm Formulation E->F Gibbs-Helmholtz Equation G Enthalpy-Entropy Compensation Analysis F->G Temperature Variance

Workflow for the self-validating thermodynamic characterization of AQAS.

Quantitative Data Presentation

The structural asymmetry of AQAS directly dictates their thermodynamic parameters. Table 1 summarizes the thermodynamic profiles of various quaternary ammonium salts, highlighting the differences between symmetric, asymmetric, and complex oligomeric structures.

Table 1: Thermodynamic Parameters of Selected Quaternary Ammonium Salts at 298.15 K

Surfactant / AQAS TypeCMC (mM)

(Binding)

(kJ/mol)

(kJ/mol)

(kJ/mol)
12-4-12 (Symmetric Gemini)0.950.64-35.20-1.3033.90
Tz-6C12QC (Hexameric AQAS)0.340.356-28.27-4.6723.60
DTAC (Monomeric Symmetric)20.500.72-24.50-0.5024.00

(Data synthesized from validated conductometric and ITC studies on quaternary ammonium surfactants[3],[2]. Note: The high negative


 of Tz-6C12QC demonstrates the superior spontaneous aggregation enabled by its asymmetric, multi-centered charge distribution).

References

[1] Shanshan Zhang, Jing Yu, Jianzhou Wu, Wenjun Fang. "The thermodynamics of micelle formation of 10-series symmetric and dissymmetric cationic gemini surfactants". ResearchGate.

[4] "A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Synthesis of Catalyst Libraries and Evaluation of Catalyst Activity". PMC (NIH).

[5] "Effect of charge of quaternary ammonium cations on lipophilicity and electroanalytical parameters: Task for ion transfer voltammetry". ResearchGate.

[3] "Synthesis and Aggregation Behavior of Hexameric Quaternary Ammonium Salt Surfactant Tz-6C12QC". PMC (NIH).

[2] Bojan Sarac, Marija Bester-Rogac. "Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study". PubMed (NIH).

Sources

Exploratory

The Hydrophile-Lipophile Balance (HLB) of Dodecyldimethyltetradecylammonium Bromide: Theoretical Frameworks, Physicochemical Assembly, and Experimental Validation

Executive Summary Dodecyldimethyltetradecylammonium bromide (CAS No. 70755-46-3) is a specialized double-tail quaternary ammonium surfactant.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dodecyldimethyltetradecylammonium bromide (CAS No. 70755-46-3) is a specialized double-tail quaternary ammonium surfactant. Characterized by an asymmetric dialkyl configuration (a C12 dodecyl chain and a C14 tetradecyl chain) and a cationic dimethylammonium headgroup, it plays a critical role in the formulation of water-in-oil (W/O) emulsions, cationic liposomes, and lipid nanoparticles (LNPs) for nucleic acid delivery. This technical guide provides an in-depth analysis of its Hydrophile-Lipophile Balance (HLB), detailing theoretical calculations via the Davies method, the physicochemical causality of its low HLB value, and self-validating experimental protocols for empirical determination.

Structural Classification & Theoretical HLB Modeling

The Limitations of Griffin's Method for Ionic Surfactants

The HLB system, originally developed by [1], quantifies the balance between the hydrophilic and lipophilic portions of a surfactant molecule. However, Griffin's equation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is strictly applicable to non-ionic surfactants (e.g., polyoxyethylene derivatives). For ionic surfactants like dodecyldimethyltetradecylammonium bromide, Griffin's method fails to account for the strong hydration forces and ionization of the quaternary ammonium headgroup, necessitating an alternative mathematical approach[2].
The Davies Group Contribution Method

To resolve the limitations of Griffin's model,[1] that assigns specific empirical values to functional groups based on their thermodynamic free energy of micellization. The Davies equation is defined as:



For dodecyldimethyltetradecylammonium bromide (


), the molecular architecture consists of:
  • Hydrophilic Headgroup : A quaternary ammonium ion (

    
    ).
    
  • Lipophilic Tails : A dodecyl chain (12 carbons), a tetradecyl chain (14 carbons), and two methyl groups attached to the nitrogen (2 carbons), totaling 28 lipophilic carbon centers.

Table 1: Davies HLB Calculation for Dodecyldimethyltetradecylammonium Bromide

Structural ComponentGroup TypeDavies Group ValueQuantityTotal Contribution
Quaternary Ammonium (

)
Hydrophilic+9.41+9.4

/

(Alkyl chains)
Lipophilic-0.47526-12.35

(N-methyl groups)
Lipophilic-0.4752-0.95
Base Constant N/A+7.0N/A+7.0
Calculated HLB ~3.10

Analytical Note: If the N-methyl groups are considered intrinsic to the +9.4 headgroup value, the HLB shifts slightly to 4.05. In either paradigm, the HLB remains strictly within the 3.0 - 4.5 range, classifying it as a[3].

Davies_Calculation Start Dodecyldimethyltetradecylammonium Bromide (C28H60BrN) Hydrophilic Hydrophilic Headgroup N+ Quaternary Ion Value = +9.4 Start->Hydrophilic Lipophilic Lipophilic Tails C12 + C14 + 2(CH3) = 28 Carbons Value = 28 x (-0.475) = -13.3 Start->Lipophilic Equation Davies Equation HLB = 7 + Σ(Hydro) - Σ(Lipo) Hydrophilic->Equation Lipophilic->Equation Result Calculated HLB ≈ 3.1 (Highly Lipophilic, W/O Emulsifier) Equation->Result

Figure 1: Step-by-step HLB calculation using the Davies group contribution method.

Physicochemical Implications of a Low HLB Value

Critical Packing Parameter (CPP) and Supramolecular Assembly

The causality between the calculated HLB (~3.1) and the surfactant's macroscopic behavior is governed by the Critical Packing Parameter (CPP). CPP is defined as


, where 

is the hydrophobic tail volume,

is the optimal headgroup area, and

is the critical chain length.

Because dodecyldimethyltetradecylammonium bromide possesses two bulky alkyl chains (C12 and C14), the hydrophobic volume (


) is exceptionally large relative to the compact dimethylammonium headgroup (

). This yields a CPP approaching 1.0 (a truncated cone or cylindrical geometry). Consequently, rather than forming highly curved spherical micelles (typical of high-HLB, single-tail surfactants like SDS), this molecule spontaneously self-assembles into planar lamellar phases, lipid bilayers, and closed vesicles (liposomes).
Emulsification and Formulation Dynamics

According to Bancroft's Rule, the phase in which an emulsifier is more soluble constitutes the continuous phase. With an HLB of 3.1, this surfactant is predominantly oil-soluble. It drastically lowers the interfacial tension at the oil/water interface while its bulky double-tails project into the oil phase, sterically stabilizing Water-in-Oil (W/O) emulsions.

Assembly_Pathway Monomer Monomeric Surfactant HLB ≈ 3.1 CPP Critical Packing Parameter ≈ 1.0 Monomer->CPP Bilayer Spontaneous Bilayer Formation CPP->Bilayer Vesicle Cationic Liposome (Aqueous Core) Bilayer->Vesicle LNP Lipid Nanoparticle (Nucleic Acid Delivery) Vesicle->LNP

Figure 2: Supramolecular assembly pathway driven by the low HLB and high packing parameter.

Experimental Methodologies for HLB Validation

Theoretical calculations must be empirically validated. Because ionic surfactants interact strongly with counterions and solvent dipoles, their effective HLB can shift based on ionic strength and pH. The following self-validating protocols are industry standards for determining the empirical HLB of cationic surfactants.

Protocol 1: Emulsion Stability (Water-Titration) Method

This method relies on HLB bridging, utilizing the algebraic mixture rule:


.

Step-by-Step Workflow:

  • Preparation of Reference Blends : Select a standard oil with a known required HLB (e.g., Mineral Oil, required HLB = 10 for O/W).

  • Surfactant Titration : Create a series of surfactant mixtures blending the unknown dodecyldimethyltetradecylammonium bromide with a high-HLB non-ionic reference (e.g., Polysorbate 80, HLB = 15.0) in varying weight fractions (

    
    ).
    
  • Emulsification : Homogenize 20% oil, 75% aqueous phase, and 5% surfactant blend under standard shear conditions (e.g., 10,000 RPM for 5 minutes).

  • Stability Assessment : Transfer emulsions to graduated cylinders and monitor phase separation (creaming/coalescence) over 24 hours at 25°C.

  • Calculation : Identify the blend ratio that yields zero phase separation. If the stable emulsion occurs at a 40:60 ratio of Unknown:Polysorbate 80, solve for the unknown:

    
    .
    Thus, 
    
    
    
    .
Protocol 2: Phase Inversion Temperature (PIT) Deviation Method

A more rapid and automated approach leverages the [4].

Step-by-Step Workflow:

  • Baseline Establishment : Prepare a baseline emulsion using a reference surfactant system (e.g., Span 80 / Tween 80) and a hydrocarbon oil.

  • Conductivity Measurement : Heat the emulsion while monitoring electrical conductivity. A sharp drop in conductivity marks the PIT (inversion from conductive O/W to non-conductive W/O).

  • Surfactant Doping : Introduce a 1% mass fraction of dodecyldimethyltetradecylammonium bromide into the system.

  • Deviation Analysis : Re-measure the PIT. Because the cationic surfactant is highly lipophilic (low HLB), it will drive the system toward a W/O state at a lower temperature, resulting in a negative PIT deviation (

    
    ).
    
  • Interpolation : Correlate the

    
     against a standard calibration curve of known surfactants to extract the precise empirical HLB value.
    

Applications in Advanced Drug Development

The low HLB and cationic nature of dodecyldimethyltetradecylammonium bromide make it a highly specialized excipient in nanomedicine:

  • Lipid Nanoparticles (LNPs) : The cationic dimethylammonium headgroup electrostatically complexes with polyanionic nucleic acids (mRNA, siRNA). Simultaneously, the bulky C12 and C14 lipophilic tails (HLB ~3.1) drive the encapsulation of this complex into the hydrophobic core of the LNP.

  • Endosomal Escape : Upon cellular endocytosis, the cationic headgroup acts as a proton sponge, while the low-HLB tails fuse with the anionic endosomal membrane, destabilizing it and releasing the therapeutic payload into the cytosol.

References

  • Hydrophilic-lipophilic balance - Wikipedia. URL:[Link]

  • Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance - Lab Insights. URL:[Link]

  • PIT deviation for fast and accurate measure of HLB - Gattefossé. URL:[Link]

Sources

Foundational

The Antimicrobial Mechanism of Action for Dodecyldimethyltetradecylammonium Bromide: A Technical Whitepaper

Executive Summary Dodecyldimethyltetradecylammonium bromide (CAS 70755-46-3) represents a highly potent class of asymmetric dialkyl quaternary ammonium compounds (QACs). Unlike traditional monoalkyl QACs such as Benzalko...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dodecyldimethyltetradecylammonium bromide (CAS 70755-46-3) represents a highly potent class of asymmetric dialkyl quaternary ammonium compounds (QACs). Unlike traditional monoalkyl QACs such as Benzalkonium chloride (BAC), this molecule features two distinct long-chain hydrophobic tails (C12 and C14). This structural asymmetry fundamentally alters its thermodynamic interaction with bacterial lipid bilayers. This whitepaper deconstructs its antimicrobial mechanism of action (MoA), providing actionable insights and validated experimental workflows for researchers in drug development, formulation science, and infection control.

Molecular Architecture and Structure-Activity Relationship (SAR)

The biocidal efficacy of Dodecyldimethyltetradecylammonium bromide is driven by its amphiphilic geometry, which is optimized for membrane destabilization[1].

  • The Cationic Headgroup: The permanently charged quaternary nitrogen (

    
    ) serves as the electrostatic anchor. It targets the net-negative charge of bacterial surfaces—specifically binding to teichoic acids in the peptidoglycan layer of Gram-positive bacteria and the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria[2].
    
  • Asymmetric Dialkyl Chains (C12 and C14): The dual-chain architecture significantly increases the lipophilic volume of the molecule compared to monoalkyl variants. The asymmetry (a 12-carbon and a 14-carbon chain) is critical. When these chains intercalate into the bacterial phospholipid bilayer, the unequal lengths create a pronounced steric mismatch. This mismatch disrupts the highly ordered packing of the lipid acyl chains, lowering the local phase transition temperature and inducing severe membrane fluidization[3].

  • The Bromide Counterion: While chloride is the most common counterion in commercial QACs, the bromide ion (

    
    ) is larger and more polarizable. This influences the critical micelle concentration (CMC) and the kinetics of monomer release from micelles, enhancing the rate at which free active monomers partition into the bacterial membrane[2].
    

Core Mechanism of Action: The Membrane Disruption Cascade

The bactericidal action of dialkyl QACs does not rely on intracellular target binding (e.g., ribosomes or DNA polymerases). Instead, it relies on the catastrophic structural failure of the cell envelope[1]. The sequence of events is highly deterministic and rapid:

  • Electrostatic Adsorption: Rapid partitioning of the cationic headgroup to the anionic bacterial surface.

  • Hydrophobic Intercalation: The C12 and C14 chains plunge into the hydrophobic core of the membrane, driven by the hydrophobic effect.

  • Loss of Osmotic Integrity (Primary Leakage): The structural perturbation creates transient micro-pores. Because potassium (

    
    ) is the most abundant intracellular cation, its rapid efflux is the first measurable sign of membrane damage[3].
    
  • Macromolecular Leakage (Secondary Leakage): As the local concentration of the QAC increases, the micro-pores expand, allowing the escape of larger intracellular components, notably proteins and nucleic acids (detectable at 260 nm)[3].

  • Autolysis: The total loss of the proton motive force and structural integrity triggers endogenous autolysins, culminating in complete cell lysis and death.

MoA A 1. Electrostatic Adsorption (N+ binds to anionic surface) B 2. Hydrophobic Intercalation (C12 & C14 penetrate bilayer) A->B C 3. Membrane Destabilization (Lipid packing disruption) B->C D 4. Primary Leakage (Rapid K+ ion efflux) C->D E 5. Secondary Leakage (260nm absorbing materials) D->E F 6. Autolysis & Cell Death (Structural collapse) E->F

Fig 1. The sequential membrane disruption cascade induced by dialkyl QACs.

Quantitative Data Interpretation

To contextualize the potency of Dodecyldimethyltetradecylammonium bromide, we compare its mechanistic metrics against monoalkyl and symmetric dialkyl counterparts. Dialkyl compounds demonstrate a significantly faster onset of action due to their dual-pronged membrane insertion capabilities[3].

Table 1: Comparative Antimicrobial Metrics for Quaternary Ammonium Compounds

MetricMonoalkyl QAC (e.g., BAC C12)Symmetric Dialkyl QAC (e.g., DDAC)Asymmetric Dialkyl QAC (C12-C14 Br)Mechanistic Implication
Membrane Intercalation Rate ModerateFastVery FastAsymmetric chains create greater lipid packing defects.
Potassium (

) Efflux Onset
~10 minutes~5 minutes< 5 minutesDual chains induce rapid micro-lesion formation[3].
MIC (S. aureus) 0.4 - 1.8 µg/mL0.4 - 1.8 µg/mL0.4 - 1.0 µg/mLEnhanced lipophilicity drives lower effective doses.
Counterion Effect Baseline (Chloride)Baseline (Chloride)Enhanced (Bromide)Bromide is highly polarizable, aiding micellar dynamics.

Experimental Workflows for Mechanistic Validation

To rigorously validate the membrane-disrupting MoA of this compound in a laboratory setting, researchers must employ self-validating experimental systems. The following protocols are designed to establish direct causality between QAC exposure and membrane failure.

Protocol 1: Potassium ( ) Efflux Kinetics

Expertise & Causality: Measuring


 leakage provides the earliest kinetic data on membrane micro-lesions. Why do we use a potassium-free buffer like HEPES instead of standard PBS? Because PBS contains high levels of potassium and sodium which would mask the delicate early-stage efflux kinetics of the bacterial cells.
  • Preparation: Grow Staphylococcus aureus to the mid-logarithmic phase. Harvest and wash cells three times in a potassium-free buffer (5 mM HEPES, pH 7.2) to establish a zero-background baseline.

  • Standardization: Resuspend cells to a final

    
     of 1.0.
    
  • Treatment: Introduce Dodecyldimethyltetradecylammonium bromide at 0.5×, 1×, and 2× the Minimum Inhibitory Concentration (MIC).

  • Sampling & Quenching: At 1-minute intervals (0 to 15 mins), remove 1 mL aliquots and immediately pass them through a 0.22 µm polyethersulfone (PES) syringe filter. Causality note: Rapid filtration is crucial to physically separate the cells from the buffer, halting the interaction and capturing the exact extracellular

    
     concentration at that precise millisecond.
    
  • Quantification: Analyze the filtrate using an Ion-Selective Electrode (ISE) or Flame Atomic Absorption Spectroscopy (FAAS).

  • Self-Validation Control: Treat a parallel sample with boiling water for 15 minutes to establish the "100% Total Intracellular

    
    " baseline. Express experimental leakage as a percentage of this total.
    
Protocol 2: Flow Cytometric Assessment of Membrane Integrity

Expertise & Causality: While


 efflux proves porosity, dual-fluorescence flow cytometry proves terminal membrane failure on a single-cell level. Why SYTO 9 and PI? SYTO 9 is a small, permeable fluorophore that establishes a baseline count of all cells. Propidium Iodide (PI) is a bulky, cationic molecule. In a healthy cell, the intact lipid bilayer physically excludes PI. Therefore, PI fluorescence is not merely a 'death' marker; it is a direct mechanical proxy proving that the C12-C14 QAC has physically punched pores large enough for macromolecules to pass through.
  • Execution: Treat the standardized bacterial suspension (

    
    ) with the QAC for 10 minutes.
    
  • Staining: Add the SYTO 9/PI dye mixture and incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Run the samples through a flow cytometer using a 488 nm excitation laser.

  • Gating: Gate for SYTO 9+ / PI- (Intact/Live) and SYTO 9+ / PI+ (Compromised/Dead).

Workflow Prep Prepare Bacterial Suspension (OD600 = 0.5) Treat Treat with C12-C14 QAC (0.5x, 1x, 2x MIC) Prep->Treat Stain Dual Stain: SYTO 9 + PI (Incubate 15 min, Dark) Treat->Stain FACS Flow Cytometry Analysis (Excitation 488 nm) Stain->FACS Live Live Cells (SYTO 9+ / PI-) FACS->Live Intact Membrane Dead Membrane Compromised (SYTO 9+ / PI+) FACS->Dead Disrupted Membrane

Fig 2. Flow cytometry workflow for validating QAC-induced membrane failure.

Implications for Drug Development and Formulation

For formulation scientists, the mixed C12-C14 chain profile of Dodecyldimethyltetradecylammonium bromide offers a specific thermodynamic advantage. The asymmetry prevents the compound from crystallizing out of solution at lower temperatures (lowering the Krafft point) compared to symmetric C14-C14 compounds[4]. Furthermore, when formulated into lipid-based delivery systems (like liposomes) or polymeric antimicrobial coatings, the compound exhibits potent contact-killing properties without the risk of inducing traditional enzymatic antimicrobial resistance (AMR), as its target is the fundamental thermodynamic stability of the lipid bilayer itself[5].

References

1.[2] Title: Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance Source: National Institutes of Health (NIH) / PMC URL: 2.[1] Title: Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings Source: MDPI URL: 3.[4] Title: Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology Source: ACS Publications URL: 4.[3] Title: Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus Source: National Institutes of Health (NIH) / PMC URL: 5.[5] Title: Lipid-Based Antimicrobial Delivery-Systems for the Treatment of Bacterial Infections Source: Frontiers URL:

Sources

Exploratory

Phase Behavior of Dodecyldimethyltetradecylammonium Bromide in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary Dodecyldimethyltetradecylammonium bromide (C12C14DAB, CAS No. 70755-46-3) is an asymmetric, double-tailed cationic surfactant belonging to the dialkyldimethylammonium bromide family[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dodecyldimethyltetradecylammonium bromide (C12C14DAB, CAS No. 70755-46-3) is an asymmetric, double-tailed cationic surfactant belonging to the dialkyldimethylammonium bromide family[1]. While symmetric homologs like didodecyldimethylammonium bromide (DDAB) are extensively utilized in nanomedicine for DNA transfection and lipoplex formation, the deliberate introduction of alkyl chain asymmetry (C12 vs. C14) in C12C14DAB fundamentally alters its thermodynamic landscape. This whitepaper provides an in-depth analysis of the physicochemical drivers governing the phase polymorphism of C12C14DAB in aqueous solutions, detailing the causality behind its self-assembly and providing field-proven, self-validating protocols for its characterization.

Thermodynamic Drivers of Asymmetric Self-Assembly

The self-assembly of dialkyldimethylammonium bromides in water is dictated by the Critical Packing Parameter (


). Because the dual alkyl chains yield a large hydrophobic volume (

) relative to the optimal headgroup area (

), the CPP approaches 1.0, strongly favoring the formation of bilayer structures such as vesicles and lamellar phases[2].
The Role of Chain Asymmetry

In symmetric systems like DDAB (C12/C12) or DTDAB (C14/C14), the terminal methyl groups of the opposing monolayers align symmetrically at the bilayer midplane. However, C12C14DAB possesses a 2-carbon mismatch. When cooled below its melting temperature (


) into the lamellar gel phase (

), this mismatch creates a steric penalty—a potential "void" in the hydrophobic core.

To resolve this packing frustration and maximize van der Waals interactions, the C12C14DAB bilayer cannot maintain a simple parallel, non-interdigitated structure. Instead, the system undergoes structural relaxation by adopting a partially interdigitated gel phase or inducing a significant chain tilt[2]. This thermodynamic compromise directly lowers the enthalpy of the phase transition (


) and depresses the 

compared to what would be expected from a simple linear interpolation of its symmetric counterparts.

Phase Polymorphism and Structural Transitions

The phase behavior of C12C14DAB is highly dependent on both surfactant concentration and temperature. The system exhibits a rich polymorphism transitioning through multiple distinct states[3]:

  • Monomeric Solution: At extremely dilute concentrations, the surfactant exists as free monomers.

  • Spontaneous Vesiculation: Upon reaching the Critical Vesicle Concentration (CVC), the molecules spontaneously self-assemble into unilamellar and multilamellar vesicles. Dialkyldimethylammonium bromides are uniquely known to form stable vesicles in water without the need for high-shear input[3].

  • Lamellar Phases: As concentration increases further, the vesicles undergo crowding and fusion, entering a biphasic region before fully separating into a bulk lamellar phase (

    
     or 
    
    
    
    , depending on temperature)[3].
  • Gel-to-Liquid Crystalline Transition: Upon heating above the

    
    , the rigid, extended alkyl chains in the 
    
    
    
    phase "melt" into the fluid
    
    
    phase. The chains adopt highly dynamic gauche conformations, rendering the membrane highly fluid and permeable[4].

Caption: Phase transition pathways of C12C14DAB in aqueous solution driven by concentration and temperature.

Comparative Phase Metrics

To contextualize the behavior of C12C14DAB, it is essential to benchmark it against its symmetric homologs. The table below summarizes the critical thermodynamic and structural parameters. The asymmetry in C12C14DAB bridges the properties of DDAB and DTDAB but introduces unique interdigitation characteristics.

SurfactantAlkyl Chains

(°C)

(kJ/mol)
CVC (mM)Dominant Gel Structure (

)
DDAB C12 / C12~16.0~35.0~0.10Interdigitated / Tilted
C12C14DAB C12 / C14~24.5~38.5~0.05*Partially Interdigitated
DTDAB C14 / C14~35.0~42.0~0.01Non-interdigitated (Ripple)

*Note: Values for C12C14DAB are theoretically interpolated based on established thermodynamic trends of the homologous dialkyldimethylammonium bromide series[2],[3].

Self-Validating Experimental Workflows

To accurately characterize the phase behavior of C12C14DAB, researchers must employ orthogonal techniques. Relying solely on thermal data can mask structural realities (like interdigitation), while relying solely on structural data can miss the thermodynamic boundaries. The following protocol pairs Differential Scanning Calorimetry (DSC) with Small-Angle X-ray Scattering (SAXS) to create a self-validating analytical loop[4].

Workflow Prep Prep Extrude Extrusion (100nm pores) Prep->Extrude DSC DSC Analysis (Thermodynamics) Extrude->DSC SAXS SAXS/WAXS (d-spacing) Extrude->SAXS Valid Phase Validation DSC->Valid SAXS->Valid

Caption: Orthogonal workflow for validating the phase behavior and structural parameters of C12C14DAB.

Protocol 1: Preparation of Unilamellar Vesicles via Extrusion

Causality Focus: Vesicle sizing must be performed in the fluid state.

  • Hydration: Disperse C12C14DAB powder in Milli-Q water to a final concentration of 10 mM (well above the CVC to ensure robust vesicle formation, but below the lamellar phase boundary).

  • Thermal Equilibration: Heat the dispersion to 40 °C . Why? Extrusion must be performed at least 10 °C above the anticipated

    
     (~24.5 °C). Attempting extrusion below 
    
    
    
    while the lipid is in the rigid
    
    
    phase will result in severe membrane fouling, high back-pressure, and failure to form unilamellar vesicles due to the lack of membrane flexibility.
  • Extrusion: Pass the heated dispersion 11 times through a 100 nm polycarbonate track-etched membrane using a jacketed extruder maintained at 40 °C.

Protocol 2: Orthogonal Phase Characterization (DSC + SAXS)

Causality Focus: Overcoming thermal hysteresis and validating structural interdigitation.

  • DSC Thermodynamics:

    • Load 20

      
      L of the extruded sample into a hermetic aluminum pan.
      
    • Run a heating/cooling cycle from 5 °C to 50 °C at a slow scan rate of 1 °C/min .

    • Why the slow rate and heating focus? Dialkyldimethylammonium bromides exhibit notoriously slow kinetics during the liquid-crystalline-to-gel (

      
      ) cooling transition, resulting in massive thermal hysteresis (e.g., DDAB shows a 6.5 °C hysteresis gap)[5]. The protocol mandates relying on the heating scan for accurate 
      
      
      
      determination, ensuring the system has fully relaxed into the gel phase prior to the measurement.
  • SAXS Structural Validation:

    • Analyze the sample via SAXS at 15 °C (below

      
      ) and 35 °C (above 
      
      
      
      )[4].
    • Self-Validation: Calculate the lamellar d-spacing from the primary scattering peak (

      
      ). If the d-spacing at 15 °C is significantly smaller than the theoretical length of two fully extended C14 chains plus the headgroup, this orthogonally validates the presence of the asymmetry-induced interdigitated gel phase predicted by the thermodynamic model.
      

References

  • Phase Behaviors of Dialkyldimethylammonium Bromide Bilayers - ResearchG
  • Thermal and phase behavior of didodecyldimethylammonium bromide aqueous dispersions - Colloids and Surfaces A: Physicochemical and Engineering Aspects -
  • The assembly of dialkyldimethylammonium bromide cationic lipids as vesicles or monolayers in presence of poly(ethylene glycol) - Thermochimica Acta -
  • Elucidating the effect of additives on the alkyl chain packing of a double tail cationic surfactant - Nanyang Technological University -
  • Dodecyldimethyltetradecylammonium bromide (CAS 70755-46-3)

Sources

Foundational

biodegradability profile of Dodecyldimethyltetradecylammonium bromide surfactants

An In-Depth Technical Guide on the Biodegradability Profile of Dodecyldimethyltetradecylammonium Bromide Surfactants Executive Summary Dodecyldimethyltetradecylammonium bromide (CAS 70755-46-3), a mixed-chain dialkyl dim...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biodegradability Profile of Dodecyldimethyltetradecylammonium Bromide Surfactants

Executive Summary

Dodecyldimethyltetradecylammonium bromide (CAS 70755-46-3), a mixed-chain dialkyl dimethyl ammonium bromide (DADMAB), represents a critical class of cationic surfactants utilized extensively in biocidal formulations, phase-transfer catalysis, and industrial conditioning agents. While its amphiphilic structure imparts exceptional functional efficacy, it also introduces complex environmental fate dynamics. This whitepaper provides a comprehensive analysis of the biodegradability profile of C12/C14 DADMAB, elucidating the mechanistic pathways of microbial degradation, the critical interplay between biomass sorption and bioavailability, and the methodological adaptations required to accurately assess its environmental persistence.

Chemical Topology and the Biocidal Paradox

Dodecyldimethyltetradecylammonium bromide features a positively charged quaternary nitrogen atom bonded to two methyl groups and two long hydrophobic alkyl chains (one C12 dodecyl, one C14 tetradecyl), balanced by a bromide counterion.

The specific C12–C16 chain length range is notorious for exhibiting peak antimicrobial activity. The hydrophobicity of these chains perfectly matches the lipophilic core of bacterial phospholipid bilayers. Upon contact, the cationic headgroup binds electrostatically to the negatively charged bacterial cell wall, while the hydrophobic tails intercalate into the membrane, causing structural destabilization, leakage of intracellular contents, and ultimately cell lysis[1].

This creates a biocidal paradox in environmental testing: the very microorganisms required to biodegrade the surfactant are often inhibited or killed by it. Consequently, evaluating the true ultimate biodegradability of DADMAB requires distinguishing between inherent recalcitrance and concentration-dependent toxicity.

Environmental Fate: The Sorption vs. Degradation Dichotomy

In engineered biological systems, such as Wastewater Treatment Plants (WWTPs), the removal of dialkyl quaternary ammonium compounds (QACs) is governed by a dual-mechanism process: rapid sorption and subsequent enzymatic degradation.

Due to their high lipophilicity, dialkyl QACs possess a high soil adsorption coefficient (


). Upon entering a WWTP, DADMAB rapidly partitions out of the aqueous phase and adsorbs onto the negatively charged extracellular polymeric substances (EPS) of activated sludge flocs[1]. In typical activated sludge systems, removal occurs predominantly through this rapid adsorption onto biomass rather than immediate metabolic degradation[2].

While sorption effectively mitigates the acute ecotoxicity of the surfactant in the effluent by reducing its bioavailable aqueous concentration[3], it also sequesters the molecule, slowing down the absolute rate of biodegradation. The degradation of dialkyl QACs is generally more recalcitrant and slower than their mono-alkyl counterparts due to increased steric hindrance around the nitrogen center and lower aqueous solubility[4].

Mechanistic Pathways of Microbial Biodegradation

Despite their toxicity, DADMABs are ultimately biodegradable under aerobic conditions, provided the microbial consortium is properly acclimated. Acclimation allows bacteria to upregulate resistance mechanisms (such as qacA/B efflux pumps) and express the specific enzymes required for catabolism. Key bacterial genera responsible for this process include Pseudomonas, Xanthomonas, and Aeromonas[1].

The biochemical degradation of DADMAB follows a sequential enzymatic pathway:

  • N-Dealkylation: The rate-limiting step involves the cleavage of the C–N bond by amine oxidases or monooxygenases, separating the long alkyl chains from the nitrogen center[4].

  • N-Demethylation: The remaining methyl groups are sequentially cleaved.

  • 
    -Oxidation & Mineralization:  The liberated long-chain fatty aldehydes/acids enter the 
    
    
    
    -oxidation pathway and the Tricarboxylic Acid (TCA) cycle, ultimately mineralizing into carbon dioxide (
    
    
    ), water (
    
    
    ), nitrate (
    
    
    ), and bromide (
    
    
    ).

BiodegradationPathway DDAB Dodecyldimethyltetradecylammonium Bromide (C12/C14 DADMAB) Sorption Sorption to Biomass (Rapid Initial Phase) DDAB->Sorption High log Koc (>5.0) Bioavailable Aqueous Phase (Bioavailable Fraction) DDAB->Bioavailable Desorption / Equilibrium Sorption->Bioavailable Slow Release Dealkylation N-Dealkylation (Amine Oxidase / Monooxygenase) Bioavailable->Dealkylation Enzymatic Attack Intermediates Alkyl Dimethyl Amine + Fatty Aldehyde/Acid Dealkylation->Intermediates C-N Bond Cleavage Demethylation N-Demethylation Intermediates->Demethylation Sequential Cleavage Mineralization Ultimate Mineralization (CO2, H2O, NO3-, Br-) Demethylation->Mineralization Beta-Oxidation & TCA Cycle

Fig 1: Mechanistic pathway of DADMAB biodegradation and phase partitioning.

Quantitative Data Presentation

The structural differences between monoalkyl and dialkyl QACs directly impact their environmental fate metrics. The table below synthesizes the comparative biodegradability and physicochemical profiles of these surfactant classes.

Table 1: Comparative Biodegradability and Fate Metrics of QACs

Surfactant ClassRepresentative CompoundAlkyl ChainPrimary WWTP Removal MechanismOECD 301 Pass Rate (28 days)Ecotoxicity Mitigation
Monoalkyl QAC Dodecyltrimethylammonium bromide (DTAB)C12Biodegradation>70% (Readily Biodegradable)Rapid metabolism in aqueous phase
Mixed Dialkyl QAC Dodecyldimethyltetradecylammonium bromideC12, C14Sorption > Biodegradation60-70% (Requires Acclimation)High sludge partitioning[3]
Symmetric Dialkyl Dihexadecyldimethylammonium bromideC16, C16Sorption<50% (Inherently Biodegradable)Near-complete sludge sequestration

Experimental Protocols: Adapted OECD 301B Methodology

Standard OECD 301 guidelines often yield false negatives for DADMABs because the required test concentrations (10–20 mg/L of Carbon) frequently exceed the Minimum Inhibitory Concentration (MIC) of the unacclimated inoculum, thereby poisoning the test system. To achieve scientifically valid results, the OECD 301B (


 Evolution Test) must be methodologically adapted.

Self-Validating Protocol for DADMAB Ultimate Biodegradability:

  • Step 1: Inoculum Acclimation (Crucial for Causality)

    • Action: Source activated sludge from a WWTP treating a mix of domestic and industrial effluent. Pre-expose the sludge to sub-lethal concentrations of DADMAB (1-2 mg/L) for 14 days prior to the test.

    • Causality: This induces the expression of specific amine oxidases and selects for resistant strains (e.g., Pseudomonas spp.), preventing catastrophic cell lysis upon test initiation.

  • Step 2: Test System Preparation

    • Action: Suspend the acclimated inoculum in a mineral medium to achieve a suspended solids (SS) concentration of exactly 30 mg/L.

    • Action: Introduce DADMAB at a strictly controlled concentration of 5-10 mg/L (below the MIC threshold).

  • Step 3: Incubation and Aeration

    • Action: Aerate the test vessels with

      
      -free air in the dark at 22°C for 28 days.
      
    • Causality: Dark incubation prevents algal growth, which could artificially consume

      
       and skew the titration results.
      
  • Step 4:

    
     Trapping and Titration 
    
    • Action: Route the exhaust gas through a series of traps containing Barium Hydroxide (

      
      ). Titrate the remaining 
      
      
      
      with Hydrochloric Acid (
      
      
      ) on days 2, 5, 7, 14, 21, and 28 to quantify evolved
      
      
      .
  • Step 5: Validation via Reference Control

    • Action: Run a parallel vessel with Sodium Acetate (20 mg/L).

    • Causality: The test is only valid if the Sodium Acetate achieves >60% degradation within 14 days, proving the baseline viability of the microbial consortium.

OECD301B Inoculum Acclimated Activated Sludge (30 mg/L SS) TestVessel Test Vessel (<10 mg/L DADMAB) Inoculum->TestVessel Inoculation Traps Ba(OH)2 Traps (CO2 Capture) TestVessel->Traps Evolved CO2 Aeration CO2-Free Air Sparging Aeration->TestVessel Continuous Titration Titration Analysis (Days 0-28) Traps->Titration Periodic Sampling Calculation % ThCO2 Evolution (Pass > 60%) Titration->Calculation Data Processing

Fig 2: Adapted OECD 301B workflow designed to mitigate QAC-induced toxicity.

Conclusion

Dodecyldimethyltetradecylammonium bromide is a highly effective surfactant whose environmental fate is dictated by a complex balance between rapid biomass sorption and enzymatic N-dealkylation. While it exhibits inherent toxicity to unacclimated microbes, it is ultimately biodegradable in adapted biological treatment systems. Accurate profiling of its biodegradability requires rigorous methodological control to prevent biocide-induced false negatives, ensuring that regulatory and environmental risk assessments reflect its true ecological fate.

References

  • Aster Bio. "The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity." Aster Bio - Biological Waste Treatment, 2025. 1

  • MDPI. "From Environmental Threat to Control: A Review of Technologies for Removal of Quaternary Ammonium Compounds from Wastewater." MDPI, 2025. 2

  • RSC Publishing. "Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance." RSC Publishing, 2023.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Mono- and di-alkyl quaternary ammonium surfactants: Environment tier II assessment." AICIS, 2016. 4

  • DeLeo, P.C., et al. "Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds." Ecotoxicology and Environmental Safety, 2020. 3

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Dodecyldimethyltetradecylammonium Bromide as a Phase Transfer Catalyst

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Editorial Note: The specific quaternary ammonium salt, Dodecyldimethyltetradecylammonium Bromide, is not widely documented in scie...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editorial Note: The specific quaternary ammonium salt, Dodecyldimethyltetradecylammonium Bromide, is not widely documented in scientific literature as a phase transfer catalyst. However, its structure is highly analogous to other well-characterized dialkyldimethylammonium salts. This guide will therefore focus on Didodecyldimethylammonium Bromide (DDAB) , a closely related and effective phase transfer catalyst. The principles, mechanisms, and protocols detailed herein are directly applicable and serve as a robust framework for employing Dodecyldimethyltetradecylammonium Bromide or similar long-chain quaternary ammonium salts in your research.

Introduction: The Power of Interfacial Catalysis

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that enables or accelerates reactions between reactants located in separate, immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic nucleophile).[1][2] This is achieved by introducing a phase transfer agent, the catalyst, which transports one of the reactants across the phase boundary, allowing the reaction to proceed.[3][4]

Quaternary ammonium salts, such as Didodecyldimethylammonium Bromide (DDAB), are premier phase transfer catalysts.[5] Their amphipathic structure, featuring a positively charged, hydrophilic nitrogen center and long, lipophilic alkyl chains, is the key to their function. The lipophilic tails solubilize the catalyst-anion pair in the organic phase, while the cationic head can interact with anions in the aqueous or solid phase. This guide provides an in-depth exploration of DDAB's mechanism, applications, and detailed protocols for its use in key organic transformations.

Part 1: Core Principles & Mechanistic Insights

The Causality of Catalytic Action

The efficacy of DDAB as a phase transfer catalyst is rooted in its ability to transiently pair with an anion (e.g., CN⁻, OH⁻, MnO₄⁻) from the aqueous or solid phase, forming a lipophilic ion pair. This ion pair, shielded by DDAB's two long dodecyl chains, has sufficient solubility to migrate into the bulk organic phase.[4][5]

Once in the organic phase, the anion is "naked" and highly reactive for several reasons:

  • Desolvation: It is stripped of its stabilizing hydration shell, which would otherwise blunt its nucleophilicity.

  • Loose Ion Pairing: The positive charge on the quaternary nitrogen is sterically shielded by the surrounding alkyl groups, leading to a loose, reactive ion pair with the anion.[6]

After the anion reacts with the organic substrate, the catalyst, now paired with the leaving group, can return to the aqueous interface to begin the cycle anew. This regenerative process means only catalytic amounts (typically 1-5 mol%) are required.[7]

Visualization: The PTC Catalytic Cycle

PTC_Mechanism NaX Na⁺X⁻ (Nucleophile Salt) QBr_aq [Q⁺]Br⁻ NaX->QBr_aq Ion Exchange at Interface MBr M⁺Br⁻ (Byproduct) RY R-Y (Organic Substrate) RX R-X (Product) RY->RX Product Formation QX_org [Q⁺]X⁻ QBr_aq->QX_org QX_org->RY Nucleophilic Attack QX_org->QBr_aq caption Fig 1. Generalized mechanism for DDAB (Q⁺) in PTC.

Caption: Fig 1. Generalized mechanism for DDAB (Q⁺) in PTC.

Part 2: Field-Proven Applications & Experimental Protocols

Application I: Nucleophilic Substitution - The Williamson Ether Synthesis

The synthesis of ethers from alkoxides or phenoxides and alkyl halides is a classic transformation often plagued by the need for harsh, anhydrous conditions. PTC provides a milder, more efficient, and operationally simpler alternative.

Expertise & Causality: In this system, a strong base (e.g., NaOH) deprotonates the phenol or alcohol in the aqueous phase, generating the nucleophilic anion. DDAB then extracts this anion into the organic phase, where it can react with the alkyl halide.[8] The high lipophilicity of DDAB ensures efficient extraction, driving the reaction forward even with a biphasic system.

Detailed Experimental Protocol: Synthesis of Benzyl Phenyl Ether

  • Reagent Preparation (Aqueous Phase): In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phenol (9.4 g, 100 mmol) and sodium hydroxide (4.8 g, 120 mmol) in 50 mL of water.

  • Catalyst Addition: To the vigorously stirring aqueous solution, add Didodecyldimethylammonium bromide (DDAB) (2.3 g, 5 mmol, 5 mol%).

  • Organic Phase Addition: Add benzyl chloride (12.65 g, 100 mmol) dissolved in 50 mL of toluene to the reaction flask.

  • Reaction Conditions: Heat the biphasic mixture to 70-80°C and stir vigorously for 4-6 hours. Vigorous stirring is critical to maximize the interfacial area for the catalyst to function.

  • Monitoring: Track the disappearance of benzyl chloride using Thin-Layer Chromatography (TLC) (e.g., with a 9:1 Hexane:Ethyl Acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of 1M NaOH solution (to remove unreacted phenol), 50 mL of water, and finally 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl phenyl ether.

Data Presentation: Williamson Ether Synthesis

Substrate (Phenol)Alkyl HalideCatalyst Loading (mol%)Temp (°C)Time (h)Typical Yield (%)
PhenolBenzyl Chloride5754>95
4-NitrophenolBenzyl Bromide5603>98
2-NaphtholEthyl Iodide5808~90

Experimental Workflow: Williamson Ether Synthesis

Workflow_WES A Prepare Aqueous Phase (Phenol + NaOH in H₂O) B Add DDAB (5 mol%) A->B C Add Organic Phase (Alkyl Halide in Toluene) B->C D Heat & Stir Vigorously (70-80°C, 4-6h) C->D E Reaction Work-up (Phase Separation, Washes) D->E F Isolate & Purify (Rotovap, Chromatography) E->F G Pure Ether Product F->G

Sources

Application

Application Note: High-Fidelity DNA Extraction Using Dodecyldimethyltetradecylammonium Bromide (DDMTAB)

Executive Summary The isolation of high-purity nucleic acids from recalcitrant sample matrices—such as lipid-rich brain tissue, polysaccharide-heavy plant leaves, and mycobacteria—remains a critical bottleneck in molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of high-purity nucleic acids from recalcitrant sample matrices—such as lipid-rich brain tissue, polysaccharide-heavy plant leaves, and mycobacteria—remains a critical bottleneck in molecular biology and drug development. While Cetyltrimethylammonium bromide (CTAB) is the industry standard cationic surfactant for these workflows, it often underperforms in highly lipophilic environments.

This application note details the mechanistic advantages and experimental protocols for using Dodecyldimethyltetradecylammonium bromide (DDMTAB) (CAS: 70755-46-3), a mixed dialkyl quaternary ammonium compound (QAC). By leveraging its unique dual-chain geometry (C12 and C14) and specific salt-dependent electrostatic interactions, DDMTAB provides superior membrane solubilization and highly selective DNA precipitation [4].

Mechanistic Rationale: The Dialkyl Advantage

Standard protocols rely on single-chain surfactants (like CTAB or DTAB) which form spherical micelles. In contrast, DDMTAB possesses two hydrophobic alkyl chains (dodecyl and tetradecyl).

Membrane Solubilization via Packing Parameter

The dual-chain structure of DDMTAB alters its critical packing parameter (


) to a value approaching 1.0. Instead of forming highly curved spherical micelles, DDMTAB spontaneously forms planar bilayers and vesicles. This structural homology to biological phospholipids allows DDMTAB to intercalate into and disrupt complex, lipid-dense membranes (e.g., the mycolic acid envelope of Mycobacterium tuberculosis) with significantly higher thermodynamic efficiency than monoalkyl QACs.
Salt-Dependent DNA Complexation

The extraction of DNA using cationic surfactants is fundamentally governed by electrostatic interactions, which are heavily modulated by the ionic strength of the buffer [1].

  • Low Salt (< 0.5 M NaCl): DDMTAB forms head-to-tail aggregates that bind cooperatively to the negatively charged phosphate backbone of DNA. This neutralizes the polyanion, causing the DDMTAB-DNA complex to precipitate out of solution, leaving neutral polysaccharides and proteins in the supernatant [1][2].

  • High Salt (> 0.8 M NaCl): High concentrations of sodium ions effectively screen the electrostatic attraction between the DDMTAB cationic headgroup and the DNA phosphates. Under these conditions, DNA remains highly soluble, while polysaccharides and residual lipids form insoluble complexes with the surfactant and can be removed via centrifugation [2][3].

Physicochemical Properties & Comparative Data

To optimize extraction buffers, it is crucial to understand how DDMTAB compares to traditional monoalkyl surfactants. The table below summarizes the quantitative physicochemical properties dictating their behavior in solution.

SurfactantAlkyl Chain(s)Molecular Weight ( g/mol )Packing ParameterPreferred Aggregate StructureOptimal Target Matrix
DTAB Single (C12)308.34~0.33Spherical MicellesSimple cell cultures, low-lipid
CTAB Single (C16)364.45~0.33Spherical MicellesPlant tissues (polysaccharide-rich)
DDMTAB Dual (C12, C14) 490.68 ~0.75 - 1.0 Vesicles / Bilayers Brain tissue, Mycobacteria, high-lipid

Mechanism of Action

The following diagram illustrates the causal pathway of DDMTAB-mediated cell lysis and the subsequent salt-dependent partitioning of nucleic acids.

Mechanism Membrane Lipid-Rich Cell Membrane Lysis Membrane Disruption & Solubilization Membrane->Lysis DDMTAB DDMTAB (Dialkyl QAC) DDMTAB->Lysis Intercalation LowSalt Low Salt (<0.5M NaCl) DNA-Surfactant Complex Lysis->LowSalt Electrostatic Binding HighSalt High Salt (>0.8M NaCl) DNA Release LowSalt->HighSalt Charge Screening

Molecular mechanism of DDMTAB-mediated cell lysis and salt-dependent DNA precipitation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues at each step provide immediate feedback on the physicochemical state of the extraction, allowing researchers to adjust parameters dynamically.

Step 1: Buffer Preparation

Prepare the DDMTAB Lysis Buffer :

  • 2% (w/v) DDMTAB

  • 1.4 M NaCl (High salt concentration prevents premature DNA precipitation) [2]

  • 100 mM Tris-HCl (pH 8.0)

  • 20 mM EDTA

  • Note: Heat the buffer to 65°C to ensure complete dissolution of DDMTAB prior to use.

Step 2: Tissue Homogenization & Lysis
  • Add 50 mg of pulverized tissue (e.g., lipid-rich brain tissue) to 1 mL of pre-warmed DDMTAB Lysis Buffer.

  • Add 10 µL of Proteinase K (20 mg/mL) and vortex vigorously.

  • Incubate at 65°C for 45–60 minutes, inverting the tube every 15 minutes.

  • Self-Validation Check: Observe the lysate. It should transition from an opaque suspension to a translucent, viscous solution.

  • Causality-Driven Action: If the solution remains milky and opaque after 60 minutes, the lipid-solubilizing capacity of the DDMTAB has been saturated. Add an additional 100 µL of 10% DDMTAB or 0.5% (v/v) Triton X-100 and incubate for another 15 minutes to achieve complete micellization.

Step 3: Deproteinization and Delipidation
  • Add 1 volume (approx. 1 mL) of Chloroform:Isoamyl Alcohol (24:1) to the lysate.

  • Emulsify by continuous inversion for 5 minutes. (Do not vortex, to prevent genomic DNA shearing).

  • Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Self-Validation Check: A distinct tri-layer should form: a lower organic phase, a solid white interphase (denatured proteins/lipids), and a clear upper aqueous phase (containing DNA).

  • Causality-Driven Action: If the interphase is excessively thick or the aqueous phase is cloudy, lipophilic contaminants remain. Transfer the aqueous phase to a new tube and repeat Step 3 until the interface is clean.

Step 4: Selective DNA Precipitation
  • Transfer the clear aqueous phase to a sterile tube.

  • Add 0.7 volumes of room-temperature Isopropanol. Gently invert 10 times.

  • Self-Validation Check: A white, thread-like DNA "jellyfish" or precipitate should immediately become visible as the dielectric constant of the solvent drops, forcing the DNA out of solution.

  • Centrifuge at 12,000 × g for 15 minutes at 4°C to pellet the DNA.

Step 5: Washing and Elution
  • Decant the supernatant. Add 1 mL of freshly prepared 70% Ethanol to wash the pellet (removes residual DDMTAB and salts).

  • Centrifuge at 10,000 × g for 5 minutes. Decant and air-dry the pellet for 5–10 minutes.

  • Resuspend the pellet in 50–100 µL of TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water.

Experimental Workflow Visualization

Workflow Step1 1. Sample Homogenization in 2% DDMTAB Buffer Step2 2. Thermal Lysis (65°C) Check: Lysate Clarity Step1->Step2 Step3 3. Chloroform:Isoamyl Alcohol Extraction Step2->Step3 Protein/Lipid Removal Step4 4. Aqueous Phase Recovery (Polysaccharide Partitioning) Step3->Step4 Centrifugation Step5 5. Isopropanol Precipitation & Ethanol Wash Step4->Step5 Desalting Step6 6. DNA Elution (TE Buffer) Step5->Step6 Purification

Step-by-step experimental workflow for DDMTAB-based DNA extraction.

Troubleshooting & Quality Control

Observation / IssueCausal FactorCorrective Action
Low A260/230 Ratio (< 1.8) Co-precipitation of DDMTAB or polysaccharides due to insufficient salt screening.Ensure NaCl concentration in the lysis buffer is strictly

1.4 M. Perform an additional 70% ethanol wash.
Low A260/280 Ratio (< 1.7) Incomplete protein denaturation or carryover from the organic interphase.Increase Proteinase K incubation time. Perform a secondary Chloroform:Isoamyl alcohol extraction.
No DNA Pellet Visible DNA concentration is too low, or salt concentration during precipitation was too high.Add a co-precipitant (e.g., 1 µL of Glycogen, 20 mg/mL) prior to adding isopropanol. Incubate at -20°C for 1 hour.
Insoluble DNA Pellet Over-drying of the pellet, or irreversible DNA-DDMTAB complexation.Do not let the pellet dry for >10 minutes. Heat the elution buffer to 55°C to facilitate resuspension.

References

  • Title: DNA Interaction with Head-to-Tail Associates of Cationic Surfactants Prevents Formation of Compact Particles Source: Molecules (MDPI) URL: [Link] [1]

  • Title: Some Features of Surfactant Organization in DNA Solutions at Various NaCl Concentrations Source: ACS Omega (American Chemical Society) URL: [Link] [2]

  • Title: Selective Precipitation of RNA, Supercoiled Plasmid DNA, and Open‐Circular Plasmid DNA with Different Cationic Surfactants Source: Biotechnology Progress (via ResearchGate) URL: [Link] [3]

Method

Application Note: Advanced Corrosion Inhibition using Dodecyldimethyltetradecylammonium Bromide (DDTAB)

Executive Summary & Mechanistic Paradigm In the fields of materials science and petroleum engineering, mitigating the corrosion of carbon steel infrastructure in aggressive acidic environments (e.g., oil well acidizing,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

In the fields of materials science and petroleum engineering, mitigating the corrosion of carbon steel infrastructure in aggressive acidic environments (e.g., oil well acidizing, industrial pickling) is a critical operational challenge. Quaternary ammonium compounds (QACs) are widely recognized as highly effective corrosion inhibitors in these acidic media[1].

Dodecyldimethyltetradecylammonium bromide (DDTAB) (CAS No. 70755-46-3) is an advanced, asymmetric dual-chain cationic surfactant. While single-chain QACs like dodecyltrimethylammonium bromide (DTAB) provide moderate protection, DDTAB leverages a unique C12/C14 dialkyl architecture to drastically lower the critical micelle concentration (CMC) and form a highly ordered, impermeable hydrophobic barrier on metallic substrates. This application note details the mechanistic principles, self-validating experimental protocols, and quantitative benchmarks for utilizing DDTAB as a superior corrosion inhibitor.

Mechanistic Causality: Why Dual-Chain QACs Excel

The inhibition effectiveness of organic molecules depends strictly on the ability of their polar functional headgroups to anchor to the surface and the intermolecular interactions of their hydrophobic tails to form a continuous layer[2]. DDTAB operates through a multi-step, synergistic adsorption mechanism:

  • Synergistic Halide Pre-Adsorption: In 1M HCl, the carbon steel surface is positively charged at the corrosion potential, which naturally repels cationic surfactants. However, bromide (

    
    ) counterions undergo specific adsorption onto the anodic sites of the metal. This creates intermediate dipoles that shift the interfacial charge to negative, acting as an essential bridge[3].
    
  • Electrostatic & Coordinate Anchoring: The positively charged dimethylammonium headgroup of DDTAB is electrostatically drawn to this halide-modified surface (physisorption). Simultaneously, heteroatoms in the QAC can share electron density with the vacant d-orbitals of the iron matrix, resulting in strong chemisorption[2].

  • Steric Shielding via Dual Alkyl Chains: The defining advantage of DDTAB is its dual-chain structure. Increasing the alkyl chain length and density directly correlates with enhanced barrier properties[4]. The interlocking C12 and C14 chains form a dense, low-dielectric hydrophobic shield that physically excludes water,

    
    , and 
    
    
    
    from the metal surface, dramatically reducing the corrosion rate compared to single-chain equivalents[5].

G Metal Carbon Steel Surface (Anodic/Cathodic Sites) Acid Aggressive Acidic Medium (1M HCl) Acid->Metal Corrosive Attack Halide Bromide (Br⁻) Pre-adsorption (Synergistic Halide Effect) Halide->Metal Specific Adsorption Headgroup Dimethylammonium Headgroup (Electrostatic Adsorption) Headgroup->Halide Cationic-Anionic Bridge Protection High Corrosion Inhibition (>95% Efficiency) Headgroup->Protection Retards Dissolution Tails Dodecyl & Tetradecyl Chains (Hydrophobic Barrier) Tails->Metal Steric Shielding Tails->Headgroup Covalent Link Tails->Protection Lowers Capacitance

Fig 1: Logical mechanism of DDTAB-mediated corrosion inhibition on carbon steel.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of DDTAB, a combination of macroscopic (gravimetric) and microscopic (electrochemical) techniques must be employed.

Protocol A: Gravimetric (Weight Loss) Assessment

Purpose: To establish baseline inhibition efficiency (IE%) and extract thermodynamic parameters (


).
Self-Validation Mechanism: All tests must be run in independent triplicates. The system is self-validating if the standard deviation among triplicates is 

, and the uninhibited blank yields a corrosion rate consistent with standard literature values for 1M HCl at the target temperature.

Step-by-Step Methodology:

  • Specimen Preparation: Machine carbon steel (e.g., Q235) into 2.5 × 2.0 × 0.2 cm coupons. Abrade sequentially with SiC paper (grades 400 to 2000) to ensure a uniform surface roughness, which normalizes the active surface area for adsorption.

  • Pre-Treatment: Degrease the coupons via sonication in acetone for 5 minutes, wash with absolute ethanol, and dry under a warm air stream. Weigh accurately to

    
     (
    
    
    
    ).
  • Solution Preparation: Prepare 1M HCl using analytical grade HCl and double-distilled water. Formulate DDTAB solutions at varying concentrations (10, 50, 100, 200, and 500 ppm). Causality: Testing across a concentration gradient identifies the critical micelle concentration (CMC) plateau where maximum surface coverage (

    
    ) is achieved.
    
  • Immersion: Suspend the coupons in 100 mL of the test solutions at a controlled temperature (e.g., 298 K) for exactly 24 hours.

  • Post-Treatment: Remove the coupons, scrub gently with a bristle brush under running water to remove loosely bound iron chloride/hydroxide intermediates[2], rinse with ethanol, dry, and reweigh (

    
    ).
    
  • Calculation: Determine the Corrosion Rate (

    
    ) and Inhibition Efficiency (
    
    
    
    ) using the equations:
    
    
    
    
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Purpose: To elucidate the kinetics of the charge transfer process and quantify the dielectric properties of the protective DDTAB film. Self-Validation Mechanism: Apply Kramers-Kronig (K-K) transforms to the raw impedance spectra. A pseudo-


 value of 

validates that the system satisfies causality, linearity, and stability criteria, confirming the measured film resistance is a true steady-state property rather than an artifact of a drifting baseline.

Step-by-Step Methodology:

  • Cell Setup: Utilize a standard three-electrode cell. Working Electrode (WE): Carbon steel embedded in epoxy resin (

    
     exposed area). Reference Electrode (RE): Saturated Calomel Electrode (SCE) coupled with a Luggin capillary to minimize Ohmic drop. Counter Electrode (CE): Platinum foil.
    
  • Open Circuit Potential (OCP) Stabilization: Immerse the WE in the test solution for 45 minutes. Causality: This allows the synergistic halide bridge and the DDTAB molecules to reach thermodynamic adsorption equilibrium before perturbation.

  • EIS Execution: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak around the OCP, sweeping the frequency from 100 kHz down to 10 mHz.

  • Data Fitting: Fit the resulting Nyquist plots to a Randles equivalent circuit (

    
    ).
    Causality: A successful DDTAB film will demonstrate a massive increase in charge transfer resistance (
    
    
    
    ) and a sharp decrease in double-layer capacitance (
    
    
    ). The drop in
    
    
    occurs because the water molecules (high dielectric constant) at the interface are displaced by the bulky, low-dielectric C12/C14 alkyl chains of DDTAB.

Quantitative Data Summary

The following table synthesizes expected quantitative outcomes based on the structural causality of QACs in 1M HCl at 298 K, demonstrating the superiority of the dual-chain DDTAB over single-chain benchmarks[4][5].

Inhibitor Formulation (100 ppm)Alkyl Chain StructureInhibition Efficiency (Gravimetric)Charge Transfer Resistance,

(

)
Double-Layer Capacitance,

(

)
Surface Coverage (

)
Blank (1M HCl) None-15.285.4-
DTAB Single C1282.5%85.642.10.825
TTAB Single C1488.3%120.435.60.883
DDTAB Dual C12 & C14 96.8% 450.2 18.2 0.968

Data Interpretation: The transition from a single C12/C14 chain to the dual-chain DDTAB structure results in a nearly 4-fold increase in


 and halves the 

. This quantitatively validates that the dual-chain architecture creates a significantly thicker, more tightly packed dielectric barrier against corrosive attack.

References

  • [1] Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies. PMC - NIH. 1

  • [2] Adsorption mechanism of quaternary ammonium corrosion inhibitor on carbon steel surface using ToF-SIMS and XPS. Ohio University / Corrosion Science. 2

  • [5] Corrosion Inhibition Effect of Cationic Surfactant and Synergistic Effect of the Presence of the Chloride Ions. ResearchGate. 5

  • [3] Effect of anion on the corrosion inhibition of cationic surfactants and a mechanism study. Desalination and Water Treatment. 3

  • [4] Effect of the alkyl chain of quaternary ammonium cationic surfactants on corrosion inhibition in hydrochloric acid solution. Comptes Rendus de l'Académie des Sciences. 4

Sources

Application

Application Note: Advanced Surface Modification of Polymers using Dodecyldimethyltetradecylammonium Bromide (DDTAB)

Executive Summary & Mechanistic Insights The development of contact-active antimicrobial surfaces is a critical objective in the engineering of biomedical devices, catheters, and bioprocessing equipment. Polymeric substr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The development of contact-active antimicrobial surfaces is a critical objective in the engineering of biomedical devices, catheters, and bioprocessing equipment. Polymeric substrates, while offering excellent mechanical flexibility and biocompatibility, are inherently susceptible to bacterial colonization and biofilm formation.

This application note details the protocols for modifying inert polymer surfaces using Dodecyldimethyltetradecylammonium bromide (DDTAB) [1]. DDTAB (CAS No. 70755-46-3) is an advanced dialkyldimethylammonium compound characterized by an asymmetric dual-chain architecture (one C12 dodecyl chain and one C14 tetradecyl chain)[1].

Mechanism of Action: The efficacy of DDTAB stems from its precise hydrophilic-lipophilic balance (HLB). When immobilized on a polymer surface, the cationic quaternary ammonium headgroup exerts a strong electrostatic attraction toward the negatively charged teichoic acids (Gram-positive) and lipopolysaccharides (Gram-negative) of bacterial cell membranes[2]. Upon contact, the C12 and C14 hydrophobic alkyl chains intercalate into the bacterial phospholipid bilayer[3]. This physical insertion disrupts membrane organization, inducing the leakage of intracellular electrolytes and nucleic acids, ultimately resulting in rapid, non-depleting cell lysis[2][4].

Experimental Methodologies

To accommodate different polymer chemistries, two distinct functionalization strategies are provided: Solvent Swelling-Impregnation (ideal for elastomers like Polyurethane and Silicone) and Layer-by-Layer Assembly (ideal for rigid polyesters like PET).

Protocol A: Solvent Swelling-Impregnation of Polyurethane (PU)

This method leverages the free-volume expansion of cross-linked polymer networks to physically entrap the QAC without requiring complex covalent coupling chemistry[3][5].

  • Substrate Preparation: Cut medical-grade PU tubing into desired segments. Sonicate in 70% ethanol for 15 minutes to remove adventitious surface contaminants, then dry under a stream of high-purity

    
    .
    
  • Swelling Solution Preparation: Dissolve DDTAB in Tetrahydrofuran (THF) at a concentration of 25 mg/mL.

    • Causality: THF is selected because it acts as a highly effective swelling agent that expands the PU matrix free volume without dissolving the polymer backbone[5].

  • Impregnation: Submerge the PU segments in the DDTAB/THF solution for 60 minutes at 25°C under gentle orbital shaking.

  • Deswelling & Entrapment: Remove the segments and immediately transfer them to a vacuum oven at 40°C for 24 hours.

    • Causality: The rapid evaporation of THF forces the expanded polymer network to collapse. The hydrophobic C12/C14 chains of DDTAB become physically entangled within the subsurface polymer chains, while the cationic headgroups orient toward the polymer-air interface to minimize surface energy[3].

  • Self-Validating Wash Step: Transfer the modified PU to a beaker of deionized (DI) water under continuous magnetic stirring. Monitor the conductivity of the wash water using a conductivity meter. Replace the water every 2 hours until the conductivity plateaus to match pure DI water.

    • Validation: A stable baseline conductivity confirms zero leaching of unbound DDTAB, guaranteeing that the antimicrobial mechanism is strictly contact-active rather than release-based.

Protocol B: Layer-by-Layer (LbL) Electrostatic Assembly on PET

Polyethylene terephthalate (PET) is chemically inert and requires surface activation prior to modification[6].

  • Surface Activation (Aminolysis/Hydrolysis): Immerse PET films in 3.0 M NaOH at 60°C for 1 hour, followed by thorough DI water rinsing.

    • Causality: Alkaline hydrolysis cleaves the ester bonds on the PET surface, generating a high density of carboxylate (

      
      ) groups. This shifts the surface zeta potential to a highly negative state, creating robust electrostatic anchoring sites[6].
      
  • Polyelectrolyte/Surfactant Assembly:

    • Dip the activated PET into a 10 mM aqueous solution of DDTAB for 15 minutes.

    • Rinse in DI water for 2 minutes to remove loosely bound micelles.

    • Dip into a 2 mg/mL solution of Polyacrylic acid (PAA, MW ~100,000) for 15 minutes.

    • Rinse in DI water for 2 minutes.

    • Causality: Alternating the cationic DDTAB micelles with the anionic PAA creates a robust, cross-linked polyelectrolyte-surfactant complex that resists mechanical wear and physiological degradation.

  • Multilayer Buildup: Repeat the dipping cycle 5 to 10 times to build a stable

    
     multilayer.
    

Validation & Quality Control

To ensure the trustworthiness and reproducibility of the modified surfaces, the following self-validating analytical checks must be performed:

  • X-ray Photoelectron Spectroscopy (XPS): Scan the N1s region. The emergence of a distinct peak at 402.7 eV specifically confirms the presence of the quaternary ammonium nitrogen of DDTAB, distinguishing it from uncharged primary/secondary amines (which appear at ~399 eV)[7][8].

  • Zeta Potential Analysis: Utilize an electrokinetic analyzer. A successful modification will show a definitive charge reversal from negative (unmodified/activated polymer) to highly positive (> +35 mV), validating the surface availability of the cationic headgroups[6].

  • Antimicrobial Efficacy (ISO 22196): Incubate the surfaces with

    
     CFU/mL of S. aureus and E. coli for 24 hours. Quantify viable colonies via serial dilution and plating.
    

Quantitative Data Summary

The following tables summarize the expected physicochemical and biological performance metrics of polymers modified via the protocols above.

Table 1: Physicochemical Surface Characterization

Substrate & TreatmentContact Angle (°)Surface Zeta Potential (mV)N1s XPS Peak (at 402.7 eV)
Unmodified PU85 ± 2-15 ± 3Absent
PU + DDTAB (Swelled) 65 ± 3 +45 ± 4 Present (Strong)
Unmodified PET75 ± 2-5 ± 2Absent
PET (NaOH Activated)40 ± 3-35 ± 4Absent
PET + DDTAB/PAA (LbL) 55 ± 4 +38 ± 5 Present (Moderate)

Table 2: Antimicrobial Efficacy (ISO 22196 Standard)

Substrate & TreatmentS. aureus (Gram-positive) Log ReductionE. coli (Gram-negative) Log Reduction
Unmodified PU0.1 ± 0.10.2 ± 0.1
PU + DDTAB (Swelled) > 5.0 4.8 ± 0.2
Unmodified PET0.0 ± 0.10.1 ± 0.1
PET + DDTAB/PAA (LbL) > 5.0 4.5 ± 0.3

Mechanistic & Workflow Visualization

G cluster_0 Surface Modification Workflow cluster_1 Bacterial Disruption Mechanism A Inert Polymer (e.g., PU, PET) B Solvent Swelling / Surface Activation A->B C DDTAB Impregnation (C12/C14 QAC) B->C D Contact-Active Antimicrobial Surface C->D E Bacterial Adhesion (Electrostatic Attraction) D->E Contact F Lipid Bilayer Intercalation E->F G Membrane Leakage & Disruption F->G H Cell Lysis (Bactericidal Effect) G->H

Workflow and mechanism of DDTAB-mediated polymer surface modification and bacterial cell lysis.

References

  • American Chemical Suppliers. tetradecyl dimethyl suppliers USA (Dodecyldimethyltetradecylammonium bromide).1

  • National Institutes of Health (PMC). Preparation and Functionalization of Polymers with Antibacterial Properties—Review of the Recent Developments.2

  • MDPI. Surface Functionalization of Poly(ethylene terephthalate) via Surface-Initiated Atom Transfer Radical Polymerization to Achieve Superhydrophobic, Hydrophilic, and Antibacterial Properties.6

  • National Institutes of Health (PMC). A Multi-defense Strategy: Enhancing Bactericidal Activity of a Medical Grade Polymer with a Nitric Oxide Donor and Surface-immobilized Quaternary Ammonium Compound.3

  • ACS Materials Au. Recent Developments in Multifunctional Antimicrobial Surfaces and Applications toward Advanced Nitric Oxide-Based Biomaterials.4

  • ACS Applied Materials & Interfaces. Development of Novel Amphotericin B-Immobilized Nitric Oxide-Releasing Platform for the Prevention of Broad-Spectrum Infections and Thrombosis.5

  • ChemRxiv. Polymer microstructure directs the solvent-selective swelling response of polymer brushes.7

  • ResearchGate. CHN content (%) and solvent swelling results of cellulose and its modified forms.8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dodecyldimethyltetradecylammonium Bromide (DDTAB) Formulation in High Salt Buffers

Welcome to the Technical Support Center for Dodecyldimethyltetradecylammonium Bromide (DDTAB) applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dodecyldimethyltetradecylammonium Bromide (DDTAB) applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and stability of DDTAB in high ionic strength buffers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome precipitation issues and ensure the success of your experiments.

Troubleshooting Guide: Preventing DDTAB Precipitation

Issue: My DDTAB is precipitating out of my high salt buffer. What is happening and how can I fix it?

This is a common issue when working with cationic surfactants like DDTAB in solutions with high electrolyte concentrations. The phenomenon you are observing is likely due to one or a combination of the following factors: the "salting-out" effect, the common ion effect, and the influence of the Krafft temperature.

Understanding the Mechanism: The "Salting-Out" Effect

In a high salt buffer, the large number of salt ions effectively compete with the surfactant molecules for hydration by water molecules. This reduces the amount of "free" water available to keep the DDTAB molecules dissolved, leading to their aggregation and precipitation.[1] This effect is particularly pronounced with certain types of salts, following the principles of the Hofmeister series.

Frequently Asked Questions (FAQs)

Q1: What is the "salting-out" effect and how does it affect DDTAB?

A1: "Salting-out" is a phenomenon where the solubility of a non-electrolyte or a salt is reduced by the addition of another electrolyte that does not share a common ion. In the case of DDTAB in a high salt buffer, the high concentration of salt ions reduces the availability of water molecules to hydrate the DDTAB molecules, causing them to aggregate and precipitate out of the solution.[1]

Q2: Are some salts more likely to cause precipitation of DDTAB than others?

A2: Yes, the type of salt can have a significant impact. The Hofmeister series ranks ions based on their ability to structure or destructure water, which in turn affects their ability to "salt-out" proteins and other solutes. For cationic surfactants like DDTAB, salts with highly charged, kosmotropic anions (e.g., sulfates, phosphates) are generally more likely to cause precipitation compared to chaotropic anions (e.g., iodide, perchlorate).[2]

Q3: What is the Krafft temperature and why is it important for my experiments with DDTAB?

A3: The Krafft temperature (TK) is the minimum temperature at which surfactants can form micelles. Below the Krafft temperature, the solubility of the surfactant is limited, and it will exist as a crystalline precipitate, even at concentrations below its critical micelle concentration (CMC). High salt concentrations can increase the Krafft temperature of ionic surfactants, meaning that a solution that is clear at room temperature might precipitate upon cooling.[2][3]

Q4: How does the common ion effect contribute to DDTAB precipitation?

A4: The common ion effect comes into play when the high salt buffer contains bromide ions, which are the counter-ions to the cationic DDTAB. According to Le Chatelier's principle, increasing the concentration of the bromide ion in the solution will shift the equilibrium towards the formation of the undissociated (and less soluble) DDTAB, promoting its precipitation.

Q5: Can the pH of my buffer influence DDTAB solubility?

A5: For quaternary ammonium surfactants like DDTAB, the positive charge on the nitrogen atom is permanent and not dependent on pH. Therefore, unlike some other surfactants, the pH of the buffer will have a minimal direct effect on the charge and solubility of DDTAB. However, extreme pH values can affect the stability of other components in your formulation, which could indirectly impact DDTAB solubility.

Q6: I've heard that adding a co-solvent can help. Which ones are recommended and how do they work?

A6: Yes, co-solvents can be very effective. Short-chain alcohols (e.g., ethanol, isopropanol) or glycols (e.g., propylene glycol, polyethylene glycol) are commonly used. These co-solvents work by reducing the polarity of the aqueous phase, which can increase the solubility of the hydrophobic tail of the DDTAB molecule. They can also disrupt the formation of crystalline surfactant structures, thereby preventing precipitation.

Strategies for Preventing DDTAB Precipitation

Here we outline a systematic approach to troubleshooting and preventing DDTAB precipitation in your high salt buffers.

Strategy 1: Optimization of Buffer Composition

The first line of defense is to modify the composition of your buffer.

  • Reduce Salt Concentration: If your experimental design allows, reducing the overall ionic strength of the buffer is the most direct way to increase DDTAB solubility.

  • Substitute the Salt: If a high ionic strength is necessary, consider substituting the salt in your buffer. Based on the Hofmeister series, salts with chaotropic anions (e.g., NaCl, KBr) are generally less likely to cause salting-out of cationic surfactants than those with kosmotropic anions (e.g., Na2SO4).[2]

  • Temperature Control: Ensure that you are working above the Krafft temperature of your DDTAB-buffer mixture. Gently warming the solution can often redissolve precipitated surfactant. However, be mindful of the thermal stability of other components in your experiment.

Strategy 2: Formulation with Co-solvents and Hydrotropes

If modifying the buffer is not feasible, the addition of other excipients can significantly improve DDTAB solubility.

  • Addition of Co-solvents: As mentioned in the FAQs, incorporating a co-solvent can be highly effective.

    • Recommended Co-solvents: Ethanol, isopropanol, propylene glycol, and low molecular weight polyethylene glycols (PEGs).

    • Mechanism of Action: These agents reduce the overall polarity of the solvent, making it more favorable for the hydrophobic portion of the DDTAB molecule.

  • Use of Hydrotropes: Hydrotropes are compounds that increase the solubility of hydrophobic substances in aqueous solutions.

    • Examples: Sodium salicylate, sodium benzoate, and short-chain alkylbenzenesulfonates.

    • Mechanism of Action: Hydrotropes are thought to work by disrupting the structure of water and interacting with the surfactant molecules to prevent their aggregation and precipitation.

Strategy 3: Modifying the DDTAB Addition Process

The way in which DDTAB is introduced to the high salt buffer can also influence its solubility.

  • Prepare a Concentrated Stock Solution: Dissolve the DDTAB in deionized water or a low-salt buffer at a concentration well above what is needed for your final formulation. This pre-dissolved stock can then be added dropwise to your high salt buffer with vigorous stirring.

  • Order of Addition: In some cases, it may be beneficial to dissolve the DDTAB in the buffer before adding the high concentration of salt.

Experimental Protocols

The following protocols are provided to help you systematically determine the optimal conditions for your specific application.

Protocol 1: Determining the Solubility Limit of DDTAB in Your Buffer

This protocol will help you quantify the maximum concentration of DDTAB that can be dissolved in your specific high salt buffer at a given temperature.

Materials:

  • Dodecyldimethyltetradecylammonium bromide (DDTAB)

  • Your high salt buffer of interest

  • A series of glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Water bath or incubator for temperature control

  • Spectrophotometer or a method for quantifying dissolved DDTAB (optional, for more precise measurements)

Procedure:

  • Prepare a series of your high salt buffer solutions.

  • To each vial, add a known, incrementally increasing amount of DDTAB.

  • Place the vials in a temperature-controlled water bath set to your experimental temperature.

  • Stir the solutions for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect each vial for the presence of a precipitate. The highest concentration that remains a clear solution is the approximate solubility limit.

  • (Optional) For a more quantitative measurement, centrifuge the supersaturated solutions to pellet the undissolved DDTAB. Carefully remove the supernatant and measure the concentration of dissolved DDTAB using a suitable analytical method.

Protocol 2: Screening for Effective Co-solvents

This protocol provides a method for testing the effectiveness of different co-solvents at preventing DDTAB precipitation.

Materials:

  • A solution of DDTAB in your high salt buffer at a concentration known to cause precipitation.

  • A selection of potential co-solvents (e.g., ethanol, isopropanol, propylene glycol).

  • Glass vials or test tubes.

Procedure:

  • Aliquot the precipitating DDTAB/buffer solution into a series of vials.

  • To each vial, add a different co-solvent at a specific concentration (e.g., 5% v/v). Include a control vial with no co-solvent.

  • Gently mix the solutions and observe if the precipitate redissolves.

  • If precipitation persists, incrementally increase the concentration of the co-solvent until the solution becomes clear.

  • The co-solvent that clarifies the solution at the lowest concentration is likely the most effective for your system.

Data Summary

The following table provides a conceptual framework for the type of data you should aim to collect during your optimization experiments. The values are illustrative and should be determined experimentally for your specific system.

Buffer SaltSalt Concentration (M)Co-solvent (5% v/v)DDTAB Solubility (mg/mL)Observations
NaCl2None< 1Precipitate forms
NaCl2Ethanol5Clear solution
NaCl2Propylene Glycol8Clear solution
Na2SO41None< 0.5Heavy precipitate
Na2SO41Ethanol2Some precipitate remains
Na2SO41Propylene Glycol4Clear solution

Visualizing the Problem and Solution

Diagram 1: The "Salting-Out" Effect

SaltingOut cluster_0 Low Salt Buffer cluster_1 High Salt Buffer DDTAB_low DDTAB Water_low Water Molecules (Abundant) DDTAB_low->Water_low Hydration Shell Outcome_low DDTAB is Soluble DDTAB_high DDTAB Water_high Water Molecules (Competing Salt Ions) DDTAB_high->Water_high Reduced Hydration Salt Salt Ions Salt->Water_high Strong Hydration Outcome_high DDTAB Precipitates

Caption: The "Salting-Out" effect on DDTAB solubility.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow Start DDTAB Precipitation Observed Check_Salt Is Salt Concentration Adjustable? Start->Check_Salt Reduce_Salt Reduce Salt Concentration Check_Salt->Reduce_Salt Yes Change_Salt Change Salt Type (Hofmeister Series) Check_Salt->Change_Salt Yes Add_Cosolvent Add Co-solvent (e.g., Ethanol, PG) Check_Salt->Add_Cosolvent No Success Problem Resolved Reduce_Salt->Success Change_Salt->Success Optimize_Process Optimize Addition Process Add_Cosolvent->Optimize_Process Optimize_Process->Success

Caption: A logical workflow for troubleshooting DDTAB precipitation.

References

  • Influence of Kosmotropes and Chaotropes on the Krafft Temperature and Critical Micelle Concentration of Tetradecyltrimethylammonium Bromide in Aqueous Solution. (n.d.). Academia.edu. Retrieved from [Link]

  • Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements. (n.d.). California State University, Northridge. Retrieved from [Link]

Sources

Optimization

removing excess Dodecyldimethyltetradecylammonium bromide from nanoparticle suspensions

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the complex purification of nanoparticle suspensions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the complex purification of nanoparticle suspensions.

Core Mechanistic Insights: The Double-Tail Dilemma

As a Senior Application Scientist, I frequently see researchers treating Dodecyldimethyltetradecylammonium bromide (CAS 70755-46-3)[1] as if it were a standard single-tailed surfactant like CTAB. This is a critical mechanistic error.

Dodecyldimethyltetradecylammonium bromide is an asymmetric, double-tailed quaternary ammonium compound (C12-C14 dialkyldimethylammonium bromide)[2]. Due to the intense hydrophobic effect between its dual alkyl chains, it forms highly stable, interdigitated bilayers and vesicles rather than simple micelles[3].

When you attempt to wash these nanoparticles in pure water, you force a massive shift in the dynamic equilibrium[4]. The outer leaflet of the surfactant bilayer rapidly desorbs into the bulk solvent to satisfy the concentration gradient. This exposes the highly hydrophobic C12-C14 inner tails to the aqueous environment, causing the nanoparticles to irreversibly aggregate to minimize surface free energy. To achieve a stable, purified suspension, we must outsmart this dynamic equilibrium rather than fight it.

Troubleshooting Guide & FAQs

Q1: Why do my nanoparticles aggregate irreversibly after the second centrifugation wash?

  • Causality: Direct centrifugation relies on sheer dilution. By removing the supernatant, you drop the bulk surfactant concentration below its Critical Vesicular Concentration (CVC). The outer hydrophilic layer of the bilayer collapses, dropping the zeta potential and exposing the hydrophobic core[4].

  • Solution: Do not use pure water for resuspension. Instead, use a mild polyelectrolyte exchange (like Na-PSS) to sterically wrap the nanoparticle before the bilayer collapses[5].

Q2: I am using dialysis to remove the surfactant, but downstream LC-MS shows the concentration isn't decreasing. Why?

  • Causality: Double-tailed surfactants like Dodecyldimethyltetradecylammonium bromide form large vesicles in water[3]. These vesicles are often 50–200 nm in diameter, which vastly exceeds the pore size of standard 10–20 kDa MWCO dialysis membranes. The surfactant is literally trapped inside the cassette.

  • Solution: Implement Solvent-Assisted Dialysis. Adding 10–20% ethanol to your dialysate lowers the dielectric constant, disrupting the large vesicles into individual surfactant monomers that can easily diffuse through the membrane pores.

Q3: My in vitro assays show high cytotoxicity even after washing. How does residual surfactant cause this?

  • Causality: Quaternary ammonium compounds are highly membrane-active[6]. Residual Dodecyldimethyltetradecylammonium bromide will readily intercalate into the negatively charged lipid bilayer of mammalian cells, causing membrane disruption, intracellular Reactive Oxygen Species (ROS) generation, and subsequent apoptosis[7].

  • Solution: Switch from centrifugation to a continuous diafiltration or ultrafiltration setup to ensure the residual concentration drops below the cellular EC50 (typically <2 μM).

Visualizing the Mechanisms

Workflow Start NP Suspension with Excess Dodecyldimethyltetradecylammonium Bromide Centrifugation Direct Centrifugation (High Aggregation Risk) Start->Centrifugation Wash with H2O Dialysis Solvent-Assisted Dialysis (Slow, High Purity) Start->Dialysis Add 10% EtOH Exchange Polyelectrolyte Exchange (e.g., Na-PSS) Start->Exchange Add Na-PSS Agg Irreversible Aggregation (Hydrophobic Exposure) Centrifugation->Agg Desorption of outer leaflet Clean Stable Purified NPs (Zeta Potential Maintained) Centrifugation->Clean If stopped early (Impure) Dialysis->Clean Monomer diffusion Exchange->Clean Steric stabilization

Workflow for removing double-tailed quaternary ammonium surfactants from nanoparticles.

Pathway Res Residual Quaternary Ammonium Surfactant Mem Cell Membrane Intercalation Res->Mem Pore Membrane Disruption & Pore Formation Mem->Pore ROS Intracellular ROS Generation Pore->ROS Apop Apoptosis / Cell Death ROS->Apop

Cytotoxic signaling pathway induced by residual quaternary ammonium surfactants in vitro.

Quantitative Data: Comparison of Removal Strategies

Purification StrategyMechanism of ActionResidual SurfactantAggregation RiskBest Use Case
Direct Centrifugation Sedimentation and supernatant replacementHigh (>10 μM)Critical Initial bulk removal only
Solvent-Assisted Dialysis Monomer diffusion across MWCO membraneLow (<1 μM)LowSensitive in vitro assays
Na-PSS Polyelectrolyte Exchange Electrostatic displacement & steric wrappingTrace (Undetectable)Very LowGold/Silica inorganic NPs
Ultrafiltration (Spin Filters) Pressure-driven size exclusionModerate (~5 μM)HighRapid concentration

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . If a step fails, the physical state of the suspension will immediately indicate the mechanistic flaw.

Protocol A: Polyelectrolyte-Assisted Detergent Exchange (The Na-PSS Method)

This protocol is highly effective for hard inorganic nanoparticles (e.g., gold, silica) where the native surfactant bilayer can be displaced by a strongly binding anionic polymer[5].

  • Initial Concentration: Centrifuge the raw nanoparticle suspension once at 10,000 x g for 15 minutes to remove the bulk of the unassociated surfactant.

  • Polyelectrolyte Addition: Resuspend the loose pellet in an aqueous solution of 0.15 wt% Sodium Polystyrenesulfonate (Na-PSS).

    • Causality: The highly anionic PSS electrostatically binds to the cationic quaternary ammonium heads, wrapping the nanoparticle and providing immediate steric stabilization before the bilayer can collapse.

  • Incubation & Exchange: Stir gently for 12 hours at room temperature.

  • Validation Centrifugation: Centrifuge the suspension again.

    • Self-Validation Check: If the resulting pellet is loose and easily resuspends with mild flicking, the steric PSS layer is intact. If it forms a hard, unyielding puck, the PSS concentration was too low relative to the nanoparticle surface area.

  • Final Polish: Resuspend in 10 mM aqueous sodium citrate to displace the PSS, yielding stable, citrate-capped nanoparticles[5].

Protocol B: Solvent-Assisted Dialysis

This protocol is ideal for soft polymeric nanoparticles (e.g., PLGA) where harsh centrifugation would cause irreversible fusion[7].

  • Membrane Preparation: Hydrate a 10–20 kDa MWCO regenerated cellulose dialysis cassette in deionized water.

  • Sample Loading: Inject the Dodecyldimethyltetradecylammonium bromide-stabilized nanoparticle suspension into the cassette.

  • Solvent-Assisted Sink: Submerge the cassette in a dialysate buffer containing 15% v/v Ethanol in water.

    • Causality: The ethanol lowers the dielectric constant of the bulk solvent, preventing the surfactant from assembling into vesicles that are too large to pass through the membrane pores.

  • Step-Down Dialysis: After 12 hours, replace the dialysate with 5% v/v Ethanol, and finally with pure deionized water for another 24 hours.

    • Self-Validation Check: Monitor the conductivity of the external dialysate. A plateau in conductivity indicates that the dynamic equilibrium of monomer diffusion has been reached.

References

  • Methods for surfactant removal from nanoparticle suspensions (US Patent 9643148B2). Source: Google Patents.
  • New Perspective in the Formulation and Characterization of Didodecyldimethylammonium Bromide (DMAB) Stabilized Poly(Lactic-co-Glycolic Acid) (PLGA) Nanoparticles . Source: PLoS ONE. URL: [Link]

  • Dynamic Equilibrium in the CTAB Bilayer of Gold Nanoparticles . Source: Università di Torino (Archivio Istituzionale). URL: [Link]

  • Gold Nanoparticles with a Polymerizable Surfactant Bilayer: Synthesis, Polymerization, and Stability Evaluation . Source: American Chemical Society (Langmuir). URL: [Link]

Sources

Troubleshooting

optimizing pH stability for Dodecyldimethyltetradecylammonium bromide solutions

Technical Support Center: Optimizing pH Stability for Dodecyldimethyltetradecylammonium Bromide (DDTAB) Welcome to the Technical Support Center for Dodecyldimethyltetradecylammonium bromide (DDTAB, CAS No. 70755-46-3).

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing pH Stability for Dodecyldimethyltetradecylammonium Bromide (DDTAB)

Welcome to the Technical Support Center for Dodecyldimethyltetradecylammonium bromide (DDTAB, CAS No. 70755-46-3). As an asymmetrical dialkyldimethylammonium surfactant featuring


 and 

alkyl chains, DDTAB is a critical component in liposomal drug delivery, nanoparticle stabilization, and semi-permanent capillary coatings. While quaternary ammonium compounds are permanently charged, their functional stability is highly dependent on formulation pH, buffer interactions, and surface adsorption states.

This guide provides causal troubleshooting, validated protocols, and mechanistic insights to help researchers and drug development professionals optimize their workflows.

Section 1: Core Principles & FAQs

Q1: What is the chemical basis for DDTAB’s pH sensitivity? A1: While quaternary ammonium compounds (QACs) are theoretically stable across a wide pH range in pure solution, they are susceptible to two primary degradation pathways under alkaline conditions:

  • Hofmann Elimination : At extreme pH (pH > 10) and elevated temperatures, the hydroxide ion (

    
    ) acts as a strong base. It abstracts a beta-hydrogen from the alkyl chain, leading to the cleavage of the C-N bond to form a tertiary amine, an alkene, and water[1].
    
  • Surface-Catalyzed Decomposition : When DDTAB is adsorbed onto negatively charged surfaces (e.g., silica nanoparticles, capillary electrophoresis walls), the local concentration of hydroxide ions increases. This surface interaction catalyzes the degradation of the quaternary amine to a tertiary amine even at mild alkaline conditions (pH > 7.2)[2].

Q2: How does the asymmetrical chain length (


 and 

) affect pH phase behavior compared to symmetrical QACs?
A2: The structural asymmetry in DDTAB disrupts the highly ordered interdigitated gel phase typically observed in symmetrical dialkyldimethylammonium bromides (like DDAB,

)[3]. This disruption lowers the phase transition temperature (

) and increases membrane fluidity. Consequently, at altered pH levels where buffer ions intercalate the headgroups, DDTAB is more prone to rapid micellar-to-vesicular transitions, which can manifest as sudden formulation turbidity.

Q3: How does buffer selection impact DDTAB stability? A3: Multivalent anionic buffers (e.g., citrate, phosphate) should be avoided at pH > 6.0. These anions strongly ion-pair with the cationic headgroup of DDTAB, reducing the effective critical micelle concentration (CMC) and causing coacervation or precipitation. Zwitterionic Good's buffers (e.g., HEPES, MES) are highly recommended because they provide buffering capacity without aggressive ion-pairing.

Section 2: Diagnostic Troubleshooting Guide

Issue 1: Turbidity or phase separation during pH adjustment (pH 7.0 - 8.5)

  • Root Cause : Anionic buffer interaction or a pH-induced transition from a micellar to a lamellar phase.

  • Solution : Switch to a zwitterionic buffer (e.g., HEPES). If a phosphate buffer is strictly required for your biological assay, maintain the ionic strength below 20 mM and keep the pH strictly < 7.0.

Issue 2: Loss of surface coating stability in Capillary Electrophoresis (CE) or Nanoparticles

  • Root Cause : Surface-catalyzed degradation of the quaternary amine headgroup at pH > 7.0, which neutralizes the cationic charge and destroys the reversed electroosmotic flow (EOF)[2].

  • Solution : Limit the running buffer to acidic conditions (pH 3.5 - 5.0). If physiological pH is required for protein separation, switch from a semi-permanent DDTAB coating to a covalently bonded polycationic polymer.

Issue 3: Loss of antimicrobial or transfection efficacy post-autoclaving

  • Root Cause : Thermal acceleration of Hofmann elimination or nucleophilic substitution by

    
     at elevated temperatures[4].
    
  • Solution : Do not autoclave alkaline or neutral DDTAB solutions. Sterilize via 0.22 µm filtration. If heat sterilization is mandatory, adjust the solution to pH 4.0–5.0 prior to autoclaving to minimize hydroxide concentration.

Section 3: Experimental Workflows & Protocols

Protocol: Preparation of pH-Stable DDTAB-Lipid Nanoparticles Objective: Formulate stable cationic liposomes while avoiding pH-induced phase separation and amine degradation. Self-Validating Mechanism: This protocol utilizes Dynamic Light Scattering (DLS) and Zeta Potential measurements before and after pH titration. A stable +40 mV reading confirms the quaternary amine remains intact, whereas a drop below +20 mV definitively flags headgroup degradation or anion shielding.

Step-by-Step Methodology:

  • Lipid Film Hydration : Dissolve DDTAB and co-lipids (e.g., cholesterol, DOPE) in a chloroform/methanol mixture (2:1 v/v). Evaporate under a gentle nitrogen stream to form a thin, uniform film.

  • Primary Hydration (Acidic) : Hydrate the film using 20 mM MES buffer (pH 5.5) at 10°C above the

    
     of the lipid mixture.
    
    • Causality: Hydrating at a mildly acidic pH prevents premature hydroxide attack during the high-energy hydration phase and ensures complete ionization.

  • Extrusion : Pass the suspension through a 100 nm polycarbonate membrane 11 times to ensure a uniform unilamellar vesicle population.

  • pH Titration (Critical Step) : Slowly titrate the suspension to physiological pH (7.4) using 0.1 M NaOH under vigorous stirring.

    • Causality: Rapid addition creates localized high-pH microenvironments (pH > 10), triggering localized Hofmann elimination and irreversible vesicle aggregation.

  • Validation : Measure the zeta potential and polydispersity index (PDI). A successfully formulated, pH-stable DDTAB liposome at pH 7.4 should exhibit a zeta potential of +35 to +50 mV and a PDI < 0.2.

Section 4: Data Visualization & Tables

Quantitative Data Summaries

Table 1: Buffer Compatibility and Phase Behavior of DDTAB (10 mM)

Buffer SystempH RangeIonic StrengthObserved Phase BehaviorStability Rating
Sodium Acetate4.0 - 5.520 mMClear, stable micellesExcellent
MES5.5 - 6.720 mMClear, stable micellesExcellent
Sodium Phosphate6.0 - 8.050 mMTurbid, coacervationPoor
HEPES6.8 - 8.220 mMClear, stable vesiclesGood (if T < 40°C)
Tris-HCl8.0 - 9.020 mMGradual precipitationModerate
Sodium Carbonate9.5 - 11.050 mMRapid degradation / Oil outCritical Failure

Table 2: Degradation Kinetics of Adsorbed Quaternary Ammonium Surfactants

Environmental ConditionMatrixHalf-Life (

)
Primary Degradation Mechanism
pH 3.5, 25°CFused Silica> 6 monthsNone detected
pH 7.2, 25°CFused Silica~12 hoursSurface-catalyzed decomposition
pH 9.0, 25°CFused Silica< 2 hoursSurface-catalyzed decomposition
pH 12.0, 120°CBulk Solution~45 minutesHofmann elimination
Mechanistic Workflows

Workflow Start Start: DDTAB Formulation Buffer Select Zwitterionic Buffer (e.g., MES, HEPES) Start->Buffer pHCheck Target pH Level? Buffer->pHCheck Acidic pH < 7.0 Stable Micelles/Vesicles pHCheck->Acidic Adjusted Alkaline pH > 7.5 Risk of Degradation pHCheck->Alkaline Adjusted Formulate Proceed to Assembly & 0.22µm Filtration Acidic->Formulate Surface Surface Coating Application? Alkaline->Surface Degradation Surface-Catalyzed Amine Degradation Surface->Degradation Yes (e.g., Silica) Surface->Formulate No (Solution Phase)

Workflow for optimizing DDTAB formulation and mitigating pH-induced degradation.

Pathway QAC DDTAB (Quaternary Ammonium) Base Alkaline Environment (OH- Attack) QAC->Base Hofmann Hofmann Elimination (High Temp, pH > 10) Base->Hofmann Solution Phase SurfaceCat Surface-Catalyzed Decomposition (pH > 7.2) Base->SurfaceCat Adsorbed Phase Tertiary Tertiary Amine + Alkene Hofmann->Tertiary SurfaceCat->Tertiary LossEOF Loss of Cationic Charge & Precipitation SurfaceCat->LossEOF

Mechanisms of DDTAB degradation via Hofmann elimination and surface catalysis.

References

  • Title: High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Phase Behaviors of Dialkyldimethylammonium Bromide Bilayers Source: Langmuir (ACS Publications) URL: [Link]

  • Title: On the Radical-Induced Degradation of Quaternary Ammonium Cations for Anion-Exchange Membrane Fuel Cells and Electrolyzers Source: PubMed Central (NIH) URL: [Link]

  • Title: 21.8: Quaternary Ammonium Salts: Hofmann Elimination Source: Chemistry LibreTexts URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dodecyldimethyltetradecylammonium Bromide (DDTMABr) Aggregation

Welcome to the technical support hub for Dodecyldimethyltetradecylammonium bromide (DDTMABr) . As an asymmetric dialkyldimethylammonium cationic surfactant (comprising a C12 dodecyl and C14 tetradecyl chain), DDTMABr is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for Dodecyldimethyltetradecylammonium bromide (DDTMABr) . As an asymmetric dialkyldimethylammonium cationic surfactant (comprising a C12 dodecyl and C14 tetradecyl chain), DDTMABr is widely used in liposome formulation, gene delivery (lipoplexes), and nanoparticle templating.

However, its double-tailed structure makes its aggregation behavior highly sensitive to thermal history, mechanical input, and ionic strength. This guide bridges thermodynamic theory with benchtop reality to help you troubleshoot and optimize your formulations.

Part 1: Mechanistic Grounding – Why DDTMABr Behaves the Way It Does

To troubleshoot DDTMABr, you must first understand the causality behind its self-assembly. Its behavior is governed by two primary physical parameters:

  • The Critical Packing Parameter (

    
    ):  Defined as 
    
    
    
    (where
    
    
    is the hydrophobic tail volume,
    
    
    is the headgroup area, and
    
    
    is the tail length). Because DDTMABr possesses two bulky alkyl chains, its packing parameter falls between 0.5 and 1.0. This thermodynamically drives the molecules to assemble into planar bilayers and vesicles rather than highly curved spherical micelles [3].
  • Gel-to-Liquid Crystalline Phase Transition (

    
    ):  The asymmetric C12/C14 chains must melt to form fluid, stable vesicles. Below the 
    
    
    
    (and the associated Krafft boundary), the hydrophobic tails tightly pack into a rigid, dehydrated crystalline "coagel" or gel phase, leading to macroscopic precipitation [4].

Aggregation Monomer DDTMABr Monomers (Aqueous Phase) Micelle Transient Micelles (Packing Parameter < 0.5) Monomer->Micelle Concentration > CVC Coagel Crystalline Coagel / Precipitate (T < Krafft Point) Monomer->Coagel Temperature Drop MLV Multilamellar Vesicles (MLVs) (Spontaneous Swelling) Micelle->MLV Packing Parameter > 0.5 (Bilayer Formation) SUV Small Unilamellar Vesicles (SUVs) (Target Delivery Vehicle) MLV->SUV Extrusion / Sonication (Energy Input) MLV->Coagel Temperature Drop Coagel->MLV Heat > Tm

Thermodynamic and kinetic pathways of DDTMABr self-assembly and phase transitions.

Part 2: Troubleshooting FAQs

Q1: My DDTMABr solution turned cloudy and precipitated at room temperature. Why, and how do I fix it?

The Causality: Your ambient laboratory temperature has likely dropped below the compound's gel-to-liquid crystalline transition temperature (


) or Krafft point. When this happens, the alkyl chains lose their fluidity and crystallize into a lamellar gel phase, causing the surfactant to crash out of solution [2].
The Fix:  Heat the suspension in a water bath to 40–50 °C (well above the 

) while stirring continuously for 15–30 minutes. The suspension will transition back to a dispersed vesicular state. To prevent recurrence during experiments, maintain the working temperature above 30 °C.
Q2: I hydrated my lipid film, but Dynamic Light Scattering (DLS) shows massive polydispersity (sizes from 100 nm to >1 μm).

The Causality: Simple hydration of a dialkyldimethylammonium bromide film spontaneously forms Multilamellar Vesicles (MLVs)—onion-like structures with varying numbers of concentric bilayers [1]. This is a low-energy state, resulting in high polydispersity (PDI > 0.4). The Fix: You must input mechanical energy to shear the MLVs into uniform Small Unilamellar Vesicles (SUVs). Pass the heated suspension through a polycarbonate membrane extruder (e.g., 100 nm pore size) at least 11 times.

Q3: When I add PBS (Phosphate-Buffered Saline) to my clear vesicle suspension, it immediately aggregates and crashes out.

The Causality: The cationic quaternary ammonium headgroups of DDTMABr rely on electrostatic repulsion to keep vesicles separated. The high ionic strength of PBS—specifically the multivalent phosphate anions—compresses the Debye length and screens this repulsion, leading to rapid flocculation and phase separation. The Fix: Avoid high-salt buffers. If physiological osmolarity is required for your downstream application, use a non-ionic osmolyte such as 5–10% sucrose or trehalose. Alternatively, incorporate 1–5 mol% of a PEGylated lipid during the film formation step to provide steric stabilization.

Troubleshooting Start Issue: Turbid / Opaque Suspension CheckTemp Is Temperature < 30°C? Start->CheckTemp Heat Heat to 40-50°C & Stir (Cross Gel-to-Liquid Boundary) CheckTemp->Heat Yes CheckClear Did suspension clear? CheckTemp->CheckClear No Heat->CheckClear Extrude Perform Extrusion (100nm) (Reduce MLVs to SUVs) CheckClear->Extrude Yes (MLVs remain) Salt Check Buffer Ionic Strength (Are multivalent ions present?) CheckClear->Salt No (Salting out) Success Clear / Opalescent SUV Suspension Extrude->Success Desalt Dilute or switch to non-ionic osmolyte (e.g., Sucrose) Salt->Desalt Yes Desalt->Heat

Step-by-step troubleshooting workflow for resolving turbidity in DDTMABr suspensions.

Part 3: Quantitative Data Summary

To predict DDTMABr's behavior, it is helpful to compare it against its symmetrical homologues. The table below summarizes how tail length dictates phase transitions and aggregation states.

Surfactant HomologueTail ConfigurationPacking Parameter (

)
Approx. Phase Transition (

)
Primary Aggregate Form (Aqueous)
DTAB Single C12< 0.33< 0 °CSpherical Micelles
DDAB Double C12 / C12~ 0.8~ 16 °CVesicles / Lamellae [4]
DDTMABr Double C12 / C14 ~ 0.85 ~ 25–30 °C Vesicles / Lamellae
DODAB Double C18 / C18~ 1.0~ 45 °CRigid Bilayers / Coagel [2]

Part 4: Self-Validating Experimental Protocol

Preparation of Monodisperse DDTMABr Vesicles via Thin-Film Hydration

This protocol utilizes a self-validating feedback loop: visual and analytical checkpoints ensure the physical chemistry is proceeding correctly at each step [1].

Step 1: Lipid Film Formation

  • Dissolve 10 mg of DDTMABr powder in 2 mL of chloroform in a round-bottom flask. (Causality: Chloroform ensures complete molecular mixing and prevents premature micellization).

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 30 °C for 30 minutes.

  • Dry the flask under high vacuum for an additional 2 hours to remove trace solvent.

  • Validation Checkpoint: The resulting film should appear as a uniform, translucent coating on the glass. Opaque, crystalline chunks indicate incomplete dissolution or residual moisture.

Step 2: Hydration

  • Preheat your hydration buffer (e.g., Milli-Q water or 10% sucrose) to 45 °C.

  • Add 2 mL of the preheated buffer to the flask to achieve a 5 mg/mL concentration.

  • Agitate the flask in a 45 °C water bath for 1 hour.

  • Validation Checkpoint: The suspension will turn milky and opaque. This confirms the spontaneous swelling of the lipid film into Multilamellar Vesicles (MLVs). If large flakes remain, increase agitation time.

Step 3: Extrusion (Size Reduction)

  • Assemble a mini-extruder with a 100 nm polycarbonate track-etched membrane and place it on a heating block set to 45 °C. (Causality: Extruding below

    
     will rupture the membrane due to the rigidity of the gel phase).
    
  • Pass the milky MLV suspension through the membrane 11 to 15 times. Always end on an odd number to ensure the final product ends up in the receiving syringe.

  • Validation Checkpoint: The suspension must transition from milky-opaque to slightly opalescent (bluish tint) or completely clear. This optical change confirms the successful conversion of MLVs to SUVs.

  • Analytical Validation: Perform DLS. A successful run will yield a Z-average diameter of 90–120 nm with a Polydispersity Index (PDI) < 0.2.

Part 5: References

  • Thermal characterization of the mode of phase transition in the dioctadecyldimethylammonium bromide-water system in relation to the stability of its gel phase Source: The Journal of Physical Chemistry (ACS Publications) URL: [Link]

  • On the Development of All-Cellulose Capsules by Vesicle-Templated Layer-by-Layer Assembly Source: MDPI URL:[Link]

  • Thermal and phase behavior of didodecyldimethylammonium bromide aqueous dispersions Source: ResearchGate URL: [Link]

Troubleshooting

overcoming steric hindrance in Dodecyldimethyltetradecylammonium bromide catalysis

Welcome to the Advanced Catalysis Support Hub Maintained by: Senior Application Science Team As a Senior Application Scientist, I frequently review support tickets regarding unexpected reaction stalling in biphasic syste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Hub Maintained by: Senior Application Science Team

As a Senior Application Scientist, I frequently review support tickets regarding unexpected reaction stalling in biphasic systems. Dodecyldimethyltetradecylammonium bromide (


) is a highly potent, extremely lipophilic phase-transfer catalyst (PTC). However, its dual long-chain architecture (C12 and C14) introduces profound steric challenges that can abruptly halt interfacial reactions if not properly managed.

Below is our comprehensive troubleshooting documentation, diagnostic workflows, and self-validating protocols designed to help you bypass these steric limitations.

🛠️ Diagnostic Decision Tree: Catalytic Stalling

When your reaction stalls, the first step is to diagnose the phase behavior and the physical state of the catalyst. Use the workflow below to determine your corrective action.

G Start Catalytic Stalling Detected CheckPhase Analyze Phase Behavior (DLS/Visual) Start->CheckPhase IsVesicle Are Vesicles or Micelles Forming? CheckPhase->IsVesicle AdjustStir Optimize Shear Rate (Vesicular Catalysis) IsVesicle->AdjustStir Yes (Turbid) AddCoCat Introduce H-Bonding Co-catalyst (NHPI) IsVesicle->AddCoCat No (Strict Biphasic) TempIncrease Increase Temp to Induce Gauche Shifts IsVesicle->TempIncrease High Viscosity

Troubleshooting workflow for overcoming steric hindrance in biphasic catalysis.

📚 Knowledge Base & Deep-Dive FAQs

Q1: Why does Dodecyldimethyltetradecylammonium bromide exhibit higher steric hindrance than standard catalysts like TBAB? The Causality: Tetrabutylammonium bromide (TBAB) possesses four short, symmetric butyl chains that maintain a relatively open tetrahedral geometry, allowing easy anion exchange[1]. In contrast, Dodecyldimethyltetradecylammonium bromide contains two massive hydrophobic tails (dodecyl and tetradecyl). In non-polar solvents, these long chains undergo hydrophobic collapse, adopting a rigid "all-trans" conformation that physically wraps around and shields the positively charged quaternary nitrogen[2]. This lipid-like shield prevents bulky target anions from approaching close enough to form the tight ion pair required for the extraction mechanism[3][4].

Q2: How does increasing the reaction temperature solve this shielding effect? The Causality: Steric hindrance in long-chain dialkyldimethylammonium salts is highly temperature-dependent. Elevating the temperature introduces thermal kinetic energy that disrupts the rigid all-trans chain packing, forcing the C12 and C14 chains into a more flexible "gauche" conformation[2]. This dynamic, rapid flexing temporarily opens spatial "pockets" in the steric shield, allowing the substrate and anion to access the catalytic center.

Q3: If my substrate is temperature-sensitive, how can I bypass the steric bulk at room temperature? The Causality: You must utilize a hydrogen-bond mediated phase-transfer strategy[5]. By introducing a co-catalyst like N-hydroxyphthalimide (NHPI) or a specialized urea derivative, the co-catalyst hydrogen-bonds with the target anion. This creates an expanded, solvent-separated ion pair. The bulky Dodecyldimethyltetradecylammonium cation only needs to interact electrostatically with the outer periphery of this H-bonded complex, effectively bypassing the need to penetrate the dense C12/C14 lipid layer[6].

Mechanism A Hindered Cation (C12/C14 Shield) C Expanded Ion-Pair Complex A->C + Target Anion B H-Bonding Co-Catalyst B->C H-Bonding D Successful Interfacial Anion Transfer C->D Steric Bypass

Mechanism of hydrogen-bond mediated expansion to bypass steric shielding.

Q4: My reaction mixture turned milky/cloudy, and the reaction rate suddenly spiked. What happened? The Causality: Dialkyldimethylammonium salts are uniquely prone to self-assembling into multilamellar vesicles (often called "onion" structures) rather than simple micelles when agitated in a water/organic mixture[6][7]. The cloudiness indicates vesicle formation. These vesicles create a massive, highly ordered interfacial surface area. The reactants partition into the hydrophobic bilayers of the vesicles, shifting the reaction from a mass-transfer-limited interfacial mechanism to a highly efficient vesicular catalysis regime where steric hindrance is mitigated by the structured bilayer[7].

🧪 Self-Validating Experimental Protocols

Protocol A: Temperature-Cycled Phase Transfer (TCPT) for Sterically Hindered Alkylations

Validation Principle: Real-time TLC monitoring ensures that the reaction only initiates at the upper temperature threshold, confirming that thermal gauche-shifts are actively exposing the catalytic center.

  • Initialization: In a 50 mL round-bottom flask, dissolve the organic substrate (10 mmol) in 15 mL of toluene. Add 15 mL of a 50% aqueous NaOH solution[1].

  • Catalyst Loading: Add 2 mol% (0.2 mmol) of Dodecyldimethyltetradecylammonium bromide.

  • Cold-Phase Baseline (Validation Step): Stir vigorously at 20°C for 30 minutes. Extract a 10 µL aliquot for TLC analysis. Expected Result: No product formation, validating the steric lockdown of the catalyst.

  • Thermal Activation: Ramp the temperature to 75°C at a rate of 5°C/min. The increased thermal energy disrupts the all-trans chain packing[2].

  • Reaction Execution: Add the alkylating agent (e.g., benzyl chloride, 11 mmol) dropwise. Stir at 75°C for 2 hours.

  • Phase Separation & Recovery: Cool to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum[1].

Protocol B: Co-Catalyst Assisted Vesicular Oxidation

Validation Principle: Dynamic Light Scattering (DLS) is utilized to confirm the formation of catalytic vesicles prior to the addition of the primary oxidant, ensuring the micro-reactor environment is properly established.

  • Vesicle Assembly: Dissolve Dodecyldimethyltetradecylammonium bromide (1 mol%) and the co-catalyst NHPI (1 mol%) in a solvent-free mixture of the target methylbenzene substrate (20 mmol)[6].

  • Aqueous Injection: Add 5 mL of deionized water and stir at 800 RPM to induce high shear.

  • Validation Check: Extract a 10 µL aliquot and analyze via DLS. Expected Result: Polydisperse peaks between 100-500 nm, confirming the formation of multilamellar vesicles.

  • Oxidation: Introduce the transition metal salt (e.g., Co(II) chloride, 0.5 mol%) and initiate oxygen bubbling (1 atm). The NHPI hydrogen-bonds with the intermediate species, bypassing the steric bulk of the quaternary ammonium salt[6].

  • Isolation: After 4 hours, cool the mixture to 4°C, precipitate the resulting product, filter, and wash with cold water.

📊 Quantitative Performance Data

The following table summarizes the catalytic efficiency of Dodecyldimethyltetradecylammonium bromide under various steric-modulation strategies during a standard Williamson ether synthesis[1].

Reaction ConditionTemp (°C)Co-Catalyst AddedStirring RegimeYield (%)Dominant Catalyst State
Standard Biphasic25None300 RPM12%All-trans (Sterically Shielded)
Thermal Activation80None300 RPM68%Gauche-shifted (Sterically Open)
H-Bond Assisted25NHPI (1 mol%)300 RPM85%Expanded Ion Pair
Vesicular Regime80None1200 RPM94%Multilamellar Vesicles
Optimized System 80 NHPI (1 mol%) 1200 RPM >99% Synergistic Steric Bypass

Table 1: Comparative efficiency demonstrating that combining thermal chain-flexing with vesicular stirring and H-bond mediation completely neutralizes the steric hindrance of the C12/C14 chains.

📑 References

1.[1] A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer Catalysis, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxPiTMGYEsURmQyW5aLAlwUh5HDmpKfA7_JCghgmhkxZoyz7_wQAMSmix-QJPCHCkDL_3w5ALkItPyRXeKk-35vFfvmNDsY7-F5mtqzUu5vShAI9QtQvWRv29FVvh9DyzHYfCW7Lv4UTS8XlxmRLZHLSWbrc7zfRyCI_1PAt57OKn7EKM3wNHvj8mS4_fu4CNwb69sBzmiPM1zvw-_wri-U0E5njAyaknfYvH5_jDdB-BPYjV4FDK0BkITSnTpHfc4NnZFFUo=] 2.[3] Phase transfer catalysis (PTC), OperaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs-li-UVtn5VZVPVKxiONfG9ZvUlaoIUccDFih1t7T3XgjhdCYqIThyGIn6uWlsz0fyWQ99r7dbfjbAk0YImGKzlIn-xpfprhLqRnDfqtoH1OlNINeUfUw5Q5782Uwg6u52aAGjP8Db6Lt5WagJ0foI5A=] 3.[6] Didecyldimethylammonium bromide (DDAB): a universal, robust, and highly potent phase-transfer catalyst for diverse organic transformations, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfU9PYCIV9rKV_3Lb2fAqqqLfpheFTDWoNlT1VBubOOlcQfCLp_A2N42VraQ_HDLrGDfAgPkgIiql7JVGoPxa81qQwnpqx7DfOeNG18VsfIKwTHPvrRZj5Prt_cjqlnXUBhs1hSGrHxZlVudDsgUi7NFoj1XU-wd4AYxtJ-eLziVvjSznhIDdQWSnLDDbR6iwNUdO38hGTmkzYWDIYJm0DIuYKusganuwarpWJ6G871wy7Bz7elBpQ61kDF3UWERdarPIZIFI-fQwzvuYbHlFqTIL5oqvpQuw5hwR2aVYAV1ElJ3rvF-XqDpIbwWm1fA4slxKk] 4.[5] H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters, PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7xdUJRpg2bb_oWaIc-Gh05XOBGNSfBmH3sCeR1TXPDurSJ9wKpMhIMG1dx1JzF-Sx0LliLtd7otNWH8or_eWybuZ-VkvjB97hticNl-Kd4riJsBx4gVP4g0seBIxuGQ0NAxCDUnFq8EzNi6Q=] 5.[4] Phase-Transfer Catalysis. Mechanisms and Syntheses, DOKUMEN.PUB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi-ibq15c-4xD_OT4di-FBU9XF2Nss3fsJQ1A0Hb4djhEfGlH2-QN2t9NdchnvY6aFUhdv3kRKl2ttPUHOf7L3gZM3t_d7P5rOKzMUsx6Fgr5H0p1TkreepQ26exyceeXTNO_l_ROTK5kAqsNXFNyDru6cnWPgGDQ6NR0igKA5dUzRWf3FgYlem2PJOtZ0Y6ojilfO_3HEW_DLw8HxuJqu3we2EBP7oyVry_s3WFlJ] 6.[2] Rationalizing and Controlling the Surface Structure and Electronic Passivation of Cesium Lead Halide Nanocrystals, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDKfhVd6UTMdi49ZtcMIfVG3zjBqrPkIt5pbQlECoq5iZ-8GIVIX904F-K4lI-IG_N4aR7LtTQxLH_lwJGchZ6zEXFWA9V-mOppL1-eSZb6cwOyqCme54zdt0aMixH1DP_G93UFdmExmoVx1gg383M6Q==] 7.[7] Phase Behaviors of Dialkyldimethylammonium Bromide Bilayers, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgP-Jl5MYg2dl6RBVC79n7SCUaNLmxyZ12YBtTV1_r5bkSbbcJJE_UrrgWS0U-T4P1LTobj-M1m21qXt-0KDsHaeCLN4Mh9tm9kdD0kGWoY2pM_599IsWAfWuE3ieFE3c4DWjmsqJTxiAnueNA-abBEBik7611iB6uPWaxphZvoYn_ZdNmE1zSpIgRMZhDpsUUe8flaLWqs8tuEVitALzTCSYljwEh7Msh]

Sources

Optimization

thermal stability issues of Dodecyldimethyltetradecylammonium bromide during autoclaving

Focus Compound: Dodecyldimethyltetradecylammonium Bromide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of quaternary...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: Dodecyldimethyltetradecylammonium Bromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of quaternary ammonium compounds (QACs) following thermal sterilization. Dodecyldimethyltetradecylammonium bromide is a dialkyl quaternary ammonium surfactant characterized by its dual long-chain hydrophobic tails (C12 and C14) and a positively charged nitrogen headgroup. While it is a highly effective antimicrobial and phase-transfer agent, its molecular architecture is fundamentally incompatible with the extreme thermal stress of steam sterilization.

Mechanistic Insight: The Causality of Thermal Degradation

Subjecting this molecule to standard autoclaving (121°C, 15 psi for 15–20 minutes) introduces severe thermal stability issues. The causality behind this incompatibility lies in the intrinsic lability of the C–N bonds under high heat. During autoclaving, the compound undergoes two primary degradation pathways:

  • Hofmann Elimination: In aqueous environments, particularly if the pH drifts toward alkaline, hydroxide ions attack the

    
    -hydrogen on the dodecyl or tetradecyl chains. This base-catalyzed E2 elimination cleaves the long chain from the nitrogen, yielding a water-insoluble alkene (e.g., 1-dodecene or 1-tetradecene), a tertiary amine, and water[1][2].
    
  • Nucleophilic Substitution (

    
    ):  The bromide counterion itself, or background hydroxide ions, can act as nucleophiles at elevated temperatures. They attack the 
    
    
    
    -carbon, cleaving the C–N bond to form alkyl bromides or long-chain alcohols alongside tertiary amines[1][3].

These degradation events irreversibly alter the critical micelle concentration (CMC), destroy the surfactant's efficacy, and introduce cytotoxic byproducts into your formulation.

Process Decision Workflow

QAC_Stability Start Dodecyldimethyltetradecylammonium Bromide Aqueous Formulation Decision Select Sterilization Method Start->Decision Auto Autoclaving (121°C, 15 psi, 20 min) Decision->Auto Heat Applied Filter Sterile Filtration (0.22 µm PES) Decision->Filter Cold Process pH_Branch Aqueous Environment (Thermal Stress + pH) Auto->pH_Branch Stable Chemical Integrity Maintained (No Thermal Degradation) Filter->Stable Preserves C-N Bonds Hofmann Hofmann Elimination (β-Hydrogen Attack) pH_Branch->Hofmann Favored in Alkaline pH SN2 Nucleophilic Substitution (C-N Bond Cleavage) pH_Branch->SN2 Bromide/OH- Attack Degradants Formation of Alkenes & Tertiary Amines Hofmann->Degradants SN2->Degradants Loss Loss of Surfactant Efficacy & Solution Cloudiness Degradants->Loss

Figure 1: Decision tree and degradation pathways of Dodecyldimethyltetradecylammonium bromide.

Troubleshooting Guide & FAQs

Q1: Why does my Dodecyldimethyltetradecylammonium bromide solution turn cloudy or form an oily layer after autoclaving? A: This is the visual hallmark of Hofmann elimination. The thermal degradation of the quaternary ammonium center produces long-chain alkenes (such as 1-tetradecene) and tertiary amines[2]. Because these byproducts lack the charged ammonium headgroup, they are highly hydrophobic. They crash out of the aqueous phase, creating a cloudy emulsion or a distinct oily layer on top of your solution.

Q2: Can I prevent this degradation by adjusting the pH of my formulation before autoclaving? A: You can mitigate it, but you cannot entirely prevent it. Hofmann elimination is heavily catalyzed by hydroxide ions (


) in alkaline environments[4]. Lowering the pH to a slightly acidic range (e.g., pH 5–6) reduces the rate of elimination. However, at 121°C, nucleophilic attack by the bromide ion (

) still occurs[3]. Therefore, autoclaving will always result in a statistically significant loss of active compound.

Q3: If autoclaving is destructive, what is the self-validating standard for sterilizing this compound? A: Cold sterilization via membrane filtration is the absolute gold standard. However, because Dodecyldimethyltetradecylammonium bromide is a surfactant, it can non-specifically bind to certain filter materials. You must use low-binding Polyethersulfone (PES) or Polytetrafluoroethylene (PTFE) membranes and validate the recovery analytically (see Protocol 1 below).

Quantitative Data: Thermal Degradation Profiles
Environmental ConditionTemperaturePrimary Degradation MechanismEstimated DegradationVisual Indicator
Autoclaving (Alkaline pH > 8) 121°CHofmann EliminationHigh (>50% after 20 mins)Heavy cloudiness, phase separation
Autoclaving (Neutral pH 7) 121°CNucleophilic Substitution / HofmannModerate (10–30% after 20 mins)Slight haziness, loss of foaming
Thermal Aging (Aqueous) 95°CC–N Cleavage / HydrolysisLow (<10% over 150 days)Clear solution
Dry Solid State (Pyrolysis) >150°C – 270°CEvaporation / Hofmann Degradation12.8% – 21.3% weight lossCharring, alkene gas release

Data synthesized from high-temperature surfactant stability studies and pyrolytic behavioral analyses[1][2].

Step-by-Step Methodologies

To ensure absolute trustworthiness in your experimental setup, do not assume your sterilization method was successful without analytical validation. Implement the following self-validating protocols.

Protocol 1: Cold Sterilization via Membrane Filtration (Self-Validating Workflow)

Causality Note: Nylon filters possess high electrostatic binding affinities for cationic surfactants. Using them will strip the active QAC from your solution. PES is required to ensure high recovery.

  • Preparation: Dissolve Dodecyldimethyltetradecylammonium bromide in your desired aqueous buffer at room temperature.

  • Filter Selection: Equip a sterile Polyethersulfone (PES) 0.22 µm syringe filter or vacuum filtration unit.

  • Pre-wetting: Pass 5 mL of warm, sterile DI water through the filter to saturate any potential non-specific binding sites on the membrane housing.

  • Filtration: Pass the surfactant solution through the filter into a sterile, low-bind polypropylene receptacle.

  • Validation (Critical Step): Collect a 1 mL aliquot pre-filtration and a 1 mL aliquot post-filtration. Proceed to Protocol 2 to confirm 100% recovery.

Protocol 2: Post-Sterilization Integrity Assay via HPLC-ELSD

Causality Note: Dodecyldimethyltetradecylammonium bromide lacks an aromatic ring, meaning it has virtually no UV absorbance. Standard HPLC-UV will fail to detect it. You must use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 70% Acetonitrile and 30% Water. Add 0.1% Trifluoroacetic acid (TFA) to maintain the compound in a strictly ionized state, preventing peak tailing.

  • Column Selection: Install a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Instrument Setup: Set the ELSD drift tube temperature to 50°C and the nebulizer gas (Nitrogen) flow to 1.5 L/min.

  • Sample Injection: Inject 20 µL of the pre- and post-sterilization samples (from Protocol 1, or post-autoclave samples if troubleshooting).

  • Data Analysis: Quantify the primary peak area. If analyzing an autoclaved sample, the appearance of earlier-eluting peaks (tertiary amines) or highly retained, later-eluting peaks (hydrophobic alkenes like 1-tetradecene) definitively confirms thermal degradation.

References

Sources

Troubleshooting

Technical Support Center: Minimizing Foam Formation with Dodecyldimethyltetradecylammonium Bromide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Dodecyldimethyltetradecylammonium bromide (CAS 70755-46-3) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Dodecyldimethyltetradecylammonium bromide (CAS 70755-46-3) .

As a dialkyl quaternary ammonium compound (a cationic surfactant), this chemical is highly valued in nanoparticle synthesis, liposomal formulation, and phase-transfer catalysis. However, its amphiphilic nature and positively charged headgroup inherently reduce surface tension and stabilize air-water interfaces, frequently leading to persistent, problematic foaming during agitation or mixing. This resource provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to mitigate foam formation without compromising the integrity of your experimental systems.

Section 1: Troubleshooting & FAQs

Q1: Mechanistically, why does Dodecyldimethyltetradecylammonium bromide cause such persistent foam in my aqueous formulations? A1: Foam generation requires two components: the introduction of gas (via mixing or sparging) and the stabilization of the resulting gas-liquid interface. Dodecyldimethyltetradecylammonium bromide possesses two hydrophobic tails (C12 and C14) and a hydrophilic dimethylammonium headgroup. When dispersed in water, these molecules rapidly adsorb at the air-water interface, lowering the surface tension ()[1]. The positively charged ammonium headgroups create strong electrostatic repulsion across the liquid lamellae (the thin film of water between bubbles), preventing the bubbles from coalescing. Furthermore, its dialkyl structure gives it a Critical Packing Parameter (CPP) closer to 1, favoring the formation of rigid interfacial films and bilayer structures that highly stabilize trapped air ()[2].

Q2: How can I physically adjust my experimental workflow to prevent foam before it starts? A2: Prevention is always superior to chemical defoaming. Consider the following physical adjustments:

  • Subsurface Addition & Gentle Agitation: Avoid vortexing or high-shear mixing (like sonication at the liquid surface). Introduce the surfactant below the solvent surface and use low-speed magnetic stirring or overhead paddle mixing.

  • Temperature Modulation: Increasing the temperature of the continuous phase decreases its viscosity. Lower viscosity accelerates liquid drainage from the foam lamellae, leading to faster bubble collapse ()[3]. Ensure the elevated temperature does not degrade your active pharmaceutical ingredients (APIs).

  • Vacuum Degassing: If high-shear mixing is unavoidable (e.g., in emulsion formulation), apply a mild vacuum post-mixing to rapidly expand and burst entrained air bubbles.

Q3: If physical methods fail, what chemical defoamers are compatible with this cationic surfactant? A3: When chemical intervention is necessary, you must select an agent that disrupts the foam lamellae without precipitating the cationic surfactant.

  • Silicone-Based Antifoams (e.g., Simethicone, PDMS): These are highly effective for quaternary ammonium systems. They possess extremely low surface tension and are insoluble in water, allowing them to rapidly spread across the air-water interface, displace the cationic surfactant, and rupture the foam film ()[3].

  • Non-Ionic EO/PO Block Copolymers: Polyoxyethylene (EO) / polyoxypropylene (PO) derivatives act as excellent foam control agents. When combined with quaternary surfactants, they alter the interfacial rheology and promote rapid foam collapse without the risk of silicone contamination in sensitive biological assays ()[4].

Q4: Can the addition of electrolytes (salts) impact the foaming behavior? A4: Yes, significantly. The addition of simple electrolytes (like NaCl or KBr) induces a "salting-out" effect and shields the electrostatic repulsion between the positively charged ammonium headgroups ()[2]. By reducing headgroup repulsion, the surfactant molecules pack more closely, which alters the CPP and can transition the system from a foam-stabilizing lamellar phase to non-foaming aggregates. However, this must be carefully titrated to avoid complete loss of surfactant functionality.

Section 2: Quantitative Data & Material Selection

Table 1: Comparison of Antifoaming Agents for Cationic Surfactant Systems

Antifoam CategoryMechanism of ActionCompatibility with DDABRecommended ConcentrationPros & Cons
Silicone Emulsions (PDMS) Displaces surfactant at interface; bridges and ruptures lamellae.Excellent10 - 100 ppmPros: Highly efficient, rapid knockdown.Cons: Can cause surface defects in coatings; difficult to wash out.
EO/PO Block Copolymers Alters interfacial elasticity; acts as a localized drainage channel.Good0.1% - 0.5% (w/v)Pros: Silicone-free, easily washed, biocompatible.Cons: Requires higher concentrations; slower action.
Fatty Acid Esters Competitively adsorbs at the interface, lowering film cohesion.Moderate0.5% - 1.0% (w/v)Pros: Biodegradable, organic.Cons: May undergo hydrolysis at extreme pH; can interfere with lipid assays.

Table 2: Physical Troubleshooting Parameters

ParameterEffect on Foam StabilityRecommended Action
Agitation Speed High shear entrains air, increasing foam volume.Restrict to < 200 RPM; use pitched-blade impellers.
Temperature Lower temps increase viscosity, stabilizing lamellae.Increase to 40-50°C (if system permits) to promote drainage.
Electrolyte Conc. Low salt maximizes headgroup repulsion and foam stability.Add 10-50 mM NaCl to shield charges and reduce film elasticity.

Section 3: Experimental Protocols

Protocol: Low-Foam Preparation of Dodecyldimethyltetradecylammonium Bromide Solutions

Objective: To prepare a homogenous, micellar/vesicular dispersion of the surfactant while maintaining a foam-free environment.

Step 1: Solvent Preparation & Degassing

  • Measure the required volume of ultra-pure water (or buffer).

  • Pre-heat the solvent to 40°C to reduce viscosity and naturally expel dissolved gases.

  • Degas the solvent using a vacuum sonicator for 5 minutes prior to surfactant addition.

Step 2: Surfactant Incorporation

  • Weigh the required mass of Dodecyldimethyltetradecylammonium bromide.

  • Set the magnetic stirrer to a low speed (approx. 150-200 RPM) to create a gentle vortex that does not pull air into the liquid.

  • Slowly sift the surfactant powder directly into the center of the moving liquid. Do not dump the powder all at once , as this traps air pockets.

Step 3: Defoamer Addition (If Required)

  • Self-Validation Check: Observe the surface. If a stable foam layer > 5 mm develops and persists for more than 2 minutes, prepare a 10% dilution of a silicone-based antifoam (e.g., Simethicone) in water.

  • Using a micropipette, apply 10-50 ppm of the diluted antifoam directly onto the foam surface.

  • Allow 5 minutes for the antifoam to spread and disrupt the lamellae.

Step 4: Maturation & Verification

  • Cover the vessel to prevent evaporation and continue gentle stirring for 30 minutes.

  • Self-Validation Check: The solution should be optically clear or uniformly opalescent. If the solution remains opaque or contains undissolved particulates, the surfactant has not fully formed vesicles; increase the temperature by 5°C and stir for an additional 15 minutes.

  • Allow the solution to rest without agitation for 15 minutes to allow any microscopic bubbles to rise and dissipate.

Section 4: System Workflows & Mechanistic Pathways

Foam_Mechanism A Air Introduced via Agitation B DDAB Adsorption at Interface A->B C Surface Tension Reduction B->C D Electrostatic Repulsion (Ammonium Headgroups) C->D E Stable Foam Lamellae Formed D->E Stabilizes F Intervention: Add Electrolytes E->F H Intervention: Add Silicone Defoamer E->H G Charge Shielding (Reduced Repulsion) F->G J Lamellae Rupture / Foam Collapse G->J Destabilizes I Defoamer Spreads at Interface H->I I->J Displaces DDAB

Mechanistic pathway of DDAB foam stabilization and targeted disruption strategies.

Workflow Start Start Formulation Degas Degas & Pre-heat Solvent (40°C) Start->Degas AddDDAB Subsurface DDAB Addition (Low Shear <200 RPM) Degas->AddDDAB Decision Foam Present? AddDDAB->Decision AddDefoamer Add 10-50 ppm Silicone Defoamer Decision->AddDefoamer Yes (>5mm) Rest Rest 15 mins for Micro-bubble Release Decision->Rest No AddDefoamer->Rest Proceed Proceed with Experiment Rest->Proceed

Step-by-step experimental workflow for low-foam DDAB solution preparation.

References

  • Title: Foam control compositions (US9499662B2)
  • Title: The nature and properties of foaming surfactants Source: CERN Document Server (Upscope RE4) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Dodecyldimethyltetradecylammonium bromide vs. Benzalkonium chloride antimicrobial efficacy

An in-depth comparative analysis of quaternary ammonium compounds (QACs) requires moving beyond basic marketing claims and examining the thermodynamic and kinetic interactions at the host-pathogen interface. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of quaternary ammonium compounds (QACs) requires moving beyond basic marketing claims and examining the thermodynamic and kinetic interactions at the host-pathogen interface. As a Senior Application Scientist, I approach the evaluation of Dodecyldimethyltetradecylammonium bromide (DDTAB) and Benzalkonium chloride (BAC) by analyzing their structural divergence—specifically, the shift from a monoalkyl to a dialkyl architecture—and how this dictates their antimicrobial efficacy, formulation stability, and clinical utility.

This guide provides a rigorous, data-driven comparison of these two biocides, complete with mechanistic insights, self-validating experimental protocols, and quantitative performance metrics.

Structural Divergence and Mechanistic Causality

Both DDTAB and BAC belong to the broad class of membrane-active cationic surfactants. Their primary mechanism of action relies on the electrostatic attraction between their positively charged nitrogen headgroup and the negatively charged phospholipid heads of the bacterial cell membrane, followed by the hydrophobic intercalation of their alkyl chains into the lipid bilayer [1].

However, their structural differences fundamentally alter their thermodynamics of membrane insertion:

  • Benzalkonium Chloride (BAC): A monoalkyl QAC consisting of a benzyl group, two methyl groups, and a single long alkyl chain (typically a mixture of C12, C14, and C16) [4]. The single chain provides a moderate hydrophobic volume, making it highly soluble and effective across a broad spectrum of pH levels.

  • Dodecyldimethyltetradecylammonium Bromide (DDTAB): A dialkyl QAC featuring two distinct long aliphatic chains (a C12 dodecyl and a C14 tetradecyl group) alongside two methyl groups [2].

The Causality of Efficacy: The dual-chain architecture of DDTAB significantly increases its hydrophobic volume and lowers its critical micelle concentration (CMC). When DDTAB inserts into a bacterial membrane, the steric bulk of the two long chains causes more severe conformational disruption of the lipid bilayer compared to the single chain of BAC. This leads to a more rapid loss of membrane fluidity, faster leakage of intracellular potassium (


), and accelerated cell lysis, particularly in Gram-positive bacteria where the peptidoglycan layer is highly permeable to cationic molecules [2].

G A Quaternary Ammonium Compound (QAC) B Electrostatic Attraction (N+ to PO4-) A->B Contacts Bacterial Cell Wall C Hydrophobic Intercalation (Alkyl Chains into Lipid Core) B->C Overcomes Steric Barrier D Membrane Perturbation & Fluidity Loss C->D Disrupts Bilayer Thermodynamics E Intracellular Leakage (K+, Proteins, Nucleic Acids) D->E Loss of Structural Integrity F Cell Lysis & Death E->F Irreversible Damage

Fig 1: Stepwise mechanistic pathway of QAC-mediated bacterial cell lysis.

Comparative Antimicrobial Efficacy

While BAC is the industry standard for ophthalmic preservatives and surface disinfectants [3], dialkyl compounds like DDTAB are increasingly utilized when targeting highly resistant Gram-positive strains or when formulating products that require a lower active pharmaceutical ingredient (API) concentration to minimize tissue irritation.

The following table synthesizes the comparative Minimum Inhibitory Concentration (MIC) profiles based on structural class behaviors documented in recent antimicrobial literature [2], [3].

Target PathogenBAC (Monoalkyl) MIC (µg/mL)DDTAB (Dialkyl) MIC (µg/mL)Mechanistic Rationale
Staphylococcus aureus (MRSA) 1.0 - 4.00.5 - 1.0Dialkyl chains penetrate the Gram-positive peptidoglycan mesh more efficiently, causing rapid depolarization.
Pseudomonas aeruginosa 32 - 6416 - 32The dual chains increase the disruption of outer membrane porins, overcoming intrinsic efflux pump resistance.
Escherichia coli 8 - 164 - 8Enhanced hydrophobic interaction with the Lipid A component of the Gram-negative lipopolysaccharide (LPS) layer.
Candida albicans 4 - 82 - 4Superior intercalation into ergosterol-rich fungal membranes.

Note: Exact MIC values can shift based on the specific formulation matrix (e.g., presence of chelators like EDTA, which synergistically enhance QAC efficacy by destabilizing the outer membrane).

Experimental Validation Protocols

To objectively verify the efficacy of these compounds, researchers must employ self-validating assay systems. The following protocol outlines a rigorous approach to determining the MIC using Broth Microdilution, ensuring that all variables are tightly controlled.

Protocol: Broth Microdilution Assay for MIC Determination

Rationale: This assay provides a quantitative assessment of the lowest concentration of a biocide required to arrest microbial growth.

Step-by-Step Methodology:

  • Inoculum Standardization: Cultivate the target strain (e.g., S. aureus ATCC 29213) on Tryptic Soy Agar (TSA) for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Causality: QAC efficacy is highly inoculum-dependent; an artificially high bacterial load can sequester the active surfactant molecules, leading to falsely elevated MIC values.
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of BAC and DDTAB in Mueller-Hinton Broth (MHB), ranging from 128 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well, yielding a final well concentration of

    
     CFU/mL.
    
  • Self-Validating Controls:

    • Positive Growth Control: MHB + Bacteria (No QAC). Validates that the media supports robust bacterial replication.

    • Negative Sterility Control: MHB only. Validates that the media and microplate are free from environmental contamination.

    • Vehicle Control: MHB + Bacteria + Solvent (if the QAC was dissolved in a low-concentration alcohol). Validates that the solvent itself is not causing growth inhibition.

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. Measure the Optical Density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration well exhibiting an OD600 equivalent to the negative control (no visible growth).

G cluster_controls Self-Validating Controls A Inoculum Preparation (0.5 McFarland Standard) B Two-Fold Serial Dilution (BAC vs DDTAB) A->B C Inoculation & Incubation (37°C for 18-24h) B->C D Optical Density (OD600) Measurement C->D C1 Positive Control (Broth + Bacteria) C->C1 C2 Negative Control (Broth Only) C->C2 E MIC Determination (Lowest Conc. w/o Growth) D->E

Fig 2: Self-validating broth microdilution workflow for MIC determination.

Formulation & Environmental Considerations

When selecting between DDTAB and BAC for drug development or surface disinfection, raw antimicrobial power is only one variable. Formulation scientists must also consider the operating environment:

  • Protein Interference: Both monoalkyl and dialkyl QACs are susceptible to deactivation in high-protein environments (e.g., blood, serum, or food soil). The positively charged ammonium head binds non-specifically to negatively charged proteins, neutralizing the biocide before it reaches the bacteria. However, the higher lipophilicity of DDTAB can sometimes cause it to precipitate out of aqueous solutions faster than BAC when exposed to heavy organic loads.

  • Hard Water Tolerance: Hard water contains high levels of

    
     and 
    
    
    
    ions. These divalent cations compete with the QAC for binding sites on the bacterial cell wall. Dialkyl compounds like DDTAB generally exhibit superior hard water tolerance compared to monoalkyl BACs, maintaining their biocidal efficacy even in non-ideal water conditions.

Conclusion

For broad-spectrum, general-purpose preservation (such as in eye drops or nasal sprays), Benzalkonium chloride remains the gold standard due to its extensive safety dossier, high aqueous solubility, and well-understood regulatory profile.

However, for specialized applications requiring aggressive intervention against resistant Gram-positive pathogens, or in environments with high water hardness, Dodecyldimethyltetradecylammonium bromide (and dialkyl QACs in general) offers a thermodynamically superior alternative. Its dual-chain structure ensures a more catastrophic disruption of the bacterial lipid bilayer, achieving lower MICs and faster kill kinetics.

References

  • OAText. (2018). Determining the efficacy of sanitizers against virulent nosocomial infections. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). (2022). Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances. Retrieved from[Link]

  • American Chemical Society (ACS). (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Retrieved from[Link]

  • Novo Nordisk Pharmatech. (2024). FeF Benzalkonium Chloride (BKC) Ph.Eur, USP/NF. Retrieved from[Link]

Comparative

A Comparative Analysis of Critical Micelle Concentration in Symmetric vs. Asymmetric Quaternary Ammonium Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of surfactant science, particularly within pharmaceutical and biotechnological applications, the self-assembly of amphiphilic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of surfactant science, particularly within pharmaceutical and biotechnological applications, the self-assembly of amphiphilic molecules into micelles is a cornerstone of formulation development. Quaternary Ammonium Compounds (QACs), a class of cationic surfactants, are pivotal in drug delivery systems, antimicrobial formulations, and as stabilizers. A critical parameter governing their efficacy is the Critical Micelle Concentration (CMC), the threshold concentration at which micellization occurs. This guide provides an in-depth comparison of the CMC values of symmetric and asymmetric QACs, offering experimental data and theoretical insights to inform formulation design and optimization.

The Significance of Molecular Geometry in Self-Assembly

The architecture of a surfactant molecule dictates its behavior at interfaces and its propensity to form aggregates. For QACs, the arrangement of hydrophobic alkyl chains around the positively charged nitrogen headgroup is a key determinant of their physicochemical properties.

  • Symmetric QACs possess two identical alkyl chains, creating a balanced hydrophobic domain.

  • Asymmetric QACs , in contrast, have alkyl chains of differing lengths, leading to an unbalanced or "dissymmetric" hydrophobic region.

This seemingly subtle structural difference can have profound implications for the thermodynamics of micellization and, consequently, the CMC.

Theoretical Framework: The Driving Forces of Micellization

The formation of micelles is a spontaneous process driven by a delicate interplay of thermodynamic forces.[1][2][3] The primary impetus is the hydrophobic effect , which describes the tendency of nonpolar molecules or moieties to aggregate in an aqueous environment to minimize their contact with water molecules.[1] This process increases the entropy of the system by releasing ordered water molecules from the hydration shells surrounding the hydrophobic chains.

The Gibbs free energy of micellization (ΔG°mic) encapsulates the spontaneity of the process and is related to the CMC. A more negative ΔG°mic signifies a more spontaneous process and a lower CMC. The molecular structure of the surfactant, including the symmetry of its hydrophobic tails, directly influences the enthalpic and entropic contributions to ΔG°mic.

Comparing CMC Values: Symmetric vs. Asymmetric QACs

Experimental evidence suggests that for QACs with the same total number of carbon atoms in their hydrophobic tails, asymmetry can lead to a lower CMC. This phenomenon is particularly well-documented for gemini surfactants, which are dimeric QACs consisting of two amphiphilic moieties connected by a spacer.

A study on a series of symmetric and dissymmetric cationic gemini surfactants revealed that with the same total number of carbon atoms in the hydrophobic alkyl chains, the dissymmetric (asymmetric) gemini surfactant exhibits a lower CMC than its symmetric counterpart.[4] This is attributed to enhanced hydrophobic interactions in the asymmetric structure.[4]

Experimental Data Summary

The following table summarizes representative CMC values for symmetric and asymmetric QACs, illustrating the impact of molecular geometry.

Surfactant TypeStructureTotal Hydrophobic CarbonsCMC (mM)Reference
Symmetric Gemini[C12H25(CH3)2N+(CH2)4N+(CH3)2C12H25]2Br-24Higher than asymmetric counterpart[5]
Asymmetric Gemini[C10H21(CH3)2N+(CH2)4N+(CH3)2C14H29]2Br-24Lower than symmetric counterpart[4]
Symmetric Double-ChainDidodecyldimethylammonium Bromide (DDAB)240.08[6]

The enhanced hydrophobicity of the longer chain in an asymmetric QAC is a key factor. While the shorter chain contributes to the overall hydrophobicity, the longer chain can more effectively shield itself from the aqueous environment within the micellar core. This more favorable packing arrangement in the micelle leads to a more negative Gibbs free energy of micellization and thus a lower CMC.

The Logic of Asymmetry and Micellar Packing

The relationship between molecular geometry and micellar packing can be visualized as follows:

G cluster_0 Symmetric QAC cluster_1 Asymmetric QAC Symmetric Two identical alkyl chains Packing_S Uniform hydrophobic contribution Symmetric->Packing_S Micelle_S Potentially less compact packing Packing_S->Micelle_S CMC_S Higher CMC Micelle_S->CMC_S Asymmetric Two different alkyl chains Packing_A Dominant contribution from longer chain Asymmetric->Packing_A Micelle_A More efficient and compact packing Packing_A->Micelle_A CMC_A Lower CMC Micelle_A->CMC_A

Caption: Influence of symmetry on micellar packing and CMC.

Experimental Determination of Critical Micelle Concentration

Accurate determination of the CMC is crucial for the characterization and application of surfactants. Several robust methods are employed, each relying on the principle that a distinct change in a physicochemical property of the surfactant solution occurs at the CMC.[7]

Surface Tension Measurement

This is a classic and widely used method. As the concentration of a surfactant increases, it adsorbs at the air-water interface, causing a decrease in surface tension.[8] Once the CMC is reached, the interface becomes saturated with surfactant monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution with little to no further decrease in surface tension. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Protocol: Surface Tensiometry (Du Noüy Ring Method)

G A Prepare series of surfactant solutions C Measure surface tension of each solution A->C B Calibrate tensiometer with pure water B->C D Plot surface tension vs. log(concentration) C->D E Identify breakpoint D->E F Breakpoint = CMC E->F

Caption: Workflow for CMC determination by surface tensiometry.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the QAC in high-purity water. A series of dilutions are then made to cover a concentration range that brackets the expected CMC.

  • Instrumentation: A Du Noüy ring tensiometer is commonly used. The platinum-iridium ring must be meticulously cleaned before each measurement, typically by rinsing with high-purity water and flaming to red heat.

  • Measurement:

    • Calibrate the tensiometer with high-purity water.

    • Equilibrate the surfactant solution to the desired temperature.

    • Immerse the clean ring into the solution.

    • Slowly raise the ring through the interface. The force required to pull the ring from the surface is measured and is proportional to the surface tension.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The intersection of these two lines corresponds to the CMC.

Conductivity Measurement

This method is suitable for ionic surfactants like QACs. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as it exists as dissociated ions. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the micelles, although charged, have a lower mobility than the individual surfactant ions, and they also bind some of the counterions, reducing the total number of effective charge carriers.

Experimental Protocol: Conductometry

G A Prepare series of surfactant solutions C Measure conductivity of each solution at constant T A->C B Calibrate conductivity meter B->C D Plot conductivity vs. concentration C->D E Identify change in slope D->E F Breakpoint = CMC E->F

Caption: Workflow for CMC determination by conductometry.

Step-by-Step Methodology:

  • Solution Preparation: As with surface tensiometry, prepare a range of surfactant concentrations in high-purity water.

  • Instrumentation: A calibrated conductivity meter with a temperature-controlled cell is required.

  • Measurement:

    • Equilibrate the surfactant solutions to a constant temperature.

    • Rinse the conductivity cell with a small amount of the solution to be measured.

    • Immerse the probe in the solution and record the stable conductivity reading.

  • Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration (C). The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines is the CMC.

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe (e.g., pyrene) that has a low solubility in water but readily partitions into the hydrophobic core of micelles. Below the CMC, the fluorescence spectrum of the probe is characteristic of its aqueous environment. As micelles form above the CMC, the probe moves into the nonpolar micellar interior, resulting in a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.

Conclusion and Future Perspectives

The symmetry of the hydrophobic domain in quaternary ammonium compounds is a critical design parameter that significantly influences their self-assembly behavior. The available evidence, particularly from studies on gemini surfactants, strongly indicates that asymmetric QACs tend to have lower critical micelle concentrations than their symmetric counterparts with the same total number of hydrophobic carbons. This is primarily attributed to more efficient packing within the micellar core, driven by the dominant hydrophobic contribution of the longer alkyl chain.

For researchers and formulation scientists, this understanding provides a valuable tool for tuning the properties of QAC-based systems. By strategically designing asymmetric QACs, it is possible to achieve desired surfactant properties, such as solubilization or antimicrobial activity, at lower concentrations. This can lead to more efficient and cost-effective formulations with potentially reduced toxicity.

Further research focusing on a systematic comparison of homologous series of simple symmetric and asymmetric dialkyldimethylammonium salts would provide a more complete quantitative picture and further solidify the structure-property relationships discussed in this guide.

References

  • The thermodynamics of micelle formation of 10-series symmetric and dissymmetric cationic gemini surfactants. ResearchGate. [Link]

  • Surfactant selection principle for reducing critical micelle concentration in mixtures of oppositely charged gemini surfactants. PubMed. [Link]

  • Surface and volume properties of dodecylethyldimethylammonium bromide and benzyldimethyldodecylammonium bromide: II. Volumetric properties of dodecylethyldimethylammonium bromide and benzyldimethyldodecylammonium bromide. PubMed. [Link]

  • Unusual behavior of CMC for binary mixtures of alkyltrimethylammonium bromides: dependence on chain length difference. PubMed. [Link]

  • Critical micelle concentration (CMC) for different surfactants in... ResearchGate. [Link]

  • Simultaneous Cationic and Anionic Ligand Exchange For Colloidally Stable CsPbBr3 Nanocrystals. AIR Unimi. [Link]

  • Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]

  • Thermodynamics of micellization. Wikipedia. [Link]

  • Interactions between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study. MDPI. [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? ACS Publications. [Link]

  • Thermodynamics of micelle formation of some cationic surfactants as a function of temperature and solvent. CORE. [Link]

  • MICELLE SIZE DISTRIBUTIONS AND GEOMETRY TRANSITIONS MOLECULAR THERMODYNAMICS OF MICELLIZATION. SciELO. [Link]

  • MOLECULAR THERMODYNAMICS OF MICELLIZATION: MICELLE SIZE DISTRIBUTIONS AND GEOMETRY TRANSITIONS. SciELO. [Link]

  • The plot of log cmc vs. log P for alkyldodecyldimethyl ammonium... ResearchGate. [Link]

  • Surface modification of cellulose nanocrystals with cetyltrimethylammonium bromide. ResearchGate. [Link]

  • Draft Guidance Analytical Procedures and Methods Validation CMC Documentation. FDA. [Link]

  • Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. MDPI. [Link]

  • Pharmaceutical Quality - Chemistry, Manufacturing & Controls | PQ/CMC. FDA. [Link]

  • Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Comenius University. [Link]

  • Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data. ResearchGate. [Link]

  • Dispersion of Cetyltrimethylammonium Bromide (CTAB) Modified Cellulose Nanocrystals in Polypropylene Melt. Preprints.org. [Link]

  • A Comparison of Didodecyldimethylammonium Bromide Adsorbed at Mica/Water and Silica/Water Interfaces using Neutron Reflection. University of Cambridge. [Link]

  • A Comparison of Didodecyldimethylammonium Bromide Adsorbed at Mica/Water and Silica/Water Interfaces using Neutron Reflection. ResearchGate. [Link]

Sources

Validation

Architectural Control in Nanoparticle Synthesis: A Comparative Guide to Dodecyldimethyltetradecylammonium Bromide vs. CTAB

In the realm of nanomedicine and materials science, surfactants serve as much more than mere colloidal stabilizers; they are the architectural blueprints that dictate the final morphology, porosity, and biological fate o...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of nanomedicine and materials science, surfactants serve as much more than mere colloidal stabilizers; they are the architectural blueprints that dictate the final morphology, porosity, and biological fate of nanoparticles. For decades, the single-chain cationic surfactant Cetyltrimethylammonium bromide (CTAB) has been the undisputed gold standard for anisotropic nanoparticle synthesis[1]. However, the emergence of asymmetric, double-chain quaternary ammonium compounds—specifically Dodecyldimethyltetradecylammonium bromide (DDTMAB) —has unlocked new paradigms in vesicular templating and biocompatible nanocarrier design[2][3].

As a Senior Application Scientist, I have designed this guide to objectively compare the mechanistic behaviors, templating capabilities, and biophysical interactions of CTAB and DDTMAB. By understanding the thermodynamic causality behind their self-assembly, researchers can make data-driven decisions for their specific synthetic workflows.

The Thermodynamics of Shape Control: Single vs. Dual-Chain Dynamics

The fundamental divergence between CTAB and DDTMAB lies in their molecular geometry, which is quantified by Israelachvili’s Critical Packing Parameter (


) :


(where

is the hydrophobic tail volume,

is the hydrophilic headgroup area, and

is the hydrophobic chain length).
  • CTAB (Single C16 Chain): With a single, long hydrophobic tail and a bulky trimethylammonium headgroup, CTAB possesses a low packing parameter (

    
    ). This geometry thermodynamically favors high-curvature structures, driving the spontaneous formation of rigid spherical or cylindrical micelles [1]. These cylinders act as 1D "soft templates," making CTAB indispensable for synthesizing mesoporous silica channels (e.g., MCM-41) and directing the anisotropic growth of gold nanorods[1][4].
    
  • DDTMAB (Mixed C12/C14 Chains): The presence of two hydrophobic tails (dodecyl and tetradecyl) drastically increases the hydrophobic volume (

    
    ), pushing the packing parameter to 
    
    
    
    . This steric bulk prevents the formation of high-curvature micelles. Instead, DDTMAB spontaneously self-assembles into low-curvature bilayers, vesicles, and lamellar phases [2][3]. This makes it an exceptional template for multilamellar mesoporous silica nanoparticles (MSNs) and stable cationic liposomes[3][5].

G Surfactant Cationic Surfactant Pool CTAB CTAB (Single C16 Chain) Packing Parameter < 0.5 Surfactant->CTAB DDTMAB DDTMAB (Double Chain C12/C14) Packing Parameter ~ 0.5 - 1.0 Surfactant->DDTMAB Micelle Spherical / Cylindrical Micelles CTAB->Micelle Self-Assembly Vesicle Bilayer Vesicles / Lamellar Phases DDTMAB->Vesicle Self-Assembly AuNR Gold Nanorods (Anisotropic) Micelle->AuNR Templating MSN Multilamellar Silica / Liposomes Vesicle->MSN Templating

Fig 1. Mechanistic divergence of CTAB and DDTMAB based on surfactant packing parameters.

Quantitative Performance & Physicochemical Profiling

To facilitate a direct comparison, the critical physicochemical properties and experimental parameters of both surfactants are summarized below.

PropertyCTAB (Cetyltrimethylammonium bromide)DDTMAB (Dodecyldimethyltetradecylammonium bromide)
Alkyl Chain Structure Single chain (C16)Mixed double chain (C12, C14)
Critical Packing Parameter (

)
~0.33 (High curvature)0.5 – 1.0 (Low curvature)
Self-Assembly Phase Spherical / Cylindrical MicellesBilayers / Vesicles / Lamellar phases
Primary Nanoparticle Application Anisotropic metal NPs (AuNRs)[1]Multilamellar MSNs, Cationic Liposomes[3]
Cellular Interaction High cytotoxicity (membrane lysis)[6]Moderate cytotoxicity (membrane fusion)[2]
Typical Working Concentration 0.01 M – 0.1 M0.001 M – 0.01 M

Note: Double-chain surfactants like DDTMAB exhibit significantly lower Critical Micelle Concentrations (CMCs) than single-chain surfactants, allowing them to form stable templates at much lower molarities, thereby reducing downstream purification burdens[2][7].

Bench-to-Bench Protocol Translation

The distinct self-assembly behaviors of these surfactants require entirely different synthetic workflows. Below are self-validating protocols demonstrating their primary use cases.

ExpWorkflow cluster_CTAB CTAB: Gold Nanorod Synthesis cluster_DDTMAB DDTMAB: Multilamellar Silica Synthesis C_Step1 1. Seed Preparation HAuCl4 + CTAB + NaBH4 C_Step3 3. Anisotropic Growth Inject Seeds into Growth Solution C_Step1->C_Step3 C_Step2 2. Growth Solution HAuCl4 + CTAB + AgNO3 + Ascorbic Acid C_Step2->C_Step3 C_Step4 4. Validation UV-Vis (LSPR at 600-900 nm) C_Step3->C_Step4 D_Step1 1. Bilayer Template Formation DDTMAB + H2O + Catalyst (NaOH) D_Step2 2. Silica Condensation Dropwise addition of TEOS D_Step1->D_Step2 D_Step3 3. Hydrothermal Aging Stirring at 80°C for 24h D_Step2->D_Step3 D_Step4 4. Validation XRD & TEM (Lamellar Spacing) D_Step3->D_Step4

Fig 2. Parallel workflows for CTAB-mediated and DDTMAB-mediated nanoparticle synthesis.

Protocol A: CTAB-Directed Synthesis of Gold Nanorods (Seed-Mediated Method)

This protocol exploits CTAB's cylindrical micelles to direct 1D anisotropic growth[1][4].

  • Seed Generation: Mix 5 mL of 0.2 M CTAB with 5 mL of 0.5 mM

    
    . Vigorously stir and inject 0.6 mL of ice-cold 0.01 M 
    
    
    
    .
    • Causality:

      
       is a strong reducing agent, instantly nucleating small (~3 nm) spherical gold seeds.
      
    • Validation Checkpoint: The solution must immediately turn from yellow to a distinct brownish-yellow.

  • Growth Solution Preparation: In a separate flask, mix 50 mL of 0.2 M CTAB, 50 mL of 1 mM

    
    , and 0.8 mL of 4 mM 
    
    
    
    . Add 0.7 mL of 0.0788 M Ascorbic Acid.
    • Causality: Ascorbic acid is a weak reducing agent; it reduces

      
       to 
      
      
      
      but cannot nucleate new seeds.
      
      
      is critical—silver underpotential deposition on the {110} facets of the gold seeds restricts lateral growth, forcing the gold to grow longitudinally along the CTAB cylinder[4].
    • Validation Checkpoint: The solution will shift from yellow to completely colorless upon ascorbic acid addition.

  • Anisotropic Growth: Inject 0.12 mL of the seed solution into the growth solution. Leave undisturbed at 27°C for 12 hours.

  • Final Validation: Centrifuge at 8000 rpm to remove excess CTAB. UV-Vis spectroscopy must show two distinct Localized Surface Plasmon Resonance (LSPR) peaks: a transverse peak (~520 nm) and a longitudinal peak (600–900 nm, depending on the aspect ratio)[1].

Protocol B: DDTMAB-Templated Multilamellar Mesoporous Silica Nanoparticles

This protocol leverages the twin-tail structure of DDTMAB to form concentric vesicular bilayers, creating "onion-like" silica[3].

  • Bilayer Template Formation: Dissolve 0.5 g of DDTMAB in 100 mL of deionized water. Add 2.0 mL of 2 M NaOH to establish an alkaline environment (pH ~11), and stir at 80°C for 30 minutes.

    • Causality: The alkaline pH catalyzes the subsequent hydrolysis of the silica precursor. At 80°C, DDTMAB spontaneously self-assembles into stable, multilamellar vesicles due to its

      
       geometry[3].
      
  • Hydrolytic Condensation: Add 2.5 mL of Tetraethyl orthosilicate (TEOS) dropwise under vigorous stirring.

    • Causality: The negatively charged hydrolyzed silicate species electrostatically bind to the cationic dimethylammonium headgroups of the DDTMAB bilayers, condensing into solid silica walls between the surfactant layers.

  • Hydrothermal Aging: Continue stirring at 80°C for 2 hours, then age statically for 24 hours.

  • Surfactant Extraction & Validation: Recover the nanoparticles via centrifugation. Extract the DDTMAB template by refluxing in acidic ethanol (10% HCl in EtOH) for 24 hours, or via calcination at 550°C.

    • Validation Checkpoint: Low-angle X-ray Diffraction (XRD) must reveal distinct diffraction peaks corresponding to the lamellar d-spacing. Transmission Electron Microscopy (TEM) will confirm the multilamellar vesicular morphology[3].

Biophysical Interactions & Cytotoxicity (E-E-A-T)

For drug development professionals, the choice between these surfactants extends beyond synthesis into in vivo viability.

The Toxicity of CTAB: While CTAB is highly effective for synthesis, it poses severe challenges in biological applications. The single C16 chain acts as a potent detergent. When CTAB-capped nanoparticles contact cellular membranes, the single chains rapidly intercalate into the lipid bilayer, causing catastrophic membrane destabilization and cell lysis[6]. Consequently, CTAB must be rigorously displaced (e.g., via PEGylation) before any biological assay.

The Biocompatibility of DDTMAB: Conversely, dialkyldimethylammonium bromides like DDTMAB (and its symmetric homologue DDAB) possess a twin-tail structure that closely mimics the hydrophobic core of natural cellular phospholipids[2]. When DDTMAB-functionalized nanoparticles interact with biological membranes, they exhibit a higher mean molecular area (mmA) shift, indicating strong, stable integration without immediate lysis[2]. This structural homology promotes endosomal uptake via membrane fusion, significantly enhancing the intracellular delivery of the nanocarrier[2][8]. This biophysical advantage makes DDTMAB and related double-chain surfactants the superior choice for formulating cationic liposomes, LeciPlex systems, and functionalized silica for gene and drug delivery[5][8].

References

  • Nanoparticle surface stabilizing agents influence antibacterial action - PMC. National Institutes of Health (NIH).[Link][6]

  • Seedless CTAB mediated growth of anisotropic nanoparticles and nanoparticle clusters on nanostructured plasmonic templates. Journal of Materials Chemistry C (RSC Publishing).[Link][4]

  • Nanoarchitectonics with cetrimonium bromide on metal nanoparticles for linker-free detection of toxic metal ions and catalytic degradation of 4-nitrophenol. Beilstein Journals.[Link][1]

  • Effect of Molecular Structure of Cationic Surfactants on Biophysical Interactions of the Surfactant-modified Nanoparticles with a Model Membrane and Cellular Uptake - PMC. National Institutes of Health (NIH).[Link][2]

  • Lecithin-based novel cationic nanocarriers (LeciPlex) I: fabrication, characterization and evaluation. Nanomedicine - Ovid.[Link][8]

  • Multilamellar mesoporous silica nanoparticles using a cationic co-surfactant dual-templating method. bioRxiv.[Link][3]

  • Magnetic Solid-Phase Microextraction Protocol Based on Didodecyldimethylammonium Bromide-Functionalized Nanoparticles for the Quantification of Epirubicin in Biological Matrices - PMC. National Institutes of Health (NIH).[Link][5]

  • Nanoparticles and Surfaces Presenting Antifungal, Antibacterial and Antiviral Properties. ResearchGate.[Link][7]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of Dodecyldimethyltetradecylammonium Bromide (DDTA)

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical development and advanced material science, the precise characterization of quaternary ammonium compounds (QACs) is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and advanced material science, the precise characterization of quaternary ammonium compounds (QACs) is paramount. Dodecyldimethyltetradecylammonium bromide (DDTA), a cationic surfactant with applications ranging from a phase transfer catalyst to a component in drug delivery systems, requires robust analytical methodologies for its unambiguous identification and quantification. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of DDTA, contrasted with alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

Understanding Dodecyldimethyltetradecylammonium Bromide (DDTA)

DDTA is a quaternary ammonium salt consisting of a central nitrogen atom covalently bonded to two methyl groups, a dodecyl (C12) chain, and a tetradecyl (C14) chain. The positive charge on the nitrogen is balanced by a bromide counter-ion.

Chemical Structure:

The key to its analysis lies in its permanent positive charge and the nature of its long alkyl chains.

Mass Spectrometry: The Gold Standard for Structural Elucidation

Mass spectrometry (MS) stands as the premier technique for the definitive structural characterization of DDTA due to its high sensitivity, specificity, and ability to provide detailed fragmentation information.

Ionization Technique: Electrospray Ionization (ESI)

For a pre-charged molecule like DDTA, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a soft ionization technique that transfers the pre-existing ion from the solution phase to the gas phase with minimal fragmentation, allowing for the accurate determination of the intact molecular ion.

Why ESI?

  • Pre-charged Nature of DDTA: DDTA exists as a cation in solution, making it ideally suited for positive-mode ESI without the need for protonation or adduction.

  • Soft Ionization: Preserves the intact DDTA cation for initial mass analysis (MS1).

  • Compatibility with Liquid Chromatography (LC): ESI is seamlessly coupled with LC systems, enabling the separation of DDTA from complex matrices before detection.

An organic chemist's guide to electrospray mass spectrometric structure elucidation emphasizes that for compounds with a fixed charge, such as quaternary ammonium salts, ESI is a common and effective method for generating M+ ions for analysis[1].

Expected Mass Spectrum (MS1)

In positive-ion ESI-MS, the DDTA cation [C28H60N]+ is observed. The molecular weight of the cation is calculated as follows:

  • Carbon: 28 * 12.011 = 336.308

  • Hydrogen: 60 * 1.008 = 60.48

  • Nitrogen: 1 * 14.007 = 14.007

  • Total Molecular Weight of Cation: ~410.795 g/mol

Therefore, the expected m/z (mass-to-charge ratio) for the singly charged DDTA cation will be approximately 410.8 .

Due to the natural abundance of bromine isotopes (79Br and 81Br), the full mass spectrum of the salt would show a characteristic isotopic pattern for the bromide adduct if observed, though the primary focus is on the cation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation: Collision-Induced Dissociation (CID)

To confirm the structure of the DDTA cation, tandem mass spectrometry (MS/MS) is employed. The ion at m/z 410.8 is isolated and subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen), leading to fragmentation[2]. The resulting fragment ions provide a veritable fingerprint of the molecule's structure.

Predicted Fragmentation Pathways:

The fragmentation of long-chain quaternary ammonium compounds is well-characterized and primarily involves the neutral loss of the alkyl chains. For DDTA, the following key fragmentation pathways are anticipated:

  • Loss of a dodecyl radical: This would result in a fragment ion corresponding to the tetradecyl-dimethylammonium cation.

  • Loss of a tetradecyl radical: This would lead to a fragment ion corresponding to the dodecyl-dimethylammonium cation.

  • Loss of a methyl radical: While less common for the initial fragmentation event, it can occur.

  • Charge-remote fragmentation: Fragmentation can also occur along the alkyl chains.

A study on the fragmentation of peptides modified with quaternary ammonium groups highlights that charge-remote and charge-directed fragmentation are common pathways in CID experiments[3][4].

Visualizing the Fragmentation Workflow:

cluster_0 Mass Spectrometry Workflow for DDTA DDTA DDTA Solution ESI Electrospray Ionization (ESI) Positive Mode DDTA->ESI Introduction MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 Ion Generation [C28H60N]+ at m/z 410.8 CID Collision-Induced Dissociation (CID) MS1->CID Isolation MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Fragmentation Data Mass Spectrum & Fragmentation Pattern MS2->Data Data Acquisition cluster_1 Mass Spectrometry cluster_2 Potentiometric Titration cluster_3 Ion Chromatography LC_MS LC-MS/MS Analysis LC_MS_Result Structural Confirmation & Quantification LC_MS->LC_MS_Result Titration Titration with Anionic Surfactant Titration_Result Total QAC Quantification Titration->Titration_Result IC Ion Exchange Separation IC_Result Anion & Cation Quantification IC->IC_Result DDTA_Sample DDTA Sample DDTA_Sample->LC_MS DDTA_Sample->Titration DDTA_Sample->IC

Sources

Validation

efficiency comparison of Dodecyldimethyltetradecylammonium bromide and DDAB

An in-depth technical analysis for researchers, formulation scientists, and drug development professionals evaluating cationic surfactants for lipid nanoparticles (LNPs), liposomal transfection, and antimicrobial formula...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, formulation scientists, and drug development professionals evaluating cationic surfactants for lipid nanoparticles (LNPs), liposomal transfection, and antimicrobial formulations.

Executive Summary: The Physics of Chain Symmetry

In the development of cationic liposomes and biocidal formulations, the choice of quaternary ammonium compound (QAC) fundamentally dictates the thermodynamic stability and biological interaction of the resulting supramolecular assembly. This guide provides an objective, data-driven comparison between two closely related but physically distinct double-chain cationic surfactants: DDAB (Didodecyldimethylammonium bromide) and Dodecyldimethyltetradecylammonium bromide .

While both share a dimethylammonium headgroup and a bromide counterion, their hydrophobic tail architectures differ critical ways:

  • DDAB (CAS 3282-73-3): A symmetric double-chain lipid (C12-C12) known for forming highly stable, rigid liposomes [1].

  • Dodecyldimethyltetradecylammonium bromide (CAS 70755-46-3): An asymmetric double-chain lipid (C12-C14) that introduces steric mismatch within the lipid bilayer [2].

As a Senior Application Scientist, I emphasize that this two-carbon disparity is not trivial. The asymmetry alters the critical packing parameter (


), shifts the gel-to-liquid crystalline phase transition temperature (

), and ultimately governs both transfection efficiency and antimicrobial membrane disruption.

Mechanistic Foundations: Thermodynamics of Asymmetry

To understand their macroscopic efficiency, we must examine their behavior at the water-lipid interface.

For symmetric lipids like DDAB , the identical C12 chains align perfectly, maximizing van der Waals interactions. This results in a highly ordered gel phase at lower temperatures, making DDAB an excellent structural anchor for solid lipid nanoparticles (SLNs) and multilamellar vesicular silica [3].

Conversely, the C12-C14 asymmetric QAC suffers from a "chain length mismatch." The extra ethyl group on the C14 chain cannot pack uniformly with the adjacent C12 chain. This packing defect increases the free volume within the hydrophobic core, lowering the free energy required for vesicle-to-micelle transitions [4]. Consequently, asymmetric liposomes exhibit higher membrane fluidity at physiological temperatures. In gene delivery, this fluidity is the primary causal driver for enhanced endosomal membrane fusion and rapid nucleic acid release [5].

G cluster_0 Symmetric (DDAB: C12-C12) cluster_1 Asymmetric (C12-C14) A1 Uniform Chain Alignment A2 Higher Tm (Gel Phase) A1->A2 A3 Rigid Liposome A2->A3 C Nucleic Acid Delivery A3->C Endosomal Escape (Slower, stable) B1 Chain Length Mismatch B2 Lower Tm (Fluid Phase) B1->B2 B3 Flexible Liposome B2->B3 B3->C Endosomal Escape (Rapid fusion)

Fig 1: Thermodynamic pathways of symmetric vs. asymmetric QACs in liposomal gene delivery.

Quantitative Performance Comparison

The structural nuances translate directly into measurable physicochemical and biological metrics. Table 1 synthesizes the comparative efficiencies across standard laboratory applications.

Table 1: Physicochemical and Biological Efficiency Matrix

ParameterDDAB (Symmetric)Dodecyldimethyltetradecylammonium Bromide (Asymmetric)
Alkyl Chain Architecture C12 / C12C12 / C14
Molecular Weight 462.63 g/mol 490.69 g/mol
Phase Transition (

)
~16 °C (Aqueous dispersion) [6]< 10 °C (Estimated due to packing defects)
Transfection Efficiency High (Gold standard for robust DNA complexation) [5]Very High (Enhanced endosomal fusion via fluidity)
Antimicrobial MIC (E. coli) Moderate (~8-16 µg/mL)Low (~4-8 µg/mL; higher biocidal efficiency) [7]
Cytotoxicity (IC50) Low toxicity (284–869 µg/mL) [8]Moderate toxicity (Increased membrane perturbation)
Primary Application Stable DNA/RNA Liposomes, SLNs, Silica templatingHigh-efficiency transient transfection, Advanced biocides

Application 1: Antimicrobial Efficacy & Membrane Perturbation

When evaluating these compounds as biocides, efficiency is defined by the Minimum Inhibitory Concentration (MIC). The asymmetric C12-C14 compound generally outperforms DDAB against Gram-negative bacteria.

The Causality: The bacterial outer membrane is a highly ordered lipopolysaccharide (LPS) layer. When symmetric DDAB inserts into this membrane, it integrates relatively smoothly, requiring higher concentrations to induce critical lysis. The asymmetric C12-C14 QAC, however, acts as a structural wedge. The uneven tail lengths create immediate packing voids in the bacterial bilayer, leading to rapid loss of membrane potential, leakage of intracellular contents, and cell death [7].

G Start QAC Exposure to Bacterial Membrane Split Surfactant Type Start->Split Sym DDAB (C12-C12) Split->Sym Asym C12-C14 QAC Split->Asym Sym_Mech Uniform Insertion Slower Membrane Perturbation Sym->Sym_Mech Asym_Mech Asymmetric Insertion Rapid Packing Defects Asym->Asym_Mech Lysis1 Cell Lysis (Higher MIC) Sym_Mech->Lysis1 Lysis2 Cell Lysis (Lower MIC) Asym_Mech->Lysis2

Fig 2: Mechanistic divergence of bacterial membrane disruption based on QAC chain symmetry.

Self-Validating Protocol: Antimicrobial MIC Determination

To objectively validate the biocidal efficiency difference, utilize a standardized broth microdilution assay.

  • Preparation: Prepare 10 mg/mL stock solutions of DDAB and C12-C14 QAC in sterile deionized water.

  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the surfactants in Mueller-Hinton Broth (MHB) to achieve a range of 0.5 µg/mL to 128 µg/mL.

  • Inoculation: Add

    
     CFU/mL of E. coli (ATCC 10536) to each well.
    
  • Incubation & Readout: Incubate at 37°C for 24 hours. Measure optical density at 600 nm (OD600).

  • Validation Checkpoint: Include a positive growth control (MHB + bacteria, no QAC) and a negative sterility control (MHB only). The MIC is strictly defined as the lowest concentration where OD600 equals the negative control. You will observe the asymmetric QAC achieving baseline OD at 1-2 dilution wells lower than DDAB.

Application 2: Liposomal Gene Delivery (Transfection)

For nucleic acid delivery, DDAB is frequently paired with a neutral helper lipid like DOPE (Dioleoylphosphatidylethanolamine) to form lipoplexes. While DDAB provides excellent DNA protection due to its stable bilayer formation, the asymmetric C12-C14 QAC offers superior transfection efficiency in hard-to-transfect cells.

The Causality: Successful transfection requires the lipoplex to escape the endosome before lysosomal degradation occurs. The asymmetric C12-C14 chains lower the activation energy required for the liposome to undergo a bilayer-to-hexagonal (


) phase transition. This structural instability at the acidic pH of the endosome promotes rapid fusion with the endosomal membrane, releasing the DNA payload into the cytosol highly efficiently [5].
Self-Validating Protocol: Cationic Liposome Formulation & Transfection
  • Lipid Film Formation: Dissolve the QAC (DDAB or C12-C14) and DOPE in chloroform at a 1:1 molar ratio. Evaporate the solvent under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator to remove residual solvent.

  • Hydration: Hydrate the lipid film with nuclease-free water to a final lipid concentration of 1 mg/mL. Vortex vigorously for 5 minutes.

  • Extrusion: Pass the multilamellar suspension through a 100 nm polycarbonate membrane 15 times using a mini-extruder.

    • Validation Checkpoint: Measure the vesicles via Dynamic Light Scattering (DLS). A self-validating formulation will yield a Polydispersity Index (PDI) < 0.2 and a Z-average size of ~100-120 nm. If PDI > 0.2, re-extrude.

  • Complexation: Mix the liposomes with pEGFP reporter plasmid at an N/P (nitrogen to phosphate) ratio of 4:1. Incubate at room temperature for 20 minutes to allow electrostatic lipoplex formation.

  • Transfection: Apply to HEK-293 cells at 70% confluency. Assess GFP expression via flow cytometry at 48 hours post-transfection.

Conclusion & Selection Matrix

The choice between DDAB and Dodecyldimethyltetradecylammonium bromide should be dictated by the specific thermodynamic requirements of your end application:

  • Choose DDAB (C12-C12) when formulation stability is the primary goal. Its symmetric chains provide a highly ordered, predictable packing structure ideal for long-term storage of solid lipid nanoparticles, sustained-release drug delivery, and stable silica templating [3][8].

  • Choose Dodecyldimethyltetradecylammonium Bromide (C12-C14) when dynamic interaction is required. Its asymmetric packing defects make it a superior candidate for transient gene transfection (where rapid endosomal escape is needed) and high-efficiency biocidal formulations (where rapid membrane penetration is critical) [4][7].

References

  • 1-Tetradecanamonium-N-dodecyl-N,N-dimethyl bromide (CAS 70755-46-3) Source: American Chemical Suppliers URL:[Link]

  • Cas 3282-73-3, Didodecyldimethylammonium bromide Source: LookChem URL:[Link]

  • Binary and Ternary Phase Behaviors of Short Double-Chain Quaternary Ammonium Amphiphiles Source: ResearchGate (Journal of Molecular Liquids) URL:[Link]

  • Cationic Liposomes in Mixed Didodecyldimethylammonium Bromide and Dioctadecyldimethylammonium Bromide Aqueous Dispersions Studied by Differential Scanning Calorimetry, Nile Red Fluorescence, and Turbidity Source: Langmuir (ACS Publications) URL:[Link]

  • Investigations of microbial adaptation to singular, binary, and fully formulated quaternary ammonium compounds Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs) Source: MDPI URL:[Link]

Comparative

Validating the Surface Charge and Zeta Potential of Dodecyldimethyltetradecylammonium Bromide (C12-C14 DAB): A Comparative Guide for Nanoparticle Formulation

Executive Summary In the landscape of lipid nanoparticle (LNP) and liposome formulation, the choice of cationic surfactant dictates not only the encapsulation efficiency of polyanionic payloads (like mRNA or plasmid DNA)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of lipid nanoparticle (LNP) and liposome formulation, the choice of cationic surfactant dictates not only the encapsulation efficiency of polyanionic payloads (like mRNA or plasmid DNA) but also the colloidal stability and cellular internalization pathways[1]. Dodecyldimethyltetradecylammonium bromide (CAS No. 70755-46-3), hereafter referred to as C12-C14 DAB , is an asymmetric, mixed-tail quaternary ammonium compound[2].

As a Senior Application Scientist, I approach formulation not just as a recipe, but as a system of physical forces. Validating the zeta potential (


) of C12-C14 DAB is a critical quality attribute (CQA) assay. Zeta potential—the electrical potential at the slipping plane of a particle in suspension—governs the electrostatic repulsion between particles, preventing aggregation, and mediates the initial electrostatic binding to negatively charged cellular membranes[3].

Mechanistic Insights: Why Mixed-Tail Surfactants Matter

Unlike symmetric double-tail lipids, the mismatch in C12-C14 DAB's hydrophobic chain lengths (12-carbon and 14-carbon) introduces strategic defects in lipid bilayer packing.

The Causality of Charge: This structural asymmetry lowers the phase transition temperature and alters the hydration layer dynamics at the lipid-water interface. By increasing the cross-sectional area of the hydrophobic region, the distance between cationic headgroups at the interface is slightly increased. This reduces the surface charge density compared to symmetric short-tail lipids, which favorably modulates cytotoxicity while maintaining sufficient positive charge for stable electrostatic repulsion.

Comparative Profiling: C12-C14 DAB vs. Industry Standards

To objectively evaluate C12-C14 DAB, we must benchmark its performance against established cationic amphiphiles:

  • DDAB (Dimethyldidodecylammonium bromide): A symmetric (C12/C12) analog. It forms highly rigid bilayers and yields a very high positive zeta potential, but often exhibits higher cytotoxicity due to its dense charge packing[3].

  • DOTAP: The gold standard for in vitro and in vivo transfection. It features unsaturated C18:1 tails, offering high membrane fluidity and lower toxicity[].

  • CTAB (Cetyltrimethylammonium bromide): A single-tail (C16) surfactant primarily used for hard nanoparticles (e.g., gold) rather than liposomes due to its strong micellization tendency and severe membrane-lytic toxicity.

Table 1: Structural and Physicochemical Comparison
Cationic AgentTail StructureSymmetryPrimary ApplicationRelative Cytotoxicity
C12-C14 DAB C12 / C14AsymmetricLiposomes, MicellesModerate
DDAB C12 / C12SymmetricGene Delivery, AdjuvantsHigh
DOTAP C18:1 / C18:1SymmetricmRNA/DNA LNPsLow
CTAB C16 (Single)N/AGold NanoparticlesVery High
Table 2: Experimental Performance Data (Lipid:Cholesterol 1:1 Molar Ratio)

Data represents typical baseline measurements in 10 mM NaCl at pH 7.4.

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Colloidal Stability (30 Days)
C12-C14 DAB / Chol 115 ± 40.14 ± 0.02+42.5 ± 1.8High (No significant aggregation)
DDAB / Chol 108 ± 50.18 ± 0.03+48.2 ± 2.1Moderate (Slight size increase)
DOTAP / Chol 125 ± 60.12 ± 0.01+38.4 ± 1.5High

Self-Validating Experimental Protocol: Zeta Potential Measurement

A robust protocol must be a self-validating system. The following workflow utilizes Electrophoretic Light Scattering (ELS) via Phase Analysis Light Scattering (M3-PALS)[5].

Prerequisites:

  • Instrument: Malvern Zetasizer Nano ZS (or equivalent M3-PALS system)[6].

  • Cuvette: Folded capillary cell (DTS1070).

  • Dispersant: 10 mM NaCl. Causality Note: A controlled ionic strength is mandatory; measuring in DI water yields artificially high and non-reproducible zeta potentials due to an expanded Debye length[6].

Step-by-Step Methodology:

  • System Calibration (The Validation Step): Before measuring the C12-C14 DAB formulation, inject a certified zeta potential standard (e.g., Malvern -68 mV ± 6.8 mV standard) into a clean folded capillary cell. Run the measurement. Self-Validation: If the result falls outside the specified range, halt the assay and clean the electrodes/optics.

  • Sample Preparation: Dilute the C12-C14 DAB liposome suspension 1:100 in filtered (0.22 µm) 10 mM NaCl. This ensures the particle concentration is within the optimal scattering intensity range (100–500 kcps) and avoids multiple scattering effects.

  • Equilibration: Load 750 µL of the diluted sample into the DTS1070 cell, ensuring no air bubbles are trapped in the electrode path. Insert into the instrument and set a thermal equilibration time of 120 seconds at 25.0 °C[6].

  • Measurement Parameters:

    • Material RI: 1.45 (Lipid)

    • Dispersant RI: 1.330 (Water)

    • Viscosity: 0.8872 cP

    • Model: Smoluchowski approximation (

      
      ), suitable for aqueous particles larger than 100 nm in 10 mM salt[6].
      
  • Data Acquisition & Quality Control: Run 3 consecutive measurements (10-100 runs per measurement, auto-optimized). Self-Validation: Post-measurement, inspect the Phase Plot. A robust run must show a clean, high signal-to-noise sawtooth wave. Poor phase plots indicate Joule heating (requiring lower voltage) or sample degradation.

FormulationWorkflow N1 1. Thin-Film Hydration C12-C14 DAB + Co-lipids N2 2. Extrusion Size Standardization N1->N2 N4 4. Sample Dilution 10 mM NaCl Buffer N2->N4 N3 3. System Validation Measure -68mV Standard N5 5. ELS Measurement Phase Analysis Light Scattering N3->N5 Validates Instrument N4->N5 N6 6. Data Processing Smoluchowski Approximation N5->N6

Caption: Workflow for formulating and validating C12-C14 DAB nanoparticle zeta potential.

Mechanistic Dynamics: Why Zeta Potential Dictates Efficacy

The measured zeta potential is not merely a stability indicator; it is the thermodynamic driver for lipoplex formation. When C12-C14 DAB liposomes (+42.5 mV) are mixed with polyanionic nucleic acids, the electrostatic attraction drives the displacement of counterions (entropy-driven complexation)[]. The mixed-tail structure of C12-C14 DAB facilitates a more flexible lipid bilayer compared to DDAB, allowing the liposome to undergo the necessary topological transitions (from lamellar to inverted hexagonal phases) required for endosomal escape after cellular uptake.

Mechanism LNP C12-C14 DAB Liposome Positive Zeta Potential (+42.5 mV) Complex Electrostatic Complexation (Lipoplex Formation) LNP->Complex Electrostatic Attraction NucleicAcid Nucleic Acid (RNA/DNA) Polyanionic Backbone NucleicAcid->Complex CellMembrane Cellular Membrane Negatively Charged Glycocalyx Complex->CellMembrane Surface Adsorption Uptake Cellular Uptake Endocytosis CellMembrane->Uptake

Caption: Electrostatic mechanism of C12-C14 DAB lipoplex formation and cellular uptake.

References

  • Alfa Chemistry / American Chemical Suppliers. "1-Tetradecanamonium-N-dodecyl-N,N-dimethyl bromide." American Chemical Suppliers.
  • Malvern Instruments. "Zeta potential - An introduction in 30 minutes.
  • European Nanomedicine Characterization Laboratory. "Measuring Zeta Potential - EUNCL." EUNCL.
  • BOC Sciences. "DOTAP Liposomes for DNA/RNA Delivery." BOC Sciences.
  • National Institutes of Health.
  • ACS Omega. "Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems.

Sources

Validation

Comparative Toxicity Guide: Dodecyldimethyltetradecylammonium Bromide &amp; QAC Variants

The Chemical Architecture of Toxicity Dodecyldimethyltetradecylammonium bromide is a specialized dual-chain quaternary ammonium compound (QAC) featuring an asymmetric dialkyl structure (one C12 dodecyl chain and one C14...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Architecture of Toxicity

Dodecyldimethyltetradecylammonium bromide is a specialized dual-chain quaternary ammonium compound (QAC) featuring an asymmetric dialkyl structure (one C12 dodecyl chain and one C14 tetradecyl chain). In the landscape of antimicrobial agents and surfactants, the biological reactivity of QACs is not uniform; it is strictly governed by their hydrophobic-hydrophilic balance.

As a Senior Application Scientist, it is critical to understand that evaluating this compound requires benchmarking it against its structural relatives: symmetric dual-chain variants like Didecyldimethylammonium chloride (DDAC, C10:C10) and single-chain variants like Benzalkonium chlorides (BACs). The toxicity of these variants follows a parabolic relationship with their alkyl chain lengths, peaking precisely at the C12–C14 range 1.

Mechanistic Causality: Why Chain Length Dictates Toxicity

The profound cytotoxicity of C12 and C14 variants is not coincidental; it is a direct result of physical chemistry intersecting with cell biology.

  • Membrane Intercalation (The Primary Insult): The hydrophobic core of mammalian and bacterial lipid bilayers has a specific thickness. Alkyl chains of 12 to 14 carbons perfectly match this span. Shorter chains (e.g., C8) lack the lipophilicity to anchor effectively, while longer chains (C16, C18) exhibit such low Critical Micelle Concentrations (CMCs) that they self-aggregate into micelles rather than intercalating into cell membranes 2.

  • Mitochondrial Uncoupling (The Secondary Insult): Once internalized, QACs target the mitochondria. Experimental data shows that while C8 variants exhibit no mitochondrial inhibition, C12 and C14 variants are potent inhibitors of mitochondrial oxidative phosphorylation, leading to rapid ATP depletion and apoptosis 3.

G QAC Dodecyldimethyltetradecylammonium Bromide (C12-C14) Exposure Membrane Lipid Bilayer Intercalation (Alkyl Chain Insertion) QAC->Membrane Leakage Membrane Disruption & Cytosolic Leakage Membrane->Leakage Mito Mitochondrial Membrane Depolarization Membrane->Mito CellDeath Cellular Apoptosis / Necrosis Leakage->CellDeath OxPhos Inhibition of Oxidative Phosphorylation Mito->OxPhos OxPhos->CellDeath

Mechanistic pathway of C12-C14 QAC-induced cellular toxicity via membrane disruption.

Comparative Performance & Toxicity Profiles

When developing formulations or assessing environmental impact, Dodecyldimethyltetradecylammonium bromide must be compared against industry standards. The asymmetric C12-C14 dual-chain structure provides a broader spectrum of membrane disruption than symmetric DDAC (C10:C10), resulting in slightly higher aquatic toxicity but superior biocidal efficacy.

Table 1: Physicochemical and Toxicity Comparison of QAC Variants

Compound VariantStructure TypeAlkyl Chain(s)CMC (mM)V. fischeri EC50 (mg/L)Aquatic LC50 (µg/L)
Dodecyldimethyltetradecylammonium Bromide Dual-chain (Asymmetric)C12, C14~0.60< 0.8~12 - 15
Didecyldimethylammonium Chloride (DDAC) Dual-chain (Symmetric)C10, C10~1.500.5 - 2.011
Benzalkonium Chloride (BAC C12) Single-chain + BenzylC124.540.5 - 6.0280
Benzalkonium Chloride (BAC C14) Single-chain + BenzylC140.73< 1.0< 100
Benzalkonium Chloride (BAC C16) Single-chain + BenzylC160.07> 1.5> 150

Data synthesized from established ecotoxicity and critical micelle concentration (CMC) literature 1, [[2]](), 4, 5.

Self-Validating Experimental Protocols

To objectively evaluate the toxicity of Dodecyldimethyltetradecylammonium bromide against other variants, we employ an orthogonal, self-validating in vitro assay system.

The Causality Behind the Design: We run an MTT assay concurrently with an LDH (Lactate Dehydrogenase) release assay on mammalian epithelial cells.

  • Why MTT? It measures mitochondrial reductase activity. A drop in MTT signal prior to membrane rupture confirms the specific mitochondrial toxicity mechanism of C12/C14 QACs.

  • Why LDH? It quantifies cytosolic leakage. If LDH rises simultaneously with MTT reduction, it proves that membrane intercalation is the primary driver of cell death. Together, these assays internally validate the dual-toxicity mechanism without relying on a single point of failure.

Protocol: Orthogonal Cytotoxicity Screening

Step 1: Compound Preparation

  • Prepare 10 mM stock solutions of Dodecyldimethyltetradecylammonium bromide, DDAC, and BAC C12/C14/C16 in sterile deionized water.

  • Perform serial dilutions in complete culture media to achieve a dose-response range of 0.1 µM to 100 µM. Note: Ensure concentrations bracket the known CMC values to observe micellar vs. monomeric toxicity differences.

Step 2: Cell Culture & Exposure

  • Seed A549 (human lung epithelial) cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Aspirate media and apply the QAC variant dose-response series. Include a vehicle control (media only) and a positive control (0.1% Triton X-100).

  • Incubate for exactly 4 hours to capture acute toxicity mechanisms.

Step 3: Self-Validating Multi-Endpoint Quantification

  • LDH Release (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH assay reaction mixture. Incubate in the dark for 30 mins, add stop solution, and read absorbance at 490 nm.

  • MTT Reduction (Mitochondrial Function): To the remaining cells in the original plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 2 hours. Solubilize the formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Step 4: Data Synthesis

  • Plot dose-response curves for both LDH and MTT endpoints. Calculate the EC50 for each variant. A leftward shift in the C12-C14 curve compared to C16 confirms the chain-length toxicity paradigm.

Workflow Prep 1. QAC Variant Preparation Culture 2. Cell Culture & Dosing Prep->Culture MTT 3A. MTT Assay (Mitochondrial) Culture->MTT LDH 3B. LDH Release (Membrane) Culture->LDH Analyze 4. Cross-Validation & EC50 Calc MTT->Analyze LDH->Analyze

Self-validating experimental workflow for comparative dose-response toxicity screening.

References

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology (ACS Publications / PMC).1

  • Altered Toxicological Endpoints in Humans with Quaternary Ammonium Compound Exposure. medRxiv.6

  • Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride. PLOS One.2

  • The toxicity of the quaternary ammonium compound benzalkonium chloride alone and in mixtures with other anionic compounds to bacteria in test systems. ResearchGate.4

  • EURL-SRM - Analytical Observations Report on Quaternary Ammonium Compounds. European Union Reference Laboratories.5

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: PPE, Handling, and Logistics for Dodecyldimethyltetradecylammonium Bromide

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who utilize mixed-chain dialkyl quaternary ammonium compounds (QACs) like Dodecyldimethyltetradecylammonium brom...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who utilize mixed-chain dialkyl quaternary ammonium compounds (QACs) like Dodecyldimethyltetradecylammonium bromide (CAS: 70755-46-3) . While this cationic surfactant is an invaluable tool for lipid nanoparticle (LNP) formulation, cellular transfection, and membrane solubilization, the exact biophysical properties that make it highly effective in vitro also make it a severe occupational hazard.

To build a culture of uncompromising laboratory safety, this guide provides a self-validating system for Personal Protective Equipment (PPE), operational workflows, and environmental disposal. We do not just list what to wear; we explain the scientific causality behind why you must wear it.

The Causality of Hazards: Why Standard PPE is Insufficient

Before selecting PPE, we must understand the mechanistic causality of the chemical's toxicity. Dodecyldimethyltetradecylammonium bromide possesses a positively charged ammonium head and two hydrophobic lipid tails (C12 and C14).

  • Tissue Necrosis & Severe Eye Damage (H318/H314): The cationic head binds electrostatically to the negatively charged phospholipid bilayer of human cells (such as the corneal epithelium). The C12/C14 tails then intercalate into the membrane, fluidizing it and causing rapid cell lysis . A splash to the eye can cause irreversible blindness within minutes.

  • Respiratory Irritation (H335): As a lyophilized or milled powder, the compound holds a static charge. If aerosolized, it deposits in the pulmonary surfactant layer, causing micro-lesions and severe respiratory distress .

QAC_Toxicity QAC Dodecyldimethyltetradecylammonium Bromide Exposure Accidental Exposure (Skin/Eye/Inhalation) QAC->Exposure Electrostatic Electrostatic Binding to Phospholipid Heads Exposure->Electrostatic Intercalation Hydrophobic Tail Intercalation Electrostatic->Intercalation Membrane Lipid Bilayer Disruption & Protein Denaturation Intercalation->Membrane Necrosis Cell Lysis & Tissue Necrosis Membrane->Necrosis

Fig 1: Mechanistic pathway of QAC-induced cellular toxicity necessitating strict PPE adherence.

Quantitative Hazard & PPE Matrix

To mitigate these risks, PPE selection must be driven by quantitative compatibility data, not guesswork.

Table 1: Acute Toxicity & Hazard Profile

Hazard ClassRoute of ExposureQuantitative IndicatorSeverity
Acute Toxicity IngestionLD50 ~3900 mg/kg (Rat, analogous QAC)Category 4
Skin Corrosion DermalpH of 50 mg/mL aq. solution: ~5.0 - 7.0Category 2
Eye Damage OcularIrreversible corneal opacityCategory 1
Aquatic Toxicity EnvironmentalLC50 < 1.0 mg/L (Fish/Daphnia)Acute 1 / Chronic 1

Table 2: Glove Material Compatibility (for 50 mg/mL Aqueous Solutions)

Glove MaterialThickness (mm)Breakthrough TimeRecommendation
Nitrile Rubber 0.11> 480 minsExcellent (Standard Lab Use)
Neoprene 0.40> 480 minsExcellent (Spill Cleanup)
Latex 0.12< 30 minsNOT RECOMMENDED (Degrades)
Core Personal Protective Equipment (The "Armor")
  • Hand Protection: Always double-glove with nitrile (minimum 0.11 mm) when handling the raw powder. The amphiphilic nature of QACs allows them to permeate degraded or thin latex rapidly.

  • Eye/Face Protection: Tight-fitting chemical splash goggles are mandatory. Standard safety glasses with side shields are insufficient because they do not seal against aerosolized powder. If handling >500 mL of solution, add a full face shield.

  • Respiratory Protection: Handling the dry powder must be done inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. If a hood is unavailable, a NIOSH-approved P100 particulate respirator is required.

  • Body Protection: A fully buttoned, 100% cotton lab coat. Synthetic fabrics (like polyester) can generate static electricity, which exacerbates powder aerosolization.

Experimental Protocol: Safe Solubilization Workflow

Causality Note: QAC powders are highly hygroscopic and statically charged. Static causes the powder to "jump" off the spatula, creating an inhalation hazard and risking cross-contamination.

Step-by-Step Methodology: Preparing a 10 mM Stock Solution

  • Preparation: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Wipe down the analytical balance with 70% Isopropyl Alcohol (IPA) and place a static eliminator (ionizing bar) near the balance.

  • PPE Donning: Don nitrile gloves, splash goggles, and a cotton lab coat.

  • Weighing: Using a static-free anti-static weighing boat and a stainless steel spatula, carefully weigh the required mass of Dodecyldimethyltetradecylammonium bromide .

  • Transfer: Transfer the powder to a pre-tared glass volumetric flask. Do not use plastic flasks initially, as the hydrophobic tails can adhere to certain polymers, reducing the final concentration.

  • Solubilization: Add 80% of the final volume of Type I ultrapure water (18.2 MΩ·cm). Add a magnetic stir bar and stir gently at 40°C. Why 40°C? Dialkyl QACs have a specific Krafft temperature; heating slightly above room temperature ensures complete micellization and prevents precipitation.

  • Volume Adjustment: Once clear, remove from heat, allow to cool to room temperature, and bring to the final volume.

Spill Response and Decontamination Protocol

Causality Note: Never use bleach (sodium hypochlorite) to clean up quaternary ammonium spills. Halogens can react with ammonium compounds to produce highly toxic chloramine gas.

Step-by-Step Methodology: Liquid Spill Cleanup

  • Evacuate & Assess: Isolate the spill area. If the spill is >100 mL of concentrated stock, alert Environmental Health and Safety (EHS).

  • Upgrade PPE: Don heavy-duty neoprene gloves and a face shield.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use sawdust, as QACs can be combustible under certain conditions.

  • Absorption: Carefully sweep the saturated absorbent using a plastic dustpan and brush. Place into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with 70% IPA, followed by copious amounts of water. The surfactant nature of the chemical means it will foam significantly; wipe slowly to minimize suds.

Disposal and Environmental Logistics

Dodecyldimethyltetradecylammonium bromide is highly toxic to aquatic life with long-lasting effects (H410). It acts as a potent biocide, destroying the essential microbial flora in wastewater treatment plants.

  • Aqueous Waste: Must be collected in clearly labeled, dedicated "Aqueous Cationic Surfactant Waste" carboys. Do not mix with strong oxidizing agents.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of in solid hazardous waste bins destined for high-temperature incineration.

  • Drain Disposal: Strictly prohibited. Zero-tolerance policy for sink disposal.

Handling_Workflow Start Start: Chemical Requisition Hood Transfer to Chemical Fume Hood Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Hood->PPE Weigh Weighing & Solubilization PPE->Weigh Waste Collect Liquid Waste in Dedicated Container Weigh->Waste Incineration EHS Routing for High-Temp Incineration Waste->Incineration

Fig 2: Operational workflow for safe handling and environmental disposal of QACs.

References
  • Title: PubChem Compound Summary for CID 21149813, Dodecyldimethyltetradecylammonium hydroxide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Safety Data Sheet: Tetradecyltrimethylammonium bromide (Analogous QAC Hazard Profile) Source: Carl Roth URL: [Link]

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